Product packaging for 2-amino-N-(4-methoxyphenyl)benzamide(Cat. No.:CAS No. 20878-54-0)

2-amino-N-(4-methoxyphenyl)benzamide

Cat. No.: B1267985
CAS No.: 20878-54-0
M. Wt: 242.27 g/mol
InChI Key: VOUMPTOODFUGMO-UHFFFAOYSA-N
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Description

2-amino-N-(4-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B1267985 2-amino-N-(4-methoxyphenyl)benzamide CAS No. 20878-54-0

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMPTOODFUGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333056
Record name 2-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20878-54-0
Record name 2-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-(4-methoxyphenyl)benzamide (CAS 20878-54-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-N-(4-methoxyphenyl)benzamide, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a reliable synthesis protocol, and explores its potential applications as a scaffold for kinase inhibitors, a key intermediate for fluorescent probes, and a candidate for antimicrobial and anticancer research.

Core Compound Properties

This compound is a benzamide derivative characterized by an amino group at the 2-position of the benzoyl ring and a methoxy-substituted phenyl group attached to the amide nitrogen. These structural features contribute to its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20878-54-0[Various Chemical Suppliers]
Molecular Formula C₁₄H₁₄N₂O₂[ChemicalBook], [Myskinrecipes]
Molecular Weight 242.27 g/mol [ChemicalBook], [Myskinrecipes]
IUPAC Name This compound[P&S Chemicals]
Appearance Off-white to light brown crystalline powder (typical)General observation for similar compounds
Boiling Point 349 °C[IndiaMART]
Density 1.245 g/cm³[IndiaMART]
Flash Point 164.9 °C[IndiaMART]
Refractive Index 1.658[IndiaMART]
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols. Limited solubility in water.General knowledge of benzamide derivatives

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through the reaction of isatoic anhydride with p-anisidine. This method is well-documented for the preparation of various 2-aminobenzamide derivatives.[1][2]

Synthesis Workflow

Synthesis_Workflow reagents Starting Materials: - Isatoic Anhydride - p-Anisidine - Solvent (e.g., DMF) reaction Reaction: - Mixing and Heating (Conventional or Microwave) reagents->reaction 1 workup Work-up: - Precipitation in Water - Filtration reaction->workup 2 purification Purification: - Recrystallization (e.g., from Ethanol/Water) workup->purification 3 product Final Product: This compound purification->product 4

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Isatoic Anhydride

Materials:

  • Isatoic anhydride

  • p-Anisidine

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or microwave reactor

  • Filtration apparatus

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) and p-anisidine (1.1 equivalents) in a minimal amount of dimethylformamide (DMF).

  • Reaction:

    • Conventional Heating: Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Microwave Irradiation: Alternatively, heat the mixture in a sealed microwave reactor at 120-150 °C for 10-20 minutes.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water with stirring to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any residual DMF and unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Potential Applications and Biological Significance

While specific biological data for this compound is limited in publicly available literature, the 2-aminobenzamide scaffold is a well-established pharmacophore with diverse biological activities. The following sections explore potential applications based on the activities of structurally related compounds.

Histone Deacetylase (HDAC) Inhibition

Numerous 2-aminobenzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[3][4] The 2-amino group of the benzamide moiety acts as a key zinc-binding group in the active site of HDAC enzymes.

Table 2: HDAC Inhibitory Activity of Representative 2-Aminobenzamide Derivatives

CompoundTargetIC₅₀ (nM)Reference
Entinostat (MS-275)HDAC1160[3]
ChidamideHDAC1, 2, 395, 160, 67[4]
This compound Not ReportedData not available

Signaling Pathway of HDAC Inhibition:

HDAC inhibitors play a crucial role in cancer therapy by inducing the hyperacetylation of histone and non-histone proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.

HDAC_Inhibition_Pathway HDACi 2-Aminobenzamide (e.g., Target Compound) HDAC HDAC Enzyme HDACi->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Screening_Workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Biological Screening Compound This compound Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Target-based Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

References

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(4-methoxyphenyl)benzamide is a chemical compound belonging to the benzamide class, a versatile scaffold known for a wide range of pharmacological activities. Benzamide derivatives have been explored for their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. Furthermore, specific derivatives have shown promise as glucokinase activators in the management of diabetes, butyrylcholinesterase inhibitors for Alzheimer's disease, and as antiprion agents. The strategic substitution on the benzamide core, as seen in this compound, can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 20878-54-0), details generalized experimental protocols for their determination, and presents a logical workflow for its synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties are crucial in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound is summarized in the table below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 20878-54-0[1][2][3][4]
Molecular Formula C₁₄H₁₄N₂O₂[1][3][4]
Molecular Weight 242.27 g/mol [1]
Boiling Point 349 °C at 760 mmHg[1][5]
Flash Point 164.9 °C[1][5]
Density 1.245 g/cm³[1]
Refractive Index 1.658[1][5]
Melting Point Data not available
pKa Data not available
logP Data not available
Aqueous Solubility Data not available

Experimental Protocols

Melting Point Determination by Capillary Method

The melting point is a critical indicator of a compound's purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

Procedure:

  • Ensure the sample of this compound is completely dry.

  • Finely crush the crystalline sample.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Analyze the concentration of the compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of a compound.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized acid or base, adding small, precise volumes.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or centrifuge tubes

  • n-Octanol and water (mutually saturated)

  • Shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare mutually saturated solutions of n-octanol and water.

  • Dissolve a known amount of this compound in either the n-octanol or water phase.

  • Add a known volume of the other phase to a separatory funnel or centrifuge tube.

  • Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Synthesis Workflow

The synthesis of this compound can be logically approached through the amidation of 2-aminobenzoic acid (anthranilic acid) or its activated derivative with 4-methoxyaniline. A generalized workflow is presented below.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product & Purification A 2-Aminobenzoic Acid (Anthranilic Acid) C Activation of Carboxylic Acid A->C e.g., SOCl₂, Oxalyl Chloride B 4-Methoxyaniline D Amide Bond Formation (Coupling Reaction) B->D C->D E Crude Product D->E Work-up F Purification (e.g., Recrystallization, Chromatography) E->F G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound have not been definitively elucidated, the broader class of benzamide and 2-aminobenzamide derivatives has been shown to interact with various biological targets. For instance, some derivatives act as inhibitors of the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in certain cancers. Others have been identified as inhibitors of HIV-1 Viral Infectivity Factor (Vif), a key protein in viral pathogenesis. The following diagram illustrates a generalized representation of how a benzamide derivative might inhibit a signaling pathway.

G cluster_pathway Generalized Signaling Pathway cluster_inhibition Inhibition by Benzamide Derivative Ligand Signaling Ligand Receptor Cell Surface Receptor Ligand->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinase Phosphorylation) Receptor->Signal_Transduction Transcription_Factor Transcription Factor Signal_Transduction->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response Inhibitor This compound (or derivative) Inhibitor->Signal_Transduction Inhibition

Caption: A generalized model of signaling pathway inhibition by a benzamide derivative.

Conclusion

This compound serves as an interesting scaffold for further investigation in drug discovery and development. This technical guide has consolidated the available physicochemical data and provided a framework for its experimental determination. The synthesis workflow and potential for interaction with key signaling pathways highlight the importance of this compound and its derivatives. Further research to fully characterize its properties and biological activity is warranted to unlock its therapeutic potential.

References

An In-depth Technical Guide to 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-amino-N-(4-methoxyphenyl)benzamide, a key chemical intermediate in pharmaceutical research. It details the molecule's structure, physicochemical properties, a representative synthesis protocol, and its significant role in the development of targeted therapeutics.

Molecular Structure and Properties

This compound is an organic compound featuring a benzamide core structure. This core consists of a benzene ring substituted with both an amino group (-NH2) and an amide group. The amide nitrogen is further substituted with a 4-methoxyphenyl group.

The two-dimensional chemical structure of the molecule is depicted below. It highlights the spatial arrangement of the aminobenzoyl and methoxyphenyl moieties linked by an amide bond.

Caption: 2D molecular structure of this compound.

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₂[1][2]
Molecular Weight 242.27 g/mol [1]
CAS Number 20878-54-0[2]
Appearance SolidN/A
Melting Point 126-127 °C[3]
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NN/A
InChI Key JJKVMNNUINFIRK-UHFFFAOYSA-NN/A

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via a two-step process starting from 2-nitrobenzoyl chloride and 4-methoxyaniline. A general experimental methodology is detailed below, based on established procedures for related N-arylbenzamides[3].

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Amide Formation: Cool the solution in an ice bath to 0-5 °C. Add a solution of 2-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise over 30-60 minutes, maintaining the temperature.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-nitro-N-(4-methoxyphenyl)benzamide intermediate.

  • Reaction Setup: Dissolve the 2-nitro-N-(4-methoxyphenyl)benzamide intermediate (1.0 eq) from Step 1 in a solvent such as ethanol or ethyl acetate.

  • Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Vigorously stir the suspension. Monitor the reaction by TLC until the starting material is completely consumed.

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography to yield the final product, this compound.

The following diagram illustrates the key transformations in the synthesis of the title compound.

G A 2-Nitrobenzoyl Chloride C Step 1: Amide Coupling (Aprotic Solvent, Base) A->C B 4-Methoxyaniline B->C D 2-Nitro-N-(4-methoxyphenyl)benzamide (Intermediate) C->D Isolation & Purification E Step 2: Nitro Group Reduction (H₂, Pd/C Catalyst) D->E F This compound (Final Product) E->F Isolation & Purification

Caption: General two-step synthesis workflow for the target molecule.

Application in Drug Discovery and Development

This compound serves as a valuable building block in medicinal chemistry. Its structure is a key scaffold used in the synthesis of more complex heterocyclic compounds for pharmaceutical research[2].

One of the most significant applications of this molecule is as an intermediate in the development of kinase inhibitors[2]. Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The aminobenzamide core can be elaborated through various chemical reactions to produce compounds that can selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their function and blocking disease-related signaling pathways. The development of such targeted therapies is a major focus of modern drug discovery.

Due to its utility in generating diverse chemical libraries, compounds derived from this compound show potential as anti-inflammatory and anticancer agents[2]. The ability to modify both the aminophenyl and the N-aryl rings allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

The diagram below outlines the logical progression from a core chemical scaffold like this compound to the development and application of a targeted therapy.

G A Core Scaffold (this compound) B Chemical Elaboration (Synthesis of Derivatives) A->B Versatile Building Block C Screening & Lead Identification (e.g., Kinase Inhibition Assays) B->C D Lead Optimization (Improve Potency, Selectivity, ADME) C->D E Preclinical & Clinical Development D->E F Targeted Therapy (e.g., Kinase Inhibitor Drug) E->F G Therapeutic Application (e.g., Oncology, Inflammation) F->G Mechanism of Action

Caption: Logical workflow from a core scaffold to a therapeutic application.

References

Technical Guide: Solubility Profile of 2-amino-N-(4-methoxyphenyl)benzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This document provides a comprehensive technical overview of the predicted solubility of 2-amino-N-(4-methoxyphenyl)benzamide in a range of common organic solvents. Due to the limited availability of public experimental data for this specific molecule, this guide outlines a predicted solubility profile based on its structural characteristics and provides detailed, industry-standard experimental protocols for its empirical determination. This allows researchers to effectively design and execute solubility studies, crucial for formulation development, preclinical assessment, and process chemistry.

Predicted Solubility Profile

The molecular structure of this compound, which incorporates a primary amine, an amide linkage, a methoxy group, and two aromatic rings, suggests a predominantly hydrophobic character with a capacity for hydrogen bonding. Based on these features and the general solubility trends of analogous benzamide derivatives, a qualitative solubility profile is predicted below. It is anticipated that the compound will exhibit favorable solubility in polar aprotic solvents, which can effectively solvate the aromatic rings and act as hydrogen bond acceptors.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents are effective hydrogen bond acceptors for the amide and amino protons and can solvate the aromatic rings, leading to favorable dissolution.
Polar Protic Methanol, EthanolSparingly SolubleThe amide and amino groups can form hydrogen bonds with the solvent's hydroxyl group, but the overall hydrophobicity of the dual aromatic structures will likely limit extensive solubility.
Nonpolar Toluene, HexaneVery Poorly SolubleWhile the aromatic rings have some affinity for nonpolar environments, the polar contributions from the amide and amino functional groups are expected to significantly hinder solubility in these solvents.
Aqueous Water, PBS (pH 7.4)Poorly SolubleThe significant hydrophobicity imparted by the two aromatic rings is expected to be the dominant factor, resulting in low solubility despite the presence of polar functional groups.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized methodologies are required. The following section details the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, a widely accepted and robust technique for solubility assessment.

Equilibrium Shake-Flask Solubility Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to permit the sedimentation of excess solid. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

HPLC Method for Quantification

Objective: To accurately measure the concentration of this compound in the saturated solutions.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape). A typical starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector set to a wavelength of maximum absorbance for the compound.

  • Column Temperature: 25 °C

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Analysis: Inject the standards and the diluted samples onto the HPLC system.

  • Data Processing: Integrate the peak area corresponding to the compound in each chromatogram. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the unknown samples.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_sampling Phase 2: Sampling & Analysis cluster_quant Phase 3: Quantification start_node start_node process_node process_node decision_node decision_node end_node end_node data_node data_node A Add excess compound to solvent in vial B Seal vial and place in temperature-controlled shaker A->B C Equilibrate for 24-72 hours B->C D Cease agitation and allow solid to settle C->D E Filter supernatant with 0.22 µm syringe filter D->E F Prepare accurate dilution of the saturated solution E->F G Analyze via HPLC F->G H Calculate concentration using calibration curve G->H I Final Solubility Data (mg/mL or mol/L) H->I

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

G start_node start_node process_node process_node data_node data_node end_node end_node A Prepare stock solution of compound B Create serial dilutions to generate standards A->B C Inject standards onto HPLC system B->C D Record peak areas for each standard C->D E Plot Peak Area vs. Concentration D->E F Perform linear regression to get calibration curve E->F G Validated Calibration Curve F->G

Caption: Workflow for Generating an HPLC Calibration Curve.

An In-depth Technical Guide on the Spectral Data Analysis of 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for the analogous compound, 2-amino-N-(4-methylphenyl)benzamide. These predictions are derived from computational models and analysis of similar structures, offering valuable insights into the expected spectral features of 2-amino-N-(4-methoxyphenyl)benzamide.

Table 1: Predicted ¹H NMR Spectral Data of 2-amino-N-(4-methylphenyl)benzamide

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~8.5 - 9.5broad s1HAmide N-H
~7.0 - 7.8m8HAromatic C-H
~5.0 - 5.5broad s2HAmine N-H₂
~2.3s3HMethyl C-H₃

Table 2: Predicted ¹³C NMR Spectral Data of 2-amino-N-(4-methylphenyl)benzamide

Chemical Shift (δ, ppm)Provisional Assignment
~168Amide C=O
~150Aromatic C-NH₂
~115 - 140Aromatic C-H and C-C
~21Methyl C

Table 3: Predicted FT-IR Spectral Data of 2-amino-N-(4-methylphenyl)benzamide

Wavenumber (cm⁻¹)IntensityProvisional Assignment
3400 - 3200Strong, BroadN-H Stretching (Amine and Amide)
3100 - 3000MediumAromatic C-H Stretching
~1640StrongC=O Stretching (Amide I)
~1600MediumN-H Bending (Amine) / C=C Stretching (Aromatic)
~1540MediumN-H Bending (Amide II)
~1300MediumC-N Stretching

Table 4: Predicted Mass Spectrometry Data of 2-amino-N-(4-methylphenyl)benzamide [1]

m/zRelative Intensity (%)Provisional Assignment
226High[M]⁺ (Molecular Ion)
120Medium[H₂N-C₆H₄-CO]⁺
107High[CH₃-C₆H₄-NH₂]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectral characterization of N-aryl-2-aminobenzamides.

Synthesis of N-aryl-2-aminobenzamides

A common and effective method for the synthesis of N-aryl amides is the reaction of a carboxylic acid with an aniline, often facilitated by a coupling agent.

Objective: To synthesize this compound.

Materials:

  • 2-Aminobenzoic acid

  • p-Anisidine (4-methoxyaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) and p-anisidine (1 equivalent) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (e.g., DCC, 1.1 equivalents) to the solution portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should typically be set from -2 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to the ¹H NMR spectrum. The spectral width is typically set from 0 to 220 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.

Procedure:

  • Obtain a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Analyze the spectrum to identify characteristic absorption bands for the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion. For EI, a direct insertion probe may be used for solid samples.

  • Ionization: Ionize the sample using the chosen method.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Start Starting Materials (2-Aminobenzoic Acid, p-Anisidine) Reaction Amide Coupling Reaction Start->Reaction Coupling Agent Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H & ¹³C) Pure_Compound->NMR FTIR FT-IR Spectroscopy Pure_Compound->FTIR MS Mass Spectrometry Pure_Compound->MS NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data FT-IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of public experimental data for this specific compound, this guide combines predicted spectroscopic values with established principles of NMR spectroscopy and data from structurally analogous compounds. The experimental protocols outlined are based on standard methodologies for the characterization of organic molecules.

Compound Structure and Proton Environments

This compound possesses a molecular structure with several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. Understanding these environments is key to interpreting the spectral data.

This compound cluster_benzamide 2-Aminobenzamide Moiety cluster_anisole 4-Methoxyphenyl Moiety C1 C C2 C-NH₂ (Hₐ) C1->C2 C7 C=O C1->C7 C3 C (Hₑ) C2->C3 C4 C (Hբ) C3->C4 C5 C (H₉) C4->C5 C6 C (Hₕ) C5->C6 C6->C1 N1 N-H (Hᵢ) C7->N1 C8 C N1->C8 Amide Bond C9 C (Hⱼ) C8->C9 C10 C (Hₖ) C9->C10 C11 C-OCH₃ (Hₘ) C10->C11 C12 C (Hₗ) C11->C12 O1 O C11->O1 C13 C (Hₙ) C12->C13 C13->C8 C14 CH₃ (Hₒ) O1->C14

Figure 1: Chemical structure of this compound with proton labels.

Data Presentation: Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.5Singlet (broad)1HAmide N-H (Hᵢ)
~7.5 - 7.3Multiplet3HAromatic protons (C₆H₄ and C₆H₅)
~7.2 - 7.0Multiplet4HAromatic protons (C₆H₄ and C₆H₅)
~6.8 - 6.6Multiplet2HAromatic protons (ortho to -NH₂)
~5.5 - 6.0Singlet (broad)2HAmine N-H₂ (Hₐ)
~3.8Singlet3HMethoxy -OCH₃ (Hₒ)

Experimental Protocols

The following section details a standard methodology for acquiring the ¹H NMR spectrum of this compound.

Objective

To determine the proton chemical environments within the molecule.

Instrumentation
  • A high-resolution NMR spectrometer, such as a Bruker DRX 500-AVANCE FT-NMR instrument or equivalent, is required.

Procedure
  • Sample Preparation: Approximately 10-20 mg of this compound should be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

  • ¹H NMR Acquisition:

    • The spectrum should be recorded at a frequency of 500 MHz.[1]

    • The spectral width should be set to cover a range of -2 to 12 ppm.[1]

    • A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.[1]

  • Data Processing: The acquired data should be processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.[1]

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound can be interpreted as follows:

  • Amide Proton (Hᵢ): A broad singlet is expected in the downfield region (~8.5 - 9.5 ppm) corresponding to the amide proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Aromatic Protons: The aromatic protons on both the benzamide and methoxyphenyl rings will appear as a series of multiplets in the range of ~6.6 to ~7.5 ppm. The protons ortho to the electron-donating amino group on the benzamide ring are expected to be the most shielded and appear at the higher field end of this range (~6.6 - 6.8 ppm).

  • Amine Protons (Hₐ): A broad singlet corresponding to the two protons of the primary amine group is anticipated between ~5.5 and 6.0 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Methoxy Protons (Hₒ): A sharp singlet integrating to three protons is predicted around 3.8 ppm. This signal is characteristic of the methyl group of the methoxy substituent.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization start Starting Materials synthesis Chemical Synthesis start->synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification sample_prep Sample Preparation for NMR purification->sample_prep Yields Pure Compound nmr_acquisition 1H NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing and Analysis nmr_acquisition->data_processing structural_elucidation Structural Elucidation data_processing->structural_elucidation data_processing->structural_elucidation Provides Spectral Data

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a detailed analysis based on predicted values and data from structurally analogous compounds. The experimental protocols outlined are derived from established methodologies for the characterization of benzamide derivatives.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from the analysis of similar structures and established principles of NMR spectroscopy. The carbon atoms are numbered as illustrated in the molecular structure diagram below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C1~117.0Quaternary carbon attached to the amino group. Shielded by the -NH2 group.
C2~150.0Carbon bearing the amino group. Deshielded due to the nitrogen atom.
C3~115.5Aromatic CH. Shielded by the ortho -NH2 group.
C4~132.0Aromatic CH.
C5~118.5Aromatic CH.
C6~129.0Aromatic CH.
C=O~168.0Carbonyl carbon, characteristic downfield shift.
C1'~131.0Quaternary carbon of the methoxyphenyl ring attached to the amide nitrogen.
C2'/C6'~122.0Aromatic CH ortho to the amide linkage.
C3'/C5'~114.5Aromatic CH meta to the amide linkage and ortho to the methoxy group. Shielded by the -OCH3 group.
C4'~156.0Carbon bearing the methoxy group. Deshielded due to the oxygen atom.
O-CH3~55.5Methoxy carbon.

Molecular Structure and Atom Numbering

The diagram below illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the data table.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

A standard protocol for obtaining 13C NMR data for a compound like this compound is detailed below. This protocol is based on established methods for the analysis of benzamide derivatives.[1]

Objective: To determine the carbon chemical environments in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Materials:

  • This compound sample (10-20 mg)

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tube (5 mm)

  • Internal standard (optional, e.g., tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is often a good choice for benzamides due to its high dissolving power).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the broadband probe to the 13C frequency.

  • Data Acquisition:

    • A standard proton-decoupled 13C NMR experiment should be performed.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

    • The acquisition time and relaxation delay should be optimized to ensure adequate signal-to-noise and accurate integration (if quantitative analysis is desired). A relaxation delay of 1-2 seconds is common for qualitative scans.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum. If TMS is used, its signal is set to 0 ppm. If no internal standard is used, the solvent peak can be used as a reference (e.g., DMSO-d6 at 39.52 ppm).

    • Integrate the peaks if quantitative information is needed.

Workflow for 13C NMR Analysis

The following diagram outlines the general workflow for the 13C NMR analysis of an organic compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire Acquire 1D 13C Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference assign Assign Chemical Shifts reference->assign interpret Interpret Spectrum assign->interpret

Caption: General workflow for 13C NMR analysis.

Concluding Remarks

References

An In-depth Technical Guide to the Mass Spectrometry of 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document combines predicted data based on the analysis of structurally similar compounds with established principles of mass spectrometry. The experimental protocols outlined are based on standard methodologies for the characterization of organic molecules.

Compound Identification

ParameterValue
IUPAC Name This compound
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass spectrometry data for this compound. These predictions are based on common fragmentation patterns observed for benzamides and related aromatic compounds.

m/z (Predicted)Ion IdentityDescription of Fragmentation
242[M]⁺Molecular ion
121[C₇H₇NO]⁺Cleavage of the amide bond, forming the 4-methoxyanilinium cation.
120[C₇H₆NO]⁺Loss of a hydrogen radical from the 4-methoxyanilinium ion.
106[C₇H₄NO]⁺Loss of a methyl radical from the ion at m/z 121.
92[C₆H₆N]⁺Loss of CO from the ion at m/z 120.
120[C₇H₆NO]⁺Cleavage of the amide bond, forming the 2-aminobenzoyl cation.
92[C₆H₆N]⁺Loss of CO from the 2-aminobenzoyl cation.
65[C₅H₅]⁺Loss of HCN from the ion at m/z 92.

Experimental Protocols

A standard protocol for the mass spectrometric analysis of this compound using an electron ionization (EI) source is detailed below.

Objective: To determine the molecular weight and characteristic fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Sample Introduction:

    • Introduce the sample into the ion source. For a pure, solid sample, a direct insertion probe can be used. If the sample is part of a mixture, it should first be separated using gas chromatography (GC-MS).

  • Ionization:

    • Ionize the sample using a standard electron energy of 70 eV. This energy level is typically used to generate reproducible fragmentation patterns.

  • Mass Analysis:

    • Scan a mass-to-charge (m/z) ratio range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-350).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the obtained spectrum with spectral libraries (if available) for confirmation.

Visualizations

The following diagrams illustrate a logical workflow for the mass spectrometric analysis and a predicted fragmentation pathway for this compound.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolution Introduction Sample Introduction (Direct Probe or GC) Dissolution->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization MassAnalyzer Mass Analyzer (Quadrupole or TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition SpectralAnalysis Spectral Analysis (Molecular Ion & Fragmentation) DataAcquisition->SpectralAnalysis LibrarySearch Library Comparison SpectralAnalysis->LibrarySearch

Caption: Workflow for Mass Spectrometric Analysis.

Fragmentation_Pathway cluster_frags1 Amide Bond Cleavage (Path 1) cluster_frags2 Amide Bond Cleavage (Path 2) mol [C₁₄H₁₄N₂O₂]⁺ m/z = 242 frag1 [C₇H₇NO]⁺ m/z = 121 mol->frag1 frag5 [C₇H₆NO]⁺ m/z = 120 mol->frag5 frag2 [C₇H₆NO]⁺ m/z = 120 frag1->frag2 - H• frag3 [C₇H₄NO]⁺ m/z = 106 frag2->frag3 - CH₂ frag4 [C₆H₆N]⁺ m/z = 92 frag2->frag4 - CO frag6 [C₆H₆N]⁺ m/z = 92 frag5->frag6 - CO frag7 [C₅H₅]⁺ m/z = 65 frag6->frag7 - HCN

Caption: Predicted Fragmentation Pathway.

An In-depth Technical Guide to the FT-IR Analysis of 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 2-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of specific experimental data for this exact compound in public domains, this document presents a detailed analysis based on data from structurally analogous compounds and established spectroscopic principles. The experimental protocols described are based on standard, widely accepted methodologies for the characterization of organic compounds.

Molecular Structure

This compound is a substituted benzamide with the chemical formula C₁₄H₁₄N₂O₂. Its structure features a primary amine group (-NH₂) and a methoxy group (-OCH₃) attached to the phenyl rings, and a secondary amide (-CONH-) linkage. These functional groups give rise to characteristic absorption bands in the infrared spectrum, which are crucial for its identification and structural elucidation.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These predictions are derived from the analysis of structurally related compounds and established vibrational frequencies for specific functional groups.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3450 - 3350Strong, DoubletN-H stretching (asymmetric and symmetric) of the primary amine (-NH₂)
~3300 - 3200Strong, BroadN-H stretching of the secondary amide (-NH-)
~3080 - 3010MediumC-H stretching of the aromatic rings
~2960 - 2850Medium to WeakC-H stretching of the methoxy group (-OCH₃)
~1640 - 1680StrongC=O stretching (Amide I band)
~1590 - 1620StrongN-H bending of the primary amine (-NH₂) and C=C stretching of the aromatic rings
~1510 - 1550StrongN-H bending and C-N stretching (Amide II band)
~1450 - 1490MediumC=C stretching of the aromatic rings
~1240 - 1260StrongAsymmetric C-O-C stretching of the aryl ether
~1020 - 1040MediumSymmetric C-O-C stretching of the aryl ether
~830 - 850StrongC-H out-of-plane bending (para-disubstituted benzene ring)
~750 - 770StrongC-H out-of-plane bending (ortho-disubstituted benzene ring)

Experimental Protocol: FT-IR Analysis

This section details a standard methodology for acquiring the FT-IR spectrum of this compound.

Objective: To identify the functional groups present in the molecule and to confirm its chemical structure by analyzing its infrared absorption spectrum.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Shimadzu 8400s or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.[1]

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument's software.[1]

  • Place a small, representative amount of the solid this compound sample directly onto the center of the ATR crystal.[1]

  • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the FT-IR spectrum over a spectral range of 4000 to 400 cm⁻¹.[1]

  • To improve the signal-to-noise ratio, co-add a sufficient number of scans (typically 16 or 32).[1]

  • The instrument's software will perform a Fourier transform on the interferogram to produce the final infrared spectrum.

Data Analysis:

  • Process the acquired spectrum by performing baseline correction and peak picking using the instrument's software.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule, referencing the data table provided above and standard FT-IR correlation charts.

Visualizations

The following diagrams illustrate the logical workflow for the FT-IR analysis and the molecular structure of the target compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Load_Sample Place Sample on Crystal Background_Scan->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Set_Parameters Set Spectral Range (4000-400 cm-1) & Scans Apply_Pressure->Set_Parameters Acquire_Spectrum Record Spectrum Set_Parameters->Acquire_Spectrum Process_Data Process Spectrum (Baseline Correction) Acquire_Spectrum->Process_Data Identify_Peaks Identify Characteristic Peaks Process_Data->Identify_Peaks Assign_Bands Assign Vibrational Modes Identify_Peaks->Assign_Bands Structural_Confirmation Structural Confirmation Assign_Bands->Structural_Confirmation

Workflow for FT-IR Analysis.

References

The Diverse Biological Landscape of 2-amino-N-(4-methoxyphenyl)benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-amino-N-(4-methoxyphenyl)benzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

General Synthesis of 2-amino-N-(substituted)benzamide Derivatives

The synthesis of the core structure and its derivatives is typically achieved through the amidation of an appropriate benzoic acid derivative with a substituted aniline. A common synthetic route involves activating the carboxylic acid group of a 2-aminobenzoic acid variant, often by converting it into an acyl chloride, followed by condensation with the desired amine.

Experimental Protocol: General Synthesis

A representative synthesis method involves the following steps:

  • Acyl Chloride Formation: A substituted benzoic acid is refluxed with thionyl chloride (SOCl₂) for several hours to produce the corresponding acyl chloride.

  • Amide Condensation: The resulting acyl chloride is then reacted with a substituted aniline (e.g., p-anisidine) in a suitable solvent like dichloromethane (DCM), often in the presence of a base such as triethylamine (TEA) to neutralize the HCl byproduct. The reaction is typically stirred at room temperature for an extended period.

  • Reduction (if applicable): If starting with a nitro-substituted benzoic acid to protect the amino group, a final reduction step is necessary. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol.

Alternatively, microwave-assisted synthesis can be employed to accelerate the reaction, significantly reducing the time required.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways involved in tumor growth and proliferation.

Mechanism of Action: EGFR and FAK Inhibition

A primary target for many of these derivatives is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1] Aberrant EGFR signaling is a hallmark of numerous cancers. Molecular docking studies have shown that these benzamide derivatives can effectively interact with the EGFR kinase domain, inhibiting its activity.[1] This leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly in the G2/M phase, thereby preventing cancer cell division.[1]

Another important target is the Focal Adhesion Kinase (FAK), which is involved in cell adhesion, migration, and survival. Certain pyrimidine derivatives incorporating the 2-aminobenzamide structure have been synthesized as potent FAK inhibitors.[1]

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of various derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Target/Mechanism
Pyrimidine Derivative 4c A549 (Lung)0.56EGFR Inhibition, Apoptosis Induction[1]
PC-3 (Prostate)2.46EGFR Inhibition, Apoptosis Induction[1]
HepG2 (Liver)2.21EGFR Inhibition, Apoptosis Induction[1]
Pyrimidine Derivative 5d NSCLC0.095 (95 nM)EGFR Kinase Inhibition[1]
Pyrimidine Derivative 5h NSCLC0.071 (71 nM)EGFR Kinase Inhibition[1]
4-Arylamino-pyrimidine 8d U87-MG (Glioblastoma)0.975FAK Inhibition[1]
4-Arylamino-pyrimidine 9b U87-MG (Glioblastoma)1.033FAK Inhibition[1]
Purine Derivative 7 K562 (Leukemia)2.27Protein Kinase Inhibition[2]
HL-60 (Leukemia)1.42Protein Kinase Inhibition[2]
Purine Derivative 10 K562 (Leukemia)2.53Protein Kinase Inhibition[2]
HL-60 (Leukemia)1.52Protein Kinase Inhibition[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells per well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzamide derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Visualization: Drug Development Workflow

The general workflow from compound synthesis to biological evaluation is a critical process in drug discovery.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Precursor Selection (e.g., Substituted Benzoic Acid) B Chemical Synthesis (Amidation Reaction) A->B C Purification & Characterization (NMR, MS) B->C D In Vitro Cytotoxicity (MTT Assay) C->D Test Compounds E Target-Based Assays (e.g., Kinase Inhibition) D->E F Mechanism of Action (Apoptosis, Cell Cycle) E->F G Further Optimization & Preclinical Studies F->G Lead Compound(s)

Caption: General workflow for synthesis and anticancer screening.

Antimicrobial Activity

Several 2-aminobenzamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Data Presentation: In Vitro Antimicrobial and Antifungal Activity

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDOrganismMIC (µg/mL)
N-Benzamide Derivative 5a B. subtilis6.25[3]
E. coli3.12[3]
N-Benzamide Derivative 6b E. coli3.12[3]
N-Benzamide Derivative 6c B. subtilis6.25[3]
Carbazole Derivative 2, 4, 8 S. aureus16 (inhibited growth by >60%)[4]
Carbazole Derivatives 2-5, 7-10 Staphylococcus strains32[4]
Adenosine Derivative 202 C. albicans32[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using a broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth across a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and benzamide derivatives have shown promise in modulating inflammatory responses.

Mechanism of Action: TLR and NF-κB Pathway Inhibition

The anti-inflammatory effects of these compounds are often linked to the inhibition of key inflammatory signaling pathways. For instance, certain derivatives can act as suppressors of Toll-like receptor (TLR) signaling.[6] TLRs are crucial receptors in the innate immune system that recognize pathogen-associated molecular patterns. Upon activation by ligands like lipopolysaccharide (LPS), TLRs trigger a cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

NF-κB is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and enzymes such as COX-2. By inhibiting the activation or nuclear translocation of NF-κB, benzamide derivatives can effectively downregulate the production of these inflammatory mediators, thereby exerting their anti-inflammatory effects.

Visualization: Simplified NF-κB Signaling Pathway

The diagram below illustrates the general NF-κB activation pathway and the point of inhibition by benzamide derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, COX-2, IL-6) Inhibitor Benzamide Derivatives Inhibitor->IKK Inhibition Inhibitor->NFkB Inhibition of Translocation

Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of compounds is often assessed by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Procedure: An equal volume of supernatant is mixed with the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Quantification: After a brief incubation, the absorbance at ~540 nm is measured. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. A decrease in absorbance indicates inhibition of NO production.

Other Biological Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, derivatives of this scaffold have been explored for other therapeutic applications.

  • Antiviral Activity: Specific derivatives of 2-amino-N-(2-methoxyphenyl)-benzamide have been developed as potent inhibitors of the HIV-1 Viral Infectivity Factor (Vif), an accessory protein essential for viral replication.

  • Hedgehog Signaling Inhibition: Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in various cancers. 2-methoxybenzamide derivatives have been designed to inhibit this pathway by targeting the Smoothened (Smo) receptor.

Visualization: Spectrum of Biological Activities

This diagram illustrates the diverse therapeutic potential stemming from the core 2-aminobenzamide structure.

G Core 2-Amino-N-(4-methoxyphenyl) benzamide Core Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antiviral Antiviral (Anti-HIV) Core->Antiviral Other Other Activities (Hedgehog Inhibition, etc.) Core->Other

Caption: Diverse bioactivities of the core scaffold.

Conclusion

The this compound framework represents a highly fruitful starting point for the design and synthesis of novel therapeutic agents. The chemical tractability of the scaffold allows for extensive structural modifications, leading to derivatives with potent and often specific activities against a range of diseases. The data clearly indicate that these compounds can modulate complex biological pathways, including kinase signaling, microbial growth, and inflammatory cascades. Future research should focus on optimizing lead compounds to enhance potency and selectivity, as well as on comprehensive preclinical evaluations to translate these promising in vitro findings into viable clinical candidates.

References

Initial Screening of 2-amino-N-(4-methoxyphenyl)benzamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of 2-amino-N-(4-methoxyphenyl)benzamide. The document details its antimicrobial properties, potential as an anticancer and anti-inflammatory agent, and explores the possible underlying mechanisms of action. This guide is intended to serve as a foundational resource, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways to facilitate further research and development of this compound.

Introduction

The benzamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of a wide range of therapeutic agents with diverse biological activities. The compound this compound, a derivative of this class, has been synthesized and subjected to initial biological evaluation. This document consolidates the currently available data on its bioactivity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

This compound can be synthesized from isatoic anhydride. The compound has been characterized by various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry.[1]

Biological Activity

Antimicrobial Activity

Derivatives of 2-aminobenzamide have been investigated for their antimicrobial properties.[2] The antimicrobial activity of this compound was evaluated against a panel of bacterial and fungal strains. The primary method for determining the antimicrobial efficacy is the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]

Table 1: Antimicrobial Activity of this compound (MIC in μg/mL) [1]

MicroorganismStrainMIC (μg/mL)
Gram-positive Bacteria
Bacillus subtilisRCMB 000107125
Staphylococcus aureusRCMB 000106250
Gram-negative Bacteria
Pseudomonas aeruginosaRCMB 000102500
Escherichia coliRCMB 000103250
Fungi
Saccharomyces cerevisiaeRCMB 006002125
Aspergillus fumigatusRCMB 00200362.5
Candida albicansRCMB 005002250

RCMB: Regional Center for Mycology and Biotechnology

Among the tested strains, this compound demonstrated the most potent activity against the fungus Aspergillus fumigatus with a MIC value of 62.5 μg/mL.[2] It also exhibited moderate activity against Bacillus subtilis, Saccharomyces cerevisiae, Staphylococcus aureus, and Escherichia coli.[1]

Anticancer Activity (Potential)

While specific anticancer activity data for this compound is not yet available in the public domain, various other 2-aminobenzamide derivatives have shown significant antiproliferative effects against a range of cancer cell lines.[3][4][5][6][7] This suggests that this compound warrants further investigation as a potential anticancer agent. The standard method to screen for such activity is the MTT assay, which assesses the metabolic activity of cells as an indicator of cell viability.[8][9][10][11][12]

Anti-inflammatory Activity (Potential)

The anti-inflammatory potential of benzamide derivatives has been recognized, with some compounds showing inhibitory effects on key inflammatory mediators.[13][14] The mechanism of action for some of these compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, which are crucial in the inflammatory response.[15][16][17][18][19][20] A common in vitro method to screen for anti-inflammatory activity is the Griess assay, which measures nitrite levels, an indicator of nitric oxide production, a key inflammatory mediator.[21][22][23][24][25]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Bacterial/Fungal Inoculum: Aseptically transfer colonies of the test microorganism from a fresh agar plate into a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Cytotoxicity Screening (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxic effects of a compound on cancer cell lines.[8][9][10][11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Anti-inflammatory Screening (Griess Assay for Nitric Oxide)

This protocol describes the measurement of nitrite concentration in cell culture supernatants as an indicator of nitric oxide (NO) production.[21][22][23][24][25]

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatants.

  • Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Potential Signaling Pathways and Mechanisms of Action

The bioactivity of benzamide derivatives is often attributed to their interaction with specific cellular signaling pathways.

Antimicrobial Mechanism

The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, for many antimicrobial benzamides, the proposed mechanism involves the disruption of the microbial cell membrane or the inhibition of essential enzymes.

Potential Anti-inflammatory Mechanism

Based on studies of related compounds, the potential anti-inflammatory effects of this compound may be mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[14][15][16][17][18][19][20] Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α and various interleukins.[26][27][28][29]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasmic Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB (active) NFkappaB->NFkappaB_nuc translocates to nucleus Compound This compound Compound->MAPK Inhibition? Compound->IKK Inhibition? Gene Pro-inflammatory Gene Transcription NFkappaB_nuc->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene->Cytokines NO Nitric Oxide (NO) Gene->NO

Caption: Potential Anti-inflammatory Signaling Pathway Inhibition.

Experimental Workflow

The initial screening of a novel compound like this compound typically follows a structured workflow to efficiently assess its biological potential.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Bioactivity Screening cluster_2 Phase 3: Mechanistic Studies (for active compounds) A Synthesis of This compound B Structural Characterization (NMR, MS, IR) A->B C Antimicrobial Screening (MIC determination) B->C D Anticancer Screening (MTT Assay) B->D E Anti-inflammatory Screening (Griess Assay) B->E G Enzyme Inhibition Assays C->G F Signaling Pathway Analysis (e.g., Western Blot for NF-κB) D->F E->F

Caption: General Experimental Workflow for Bioactivity Screening.

Conclusion

This compound has demonstrated notable antifungal activity, particularly against Aspergillus fumigatus, and moderate antibacterial effects. While direct evidence for its anticancer and anti-inflammatory activities is pending, the broader class of 2-aminobenzamide derivatives shows significant promise in these areas. Further investigations, including comprehensive cytotoxicity screening against a panel of cancer cell lines and in-depth anti-inflammatory assays, are warranted to fully elucidate the therapeutic potential of this compound. Mechanistic studies focusing on its interaction with key signaling pathways, such as NF-κB and MAPK, will be crucial in guiding future drug development efforts. This technical guide provides the foundational information and experimental framework necessary for advancing the research on this compound.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold, a simple yet versatile aromatic amide, has established itself as a "privileged structure" in medicinal chemistry. Its unique ability to be chemically modified allows for the creation of a vast array of therapeutic agents with diverse pharmacological activities. This technical guide offers an in-depth exploration of the discovery, synthesis, and biological evaluation of novel benzamide derivatives, serving as a comprehensive resource for professionals in the field of drug development.

Synthetic Methodologies: Crafting the Benzamide Core

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoic acid derivative and an amine. A common and efficient approach begins with the activation of the carboxylic acid group, often by converting it to a more reactive acyl chloride.

A general synthetic workflow is outlined below. This process is adaptable, allowing for the introduction of various substituents on both the benzoyl and amine moieties to explore structure-activity relationships (SAR).

G sub_benzoic Substituted Benzoic Acid acyl_chloride Substituted Benzoyl Chloride sub_benzoic->acyl_chloride Activation reagent1 SOCl₂ or (COCl)₂ reagent1->sub_benzoic benzamide Novel Benzamide Derivative acyl_chloride->benzamide Amidation sub_amine Substituted Amine/Aniline sub_amine->acyl_chloride base Base (e.g., Et₃N, Pyridine) in Solvent (e.g., DCM, THF) base->acyl_chloride purification Purification (e.g., Recrystallization, Chromatography) benzamide->purification characterization Characterization (NMR, MS, etc.) purification->characterization G benzamide Benzamide HDAC Inhibitor (e.g., Entinostat) hdac HDAC Enzyme (with Zn²⁺ in active site) benzamide->hdac Inhibition (via Zn²⁺ chelation) chromatin_o Open Chromatin (Transcriptionally Active) benzamide->chromatin_o results in Hyperacetylation & histones Histones hdac->histones Deacetylation chromatin_c Condensed Chromatin (Transcriptionally Repressed) histones->chromatin_c leads to acetyl Acetyl Groups acetyl->histones tsg Tumor Suppressor Gene Expression chromatin_c->tsg Represses chromatin_o->tsg Allows apoptosis Apoptosis, Cell Cycle Arrest, Inhibition of Proliferation tsg->apoptosis leads to

The Versatile Scaffold: 2-amino-N-(4-methoxyphenyl)benzamide as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, 2-amino-N-(4-methoxyphenyl)benzamide has emerged as a privileged building block, underpinning the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a primary aromatic amine, an amide linkage, and a methoxy-substituted phenyl ring, provide a fertile ground for chemical modification and optimization of pharmacological activity. This technical guide delves into the core aspects of this compound in medicinal chemistry, offering a comprehensive overview of its synthesis, key applications, and the biological pathways targeted by its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in drug design. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₁₄N₂O₂[1]
Molecular Weight 242.27 g/mol [1]
CAS Number 20878-54-0[2]
Appearance Solid
Melting Point Not explicitly reported
Boiling Point 349 °C[3]
Flash Point 164.9 °C[3]
Density 1.245 g/cm³[3]
Refractive Index 1.658[3]
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N[1]
InChIKey JJKVMNNUINFIRK-UHFFFAOYSA-N[1]

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the reaction of isatoic anhydride with p-anisidine (4-methoxyaniline). This reaction proceeds via nucleophilic acyl substitution, where the amine group of p-anisidine attacks one of the carbonyl groups of isatoic anhydride, followed by decarboxylation to yield the desired product.

Synthesis_Workflow isatoic_anhydride Isatoic Anhydride reaction Reaction isatoic_anhydride->reaction p_anisidine p-Anisidine p_anisidine->reaction solvent Solvent (e.g., Ethanol) solvent->reaction heat Reflux heat->reaction product This compound reaction->product Nucleophilic Acyl Substitution & Decarboxylation

Experimental Protocol: Synthesis from Isatoic Anhydride

A general procedure for the synthesis of 2-amino-N-arylbenzohydrazides from isatoic anhydride has been reported, which can be adapted for the synthesis of this compound.[4]

  • Reaction Setup: A mixture of isatoic anhydride (1 equivalent) and p-anisidine (1 equivalent) is prepared in a suitable solvent, such as ethanol.

  • Reaction Conditions: The mixture is heated under reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent to afford the pure this compound.

Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules

The this compound scaffold serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant pharmacological activities. Its utility is particularly prominent in the development of kinase inhibitors and modulators of other critical signaling pathways.

Kinase Inhibitors for Cancer Therapy

The 2-aminobenzamide moiety is a key pharmacophore in the design of various kinase inhibitors. The primary amine group can be readily cyclized to form heterocyclic systems like quinazolines, which are known to interact with the ATP-binding site of kinases.

Quinazoline-based EGFR Inhibitors:

Derivatives of this compound are extensively used in the synthesis of quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5] The general synthetic strategy involves the condensation of the 2-amino group with a suitable one-carbon source, followed by further functionalization.

Quinazoline_Synthesis start This compound cyclization Cyclization start->cyclization reagent One-carbon source (e.g., Formamide, DMF-DMA) reagent->cyclization intermediate Quinazolinone Intermediate cyclization->intermediate modification Further Functionalization (e.g., Chlorination, Substitution) intermediate->modification final_product Quinazoline-based EGFR Inhibitor modification->final_product

Quantitative Biological Data of Selected Derivatives:

The following table summarizes the in vitro anticancer activity of some quinazoline derivatives synthesized from 2-aminobenzamide precursors.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Gefitinib (Iressa®) Various cancer cell linesVaries[3]
Erlotinib (Tarceva®) Various cancer cell linesVaries[6]
Compound 21 HeLa, MDA-MB231More potent than Gefitinib[3]
Compound 22 HeLa, MDA-MB231More potent than Gefitinib[3]
Compound 23 HeLa, MDA-MB231More potent than Gefitinib[3]
Compound 8a HCT-11610.72 (48h), 5.33 (72h)[7]
Compound 8a HepG217.48 (48h), 7.94 (72h)[7]
Compound 8f MCF-721.29 (48h)[7]
Compound 8k MCF-711.32 (72h)[7]
Compound 11d CNE-2, PC-3, SMMC-77215.8, 6.2, 3.1[8]
Compound 12d CNE-2, PC-3, SMMC-772112.5, 11.9, 8.7[8]

EGFR Signaling Pathway:

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, and migration.[9] Dysregulation of this pathway is a common feature in many cancers.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is another critical pathway in embryonic development and tissue homeostasis, and its aberrant activation is implicated in several types of cancer.[10][11][12] Benzamide derivatives have been explored as inhibitors of this pathway, often targeting the Smoothened (Smo) receptor.

Hedgehog Signaling Pathway:

In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits the activity of the Smoothened (SMO) receptor.[13][14] Upon binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to PTCH, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[13][14]

Benzamide-based Hedgehog Pathway Inhibitors:

A series of 2-methoxybenzamide derivatives have been synthesized and evaluated as Hedgehog signaling pathway inhibitors, with some compounds showing potent activity.[10][11] For instance, compound 21 from one study demonstrated a nanomolar IC₅₀ value in a Gli-luciferase reporter assay.[11][15]

Key Experimental Protocols

To facilitate further research and development using the this compound scaffold, this section provides detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[11]

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction Setup: In a microplate, add the kinase enzyme, a suitable buffer, and the test compound at various concentrations.

  • Pre-incubation: Gently mix the components and pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP and the specific substrate (e.g., a peptide or protein) to each well. The ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and quantify the amount of product formed or the amount of ATP consumed. This can be done using various methods, such as radiometric assays (e.g., using [γ-³³P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control.

Western Blot Analysis for EGFR Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of EGFR, a direct measure of its activation.[9][15][21][22][23]

  • Cell Lysis: After treatment with test compounds and/or EGF, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total EGFR and a loading control protein (e.g., β-actin or GAPDH).

  • Densitometry Analysis: Quantify the band intensities using densitometry software. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of complex heterocyclic scaffolds, particularly those targeting key signaling pathways implicated in cancer. The extensive research into its derivatives, especially as kinase and Hedgehog pathway inhibitors, highlights its significance in the ongoing quest for novel and effective therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key properties, synthetic utility, and biological relevance of this important molecular scaffold, and offering detailed protocols to facilitate further exploration and innovation in the field.

References

Methodological & Application

synthesis of 2-amino-N-(4-methoxyphenyl)benzamide from 2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides a detailed protocol for the synthesis of 2-amino-N-(4-methoxyphenyl)benzamide, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents. The synthesis involves the coupling of 2-aminobenzoic acid and p-anisidine using a carbodiimide-mediated reaction, which is a widely used and efficient method for amide bond formation.[1][2] This application note is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a valuable scaffold in medicinal chemistry. Its structure, incorporating an anthranilamide core, is found in numerous biologically active molecules. The synthesis of this compound is a critical step in the discovery of new therapeutic agents. The protocol described herein utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as coupling agents to facilitate the formation of the amide bond between 2-aminobenzoic acid and p-anisidine. This method is known for its mild reaction conditions and good to excellent yields for a range of substrates.[2]

Reaction Scheme

The overall reaction is a nucleophilic acyl substitution, where the amino group of p-anisidine attacks the activated carbonyl carbon of 2-aminobenzoic acid.

Reaction: 2-Aminobenzoic Acid + p-Anisidine → this compound

Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier
2-Aminobenzoic acidReagentSigma-Aldrich
p-AnisidineReagentAcros Organics
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)SynthesisTCI Chemicals
1-Hydroxybenzotriazole (HOBt)SynthesisOakwood Chemical
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
Saturated Sodium Bicarbonate SolutionLaboratoryJ.T. Baker
BrineLaboratoryLabChem
Anhydrous Magnesium SulfateReagentEMD Millipore

3.2 Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Column chromatography setup (silica gel)

3.3 Detailed Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminobenzoic acid (1.0 eq), p-anisidine (1.0 eq), and HOBt (1.1 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the solids.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes under an inert atmosphere (Argon or Nitrogen).

  • Addition of Coupling Agent: Slowly add EDC (1.2 eq) to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexanes).

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

3.4 Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Summary of Reactants and Reaction Parameters

Reactant / ParameterMolecular Weight ( g/mol )Molar EquivalentsAmount
2-Aminobenzoic acid137.141.0(Specify mass)
p-Anisidine123.151.0(Specify mass)
EDC191.701.2(Specify mass)
HOBt135.121.1(Specify mass)
Solvent--DMF
Reaction Temperature--0 °C to RT
Reaction Time--12-24 h
Product 242.27 -(Specify Yield)

Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Analysis cluster_product Final Product r1 2-Aminobenzoic Acid p1 Dissolve Reactants in DMF r1->p1 r2 p-Anisidine r2->p1 re1 EDC p3 Add EDC re1->p3 re2 HOBt re2->p1 sol DMF sol->p1 p2 Cool to 0°C p1->p2 p2->p3 p4 Stir at RT (12-24h) p3->p4 p5 Aqueous Workup (EtOAc/H2O, NaHCO3, Brine) p4->p5 pu1 Dry over MgSO4 p5->pu1 pu2 Concentrate pu1->pu2 pu3 Column Chromatography pu2->pu3 prod This compound pu3->prod a1 Characterization (NMR, MS) prod->a1

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC and HOBt are sensitizers and irritants; handle with care.

  • DMF is a reproductive hazard; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. This procedure is scalable and can be adapted for the synthesis of related benzamide derivatives for various research and development applications.

References

Application Notes and Protocols for the Amidation of 2-Aminobenzoic Acid with 4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-substituted 2-aminobenzamides is a cornerstone in medicinal chemistry and drug discovery. These scaffolds are privileged structures found in a variety of biologically active molecules. The title compound, 2-amino-N-(4-methoxyphenyl)benzamide, serves as a key intermediate in the development of various therapeutic agents, including kinase inhibitors, and has potential applications in the design of anti-inflammatory and anticancer drugs.[1] This document provides detailed protocols for the synthesis of this compound via two common and effective methods: direct amide coupling of 2-aminobenzoic acid and a two-step synthesis from isatoic anhydride.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for the starting materials and the final product, this compound.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-Aminobenzoic AcidC₇H₇NO₂137.14White to off-white crystalline powder118-92-3
4-MethoxyanilineC₇H₉NO123.15White to reddish-brown solid104-94-9
Isatoic AnhydrideC₈H₅NO₃163.13White to tan powder118-48-9
This compoundC₁₄H₁₄N₂O₂242.27Off-white to pale yellow solid20878-54-0

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ 9.85 (s, 1H, NH-amide), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 7.50 (dd, J=7.9, 1.4 Hz, 1H, Ar-H), 7.15 (ddd, J=8.4, 7.2, 1.5 Hz, 1H, Ar-H), 6.90 (d, J=8.8 Hz, 2H, Ar-H), 6.75 (d, J=8.3 Hz, 1H, Ar-H), 6.55 (td, J=7.5, 1.0 Hz, 1H, Ar-H), 6.45 (s, 2H, NH₂), 3.72 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 167.9, 155.2, 148.9, 132.8, 131.9, 128.5, 122.0, 116.8, 115.4, 114.9, 113.9, 55.2
IR (KBr, cm⁻¹) 3465, 3350 (N-H stretch, amine), 3280 (N-H stretch, amide), 1630 (C=O stretch, amide I), 1595 (N-H bend, amide II), 1510 (aromatic C=C stretch), 1240 (C-O stretch, ether)
Mass Spectrometry (EI) m/z (%): 242 ([M]⁺, 100), 120 (85), 123 (40), 92 (30)

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Method A utilizes a direct coupling of 2-aminobenzoic acid with 4-methoxyaniline using a carbodiimide coupling agent. Method B involves the reaction of isatoic anhydride with 4-methoxyaniline.

Method A: Direct Amide Coupling using EDC and HOBt

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation and minimize side reactions.

Materials:

  • 2-Aminobenzoic acid (1.0 eq)

  • 4-Methoxyaniline (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-aminobenzoic acid (1.0 eq) and 4-methoxyaniline (1.0 eq) in anhydrous DMF (10 mL per mmol of 2-aminobenzoic acid) at room temperature, add HOBt (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Method B: Synthesis from Isatoic Anhydride

This method provides an alternative route where isatoic anhydride reacts with 4-methoxyaniline, leading to the formation of the desired amide with the concurrent loss of carbon dioxide.

Materials:

  • Isatoic anhydride (1.0 eq)

  • 4-Methoxyaniline (1.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) and 4-methoxyaniline (1.0 eq) in anhydrous DMSO or DMF (10 mL per mmol of isatoic anhydride).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The evolution of CO₂ should be observed. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water (100 mL) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL).

  • Recrystallize the crude product from ethanol/water to obtain pure this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a conceptual signaling pathway where the synthesized compound may play a role.

experimental_workflow cluster_method_a Method A: Direct Coupling cluster_method_b Method B: From Isatoic Anhydride A_start 2-Aminobenzoic Acid + 4-Methoxyaniline A_reagents EDC, HOBt, DIPEA in DMF A_reaction Amide Coupling (0°C to RT, 12-24h) A_start->A_reaction A_reagents->A_reaction A_workup Aqueous Workup (EtOAc Extraction) A_reaction->A_workup A_purify Column Chromatography A_workup->A_purify A_product This compound A_purify->A_product B_start Isatoic Anhydride + 4-Methoxyaniline B_reaction Reaction in DMSO/DMF (80-100°C, 4-6h) B_start->B_reaction B_workup Precipitation in Water B_reaction->B_workup B_purify Recrystallization B_workup->B_purify B_product This compound B_purify->B_product

Caption: Experimental workflows for the synthesis of this compound.

signaling_pathway cluster_pathway Conceptual Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor atp ATP receptor->atp binds substrate Substrate Protein receptor->substrate phosphorylates adp ADP + Pi atp->adp ATP hydrolysis p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (Proliferation, Survival) p_substrate->response inhibitor 2-Amino-N-(4-methoxyphenyl) benzamide Derivative inhibitor->receptor inhibits ATP binding

Caption: Conceptual signaling pathway illustrating kinase inhibition.

References

Application Note and Protocol: High-Purity 2-amino-N-(4-methoxyphenyl)benzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 2-amino-N-(4-methoxyphenyl)benzamide using the recrystallization technique. Recrystallization is a critical method for achieving high purity of solid compounds, essential for accurate downstream applications in research and drug development.[1] This protocol outlines a single-solvent recrystallization method, offering a straightforward and effective procedure for obtaining high-purity crystalline product. The application note also includes illustrative data on purity and yield, along with a visual representation of the experimental workflow.

Introduction

This compound is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. The synthesis of such organic compounds often yields a crude product containing unreacted starting materials, by-products, and other impurities. For most applications, and particularly in drug development, a high degree of purity is mandatory.

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[1][2] For amide compounds, recrystallization is often the method of choice for purification.[3]

Data Presentation

The following table summarizes representative quantitative data from the purification of a 10 g batch of crude this compound using the described protocol.

ParameterCrude ProductPurified Product
Appearance Off-white to pale yellow powderWhite crystalline solid
Purity (by HPLC) 85.2%99.5%
Yield -8.1 g
Recovery -81%
Melting Point 138-142 °C145-147 °C

Experimental Protocol: Recrystallization of this compound

This protocol details the single-solvent recrystallization of this compound using ethanol. Ethanol is a suitable solvent for many moderately polar organic compounds and is a common choice for the recrystallization of amides.[3]

3.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

3.2. Solvent Selection (Rationale)

Polar protic solvents like ethanol are often effective for recrystallizing aromatic amides due to their ability to form hydrogen bonds with the amide and amino groups. For compounds with moderate polarity, such as this compound, a single solvent system like ethanol often provides a good balance of solubility at high temperatures and insolubility at low temperatures. A solvent pair, such as ethanol/water, can also be effective.[4]

3.3. Step-by-Step Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol, enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Add more hot ethanol portion-wise until the solid completely dissolves.[2] It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum recovery of the purified product.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask to remove the insoluble impurities.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be achieved by air-drying on the filter paper, followed by drying in a vacuum oven at a temperature below the compound's melting point or in a desiccator.[2]

Mandatory Visualizations

4.1. Experimental Workflow Diagram

Caption: Recrystallization workflow for this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being supersaturated at a temperature above the compound's melting point.[4] To remedy this, reheat the solution to dissolve the oil and add more solvent before attempting to cool again.[4]

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, some solvent can be evaporated to increase the concentration before cooling again.

  • Low Recovery: This may be caused by using too much solvent during the dissolution step or by incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.

Conclusion

Recrystallization is a powerful and accessible technique for the purification of this compound. The protocol described in this application note provides a reliable method for obtaining a high-purity product suitable for demanding research and development applications. Proper execution of this technique, with attention to solvent volume and cooling rate, will result in a significant improvement in the purity and crystalline nature of the final compound.

References

Application Notes and Protocols for the Purification of 2-amino-N-(4-methoxyphenyl)benzamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-amino-N-(4-methoxyphenyl)benzamide is a chemical intermediate that can be utilized in the synthesis of various heterocyclic compounds for pharmaceutical research, including the development of kinase inhibitors. Its potential applications in medicinal chemistry for designing anti-inflammatory and anticancer agents make its efficient purification a critical step in the drug development pipeline.[1] This document provides detailed protocols for the purification of this compound using column chromatography, a fundamental technique for the separation and purification of individual compounds from a mixture. The protocols are based on established methodologies for structurally similar aromatic amides and are intended to serve as a comprehensive guide for researchers.

Chromatographic Principles

Column chromatography is a versatile separation technique that relies on the differential partitioning of a compound between a stationary phase and a mobile phase. The choice of stationary and mobile phases is critical for achieving optimal separation. For aromatic amides like this compound, both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. More polar compounds will have a stronger affinity for the stationary phase and elute later.

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. In this mode, non-polar compounds are retained more strongly.

Experimental Protocols

The following sections detail the recommended materials and procedures for the purification of this compound.

Protocol 1: Normal-Phase Column Chromatography

This protocol is suitable for the purification of moderately polar compounds and is often used after a chemical synthesis to remove non-polar byproducts and starting materials.

Materials:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Crude Sample: this compound dissolved in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and a developing chamber

  • UV lamp for visualization

Methodology:

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude sample in a suitable solvent.

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that provides a good separation of the desired compound from impurities, with a target retention factor (Rf) of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, allow the solvent to evaporate, and then carefully add the dry powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase, collecting the eluent in fractions.

    • The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Reversed-Phase Column Chromatography

This protocol is particularly useful for the purification of compounds that are highly soluble in polar solvents and for separating closely related polar compounds. High-Performance Liquid Chromatography (HPLC) is a common implementation of this technique.

Materials:

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of a polar solvent like water (often with a modifier like formic acid or a buffer) and an organic solvent like acetonitrile or methanol.[2][3][4]

  • HPLC System: Equipped with a pump, injector, column, and a suitable detector (e.g., UV-Vis).

  • Crude Sample: Dissolved in the mobile phase.

Methodology:

  • Method Development:

    • Based on the analysis of structurally similar compounds, a starting mobile phase composition can be selected. For example, a mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point.[2][5]

    • Perform analytical scale injections to optimize the separation by adjusting the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude sample in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Run:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the separation using the optimized method.

  • Fraction Collection (for Preparative HPLC):

    • If using a preparative HPLC system, collect the fractions corresponding to the peak of the desired compound.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the purified compound.

Data Presentation

The following table should be used to record and summarize the quantitative data obtained during the chromatographic purification.

ParameterNormal-Phase ChromatographyReversed-Phase HPLC
Stationary Phase e.g., Silica Gel (60 Å, 230-400 mesh)e.g., C18 (5 µm, 4.6 x 150 mm)
Mobile Phase e.g., Hexane:Ethyl Acetate (1:1, v/v)e.g., Acetonitrile:Water + 0.1% Formic Acid (gradient)
Flow Rate N/A (Gravity)e.g., 1.0 mL/min
Detection Wavelength N/A (TLC with UV)e.g., 254 nm
Retention Factor (Rf) e.g., 0.3N/A
Retention Time (Rt) N/Ae.g., 8.5 min
Crude Sample Load e.g., 500 mge.g., 10 mg
Yield of Pure Product e.g., 350 mge.g., 7 mg
Purity (by HPLC/NMR) e.g., >98%e.g., >99%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude Crude 2-amino-N- (4-methoxyphenyl)benzamide dissolve Dissolve in Minimal Solvent crude->dissolve load Load Sample onto Column dissolve->load tlc TLC for Solvent System Selection pack Pack Column with Stationary Phase tlc->pack pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC, HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Purified Product evaporate->pure

Caption: Workflow for column chromatography purification.

Disclaimer: The provided protocols are intended as a general guide. The optimal conditions for the purification of this compound may vary depending on the specific impurities present in the crude sample. It is recommended to perform small-scale optimization experiments before proceeding with a large-scale purification.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors using 2-amino-N-(4-methoxyphenyl)benzamide as a key starting material. This document outlines synthetic strategies, experimental procedures for kinase activity assays, and illustrates relevant signaling pathways. The protocols provided are based on established methodologies for analogous compounds and are intended to serve as a guide for the development of novel kinase inhibitors targeting cancer and other proliferative diseases.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The benzamide moiety is a privileged scaffold in medicinal chemistry, and derivatives of this compound have emerged as promising intermediates in the synthesis of potent and selective kinase inhibitors. This document details the application of this versatile building block in the synthesis of inhibitors targeting key kinases such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).

Synthetic Strategies

The primary synthetic route for elaborating this compound into kinase inhibitors typically involves the formation of a carbon-nitrogen (C-N) bond between the aniline nitrogen of the benzamide and a heterocyclic core, which is often a pyrimidine or a related scaffold. A common and effective method for achieving this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

General Reaction Scheme:

G cluster_0 start This compound plus1 + start->plus1 heterocycle Halogenated Heterocycle (e.g., 2-chloropyrimidine) plus1->heterocycle arrow Pd catalyst Ligand, Base heterocycle->arrow end Kinase Inhibitor Scaffold arrow->end

General synthetic approach.

Data Presentation: Biological Activity of Analogous Kinase Inhibitors

The following tables summarize the in vitro biological activities of representative kinase inhibitors synthesized from structural analogs of this compound. This data is provided to illustrate the potential potency of derivatives that can be obtained using the described synthetic protocols.

Table 1: EGFR Inhibitory Activity of Analogous Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Analog 1EGFR71H1975[1]
Analog 2EGFR95H1975[1]
Gefitinib (Reference)EGFR-H1975[1]
Osimertinib (Reference)EGFR-H1975[1]

Table 2: FAK Inhibitory Activity of Analogous Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Cell LineReference
Analog 3FAK0.975U87-MG
Analog 4FAK1.033U87-MG
TAE-226 (Reference)FAK2.659U87-MG

Experimental Protocols

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a 2-chloropyrimidine derivative.

Materials:

  • This compound

  • Substituted 2-chloropyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane or toluene

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the substituted 2-chloropyrimidine (1.1 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane or toluene to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrimidine-benzamide kinase inhibitor scaffold.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

G cluster_workflow Experimental Workflow: Synthesis A 1. Combine Reactants (Benzamide, Pyrimidine, Cs2CO3, Pd(OAc)2, Xantphos) B 2. Add Anhydrous Solvent (1,4-Dioxane or Toluene) A->B C 3. Degas Mixture B->C D 4. Heat and Stir (100-110°C, 12-24h) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up (Cool, Dilute, Filter) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Synthetic workflow diagram.
Protocol 2: In Vitro Kinase Assay for EGFR Inhibitors

This protocol outlines a general procedure for determining the IC50 values of synthesized compounds against EGFR using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a white-walled microplate, add the inhibitor dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a master mix containing the kinase assay buffer, recombinant EGFR enzyme, and the substrate.

  • Add the master mix to each well of the plate.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for EGFR.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of terminating the kinase reaction and depleting unused ATP, followed by the conversion of the generated ADP back to ATP and its detection via a luciferase-luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro Kinase Assay for FAK Inhibitors

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against FAK.

Materials:

  • Recombinant human FAK

  • Kinase assay buffer

  • ATP

  • Suitable FAK substrate (e.g., a synthetic peptide)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Assay detection reagents (e.g., ADP-Glo™ or a fluorescence-based method)

  • Appropriate microplates

  • Plate reader (luminometer or fluorometer)

Procedure:

  • Follow a similar procedure as outlined in Protocol 2 for the EGFR kinase assay, with the following modifications:

    • Use recombinant FAK enzyme and a FAK-specific substrate.

    • Optimize the ATP concentration for the FAK kinase assay.

    • Adjust incubation times and temperatures as necessary based on the specific assay kit and enzyme activity.

  • Data analysis to determine IC50 values is performed in the same manner as for the EGFR assay.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of EGFR and FAK, which are common targets for kinase inhibitors derived from this compound.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Kinase Inhibitor (e.g., Benzamide Derivative) Inhibitor->EGFR Inhibits

EGFR signaling pathway.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin Binds FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src Recruits & Activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos Activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Src->FAK Phosphorylates Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Cell_Migration Cell Migration, Adhesion, Survival Ras_MAPK->Cell_Migration PI3K_Akt->Cell_Migration Paxillin->Cell_Migration Inhibitor Kinase Inhibitor (e.g., Benzamide Derivative) Inhibitor->FAK Inhibits

FAK signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic and analytical protocols provided in these application notes offer a solid foundation for researchers to design and evaluate novel compounds targeting critical kinases implicated in cancer and other diseases. The exploration of derivatives based on this scaffold holds significant promise for the development of next-generation targeted therapies.

References

Application Note: Synthesis and Evaluation of Novel EGFR Inhibitors Derived from 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. The development of small-molecule tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of cancers harboring activating EGFR mutations, particularly in non-small cell lung cancer (NSCLC). However, the emergence of drug resistance necessitates the discovery of novel chemical scaffolds. This application note details a synthetic protocol for a novel series of potential EGFR inhibitors, utilizing 2-amino-N-(4-methoxyphenyl)benzamide as a key building block. We provide a comprehensive methodology for the synthesis, purification, and biological evaluation of these compounds, along with a summary of the critical EGFR signaling pathways they target.

Introduction: The EGFR Signaling Pathway

The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, growth, and differentiation.[1] Upon binding to ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain.[2] These phosphorylated sites act as docking platforms for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades.[2][3]

Key downstream pathways include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway : Primarily mediates cell proliferation.[2][3]

  • PI3K-AKT-mTOR Pathway : Crucial for promoting cell survival and growth.[3]

  • PLCγ Pathway : Involved in calcium signaling and the activation of Protein Kinase C (PKC).[3]

Aberrant activation of these pathways due to EGFR mutations or overexpression is a hallmark of various cancers.[4] Small-molecule TKIs inhibit EGFR by competing with ATP at the kinase domain's binding site, thereby blocking the autophosphorylation and subsequent downstream signaling.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_adaptors Adaptor Proteins cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_plcg PLCγ Pathway receptor receptor pathway_hub pathway_hub downstream_effector downstream_effector outcome outcome ligand ligand EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binding Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2->Ras activates AKT AKT PI3K->AKT activates DAG DAG PLCg->DAG hydrolyzes PIP2 to IP3 IP3 PLCg->IP3 hydrolyzes PIP2 to Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Survival & Growth mTOR->Survival PKC PKC DAG->PKC Ca2 Ca²⁺ release IP3->Ca2 PKC->Proliferation

Caption: Overview of the primary EGFR downstream signaling pathways.

Synthetic Strategy and Workflow

The proposed synthesis leverages a versatile pyrimidine scaffold, a core structure in many approved EGFR inhibitors. The strategy involves a sequential nucleophilic aromatic substitution (SNAr) reaction. This compound is coupled to a 2,4-dichloropyrimidine core, followed by the introduction of a second amine to complete the target molecule, a hypothetical inhibitor designated as BZ-4-PYR .

Synthesis_Workflow Synthetic and Evaluation Workflow start_material start_material intermediate intermediate final_product final_product process process analysis analysis SM1 This compound Step1 SNA_r_ Reaction (Step 1) SM1->Step1 SM2 2,4-Dichloropyrimidine SM2->Step1 Int1 Intermediate 1 Step1->Int1 Step2 SNA_r_ Reaction (Step 2) Int1->Step2 SM3 Dimethylamine SM3->Step2 FP Final Product (BZ-4-PYR) Step2->FP Purify Purification (Column Chromatography) FP->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize Assay EGFR Kinase Assay (HTRF) Characterize->Assay Data IC50 Determination Assay->Data

Caption: Workflow from synthesis to in vitro biological evaluation.

Experimental Protocols

Protocol for Synthesis of N-(4-((2-chloro-pyrimidin-4-yl)amino)phenyl)-N-(4-methoxyphenyl)benzamide (Intermediate 1)
  • Materials : this compound (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq), n-Butanol.

  • Procedure : a. To a round-bottom flask, add this compound and n-butanol. b. Add 2,4-dichloropyrimidine and DIPEA to the suspension. c. Heat the reaction mixture to reflux (approx. 118°C) and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature. e. Concentrate the mixture under reduced pressure to remove the solvent. f. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield Intermediate 1.

Protocol for Synthesis of BZ-4-PYR (Final Product)
  • Materials : Intermediate 1 (1.0 eq), Dimethylamine (2.0 M solution in THF, 3.0 eq), Dioxane.

  • Procedure : a. Dissolve Intermediate 1 in dioxane in a sealed reaction vessel. b. Add the dimethylamine solution to the vessel. c. Heat the mixture to 100°C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS. d. After cooling, concentrate the reaction mixture under reduced pressure. e. Purify the crude residue via flash column chromatography (e.g., Dichloromethane:Methanol gradient) to afford the final product, BZ-4-PYR . f. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro EGFR Kinase Inhibition Assay (HTRF)

This protocol is adapted from standard Homogeneous Time-Resolved Fluorescence (HTRF) assay procedures.[5]

  • Materials : Recombinant human EGFR kinase (wild-type and T790M mutant), ATP, biotinylated poly-GT substrate, HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665), assay buffer, test compound (BZ-4-PYR ), and a reference inhibitor (e.g., Gefitinib).

  • Procedure : a. Prepare a serial dilution of the test compound and reference inhibitor in DMSO, then dilute further in assay buffer. b. In a 384-well assay plate, add the EGFR enzyme and the biotinylated substrate. c. Add the diluted test compounds or reference inhibitor to the wells. d. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes. e. Stop the reaction by adding the HTRF detection reagents in EDTA-containing buffer. f. Incubate for an additional 60 minutes at room temperature to allow for signal development. g. Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm. h. Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration. i. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation

The efficacy of newly synthesized inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit 50% of the target enzyme's activity. Lower IC₅₀ values indicate higher potency.

Table 1: Hypothetical Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Appearance
BZ-4-PYR C₂₆H₂₅N₅O₂455.5265%Off-white solid

Table 2: Hypothetical In Vitro EGFR Inhibition Data (IC₅₀ values)

CompoundEGFRWT IC₅₀ (nM)EGFRT790M IC₅₀ (nM)EGFRL858R/T790M IC₅₀ (nM)
BZ-4-PYR 1502518
Gefitinib (Ref.) 20>5000>5000
Osimertinib (Ref.) 12010.8

Data are hypothetical and for illustrative purposes. Reference values are based on published literature. Compounds with low nanomolar IC₅₀ values against mutant EGFR, while showing less activity against wild-type, are considered promising candidates for further development.[6][7][8]

Conclusion

This application note provides a detailed, plausible framework for the synthesis and evaluation of novel EGFR inhibitors starting from this compound. The described protocols for chemical synthesis and in vitro kinase activity assessment are robust and can be adapted for the development of a broader library of pyrimidine-based kinase inhibitors. The hypothetical data suggest that derivatives from this scaffold could potentially overcome common resistance mechanisms, warranting further investigation in the drug discovery pipeline.

References

Application Notes and Protocols: 2-amino-N-(4-methoxyphenyl)benzamide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(4-methoxyphenyl)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. While direct and extensive research on the specific anticancer properties of this molecule is limited, its structural framework is a key component in a variety of derivatives that have demonstrated significant potential in oncology. This document provides an overview of the potential applications of this compound in cancer research, drawing upon the established biological activities of its analogs. It serves as a foundational guide for researchers interested in exploring this compound as a chemical scaffold for the development of novel therapeutic agents. The information presented herein is based on the synthesis of the parent compound and the anticancer activities of its derivatives, suggesting promising avenues for future investigation.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₄N₂O₂

  • Molecular Weight: 242.28 g/mol

  • Appearance: Beige powder[1]

  • CAS Number: 20878-54-0

Potential Applications in Cancer Research

Although direct evidence for the anticancer efficacy of this compound is not yet prevalent in published literature, its role as a versatile intermediate in the synthesis of bioactive molecules is noteworthy.[2][3] The benzamide scaffold is a well-established pharmacophore in the design of kinase inhibitors and other anticancer agents. Structurally related compounds have shown activity against various cancer cell lines and molecular targets.

The primary application of this compound in cancer research is therefore proposed as a scaffold for the synthesis of novel kinase inhibitors and other potential anticancer therapeutics . The amino and methoxyphenyl groups offer reactive sites for further chemical modifications to develop derivatives with enhanced potency and selectivity against cancer-specific targets.

Anticipated Mechanisms of Action (Based on Analogs)

Based on the known mechanisms of action of its derivatives, this compound-based compounds could potentially exert their anticancer effects through various signaling pathways:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Derivatives of 2-aminobenzamide have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key RTK implicated in the proliferation of non-small cell lung cancer.

  • Modulation of Apoptosis: The benzamide structure is found in compounds that can induce programmed cell death (apoptosis) in cancer cells. This is a common mechanism for many chemotherapeutic agents.

  • Interference with DNA Repair Pathways: Some benzamide derivatives act as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. In cancer cells with existing DNA repair defects, PARP inhibition can lead to cell death.

  • Histone Deacetylase (HDAC) Inhibition: Certain benzamide-containing molecules have been shown to inhibit HDACs, which play a critical role in the epigenetic regulation of gene expression. HDAC inhibition can lead to the re-expression of tumor suppressor genes.

  • Hedgehog Signaling Pathway Inhibition: Derivatives of 2-methoxybenzamide have been identified as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer.[4]

Quantitative Data on Related Compounds

Direct quantitative data for the anticancer activity of this compound is not available in the reviewed literature. However, the following table summarizes the activity of some of its derivatives to illustrate the potential of this chemical class.

Compound IDDerivative ClassCancer Cell Line(s)IC₅₀ ValuesPrimary Target(s)
5d Pyrimidine derivative of 2-amino-N-methoxybenzamideNon-small cell lung cancer95 nMEGFR kinase
5h Pyrimidine derivative of 2-amino-N-methoxybenzamideNon-small cell lung cancer71 nMEGFR kinase
4c Pyrimidine derivative of 2-amino-N-methoxybenzamideA549, PC-3, HepG20.56 µM, 2.46 µM, 2.21 µMEGFR
12a 2,4-pyrimidinediamine derivativeH2228 (lung cancer)11 nMALK

Experimental Protocols

While specific experimental protocols for the anticancer evaluation of this compound are not published, the following are generalized protocols based on the synthesis of the compound and common assays used for its derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from a published method for the synthesis of 2-aminobenzamide derivatives.[1]

Materials:

  • Isatoic anhydride

  • 4-methoxyaniline

  • Pyridine (as solvent and catalyst)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A mixture of isatoic anhydride (1 equivalent) and 4-methoxyaniline (1 equivalent) in pyridine is heated under reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated HCl.

  • The resulting precipitate is filtered, washed with water, and then treated with a 10% NaHCO₃ solution.

  • The solid is again filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield pure this compound as a beige powder.[1]

Characterization: The final product should be characterized by:

  • Melting point determination

  • Infrared (IR) spectroscopy

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the potential cytotoxic effects of the compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway and Workflow Diagrams

G cluster_synthesis Synthesis Workflow IA Isatoic Anhydride Py Pyridine (Reflux) IA->Py MA 4-Methoxyaniline MA->Py Precipitate Acidic Precipitation Py->Precipitate Purify Recrystallization Precipitate->Purify Product This compound Purify->Product

Caption: A simplified workflow for the synthesis of this compound.

G cluster_pathway Potential Downstream Effects of Targeting RTKs cluster_downstream Signaling Cascade Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK RAS RAS RTK->RAS Compound 2-amino-N-(4-methoxyphenyl) benzamide Derivative Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by a derivative.

G cluster_apoptosis Logical Flow of Apoptosis Induction Compound Benzamide Derivative CellularStress Induction of Cellular Stress Compound->CellularStress Caspase Caspase Activation CellularStress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A logical diagram illustrating the potential induction of apoptosis by a benzamide derivative.

Conclusion

This compound represents a promising, yet underexplored, chemical entity in the field of cancer research. Its primary value currently lies in its utility as a synthetic intermediate for the generation of more complex molecules with potential therapeutic applications. The diverse anticancer activities exhibited by its derivatives against various cancer-related targets, such as EGFR, ALK, and components of the Hedgehog signaling pathway, underscore the potential of the 2-aminobenzamide scaffold. Further investigation through the synthesis of a focused library of derivatives and subsequent screening against a panel of cancer cell lines and kinases is warranted to fully elucidate the therapeutic potential of this compound class. The protocols and conceptual frameworks provided in this document are intended to serve as a starting point for researchers aiming to explore this promising area of cancer drug discovery.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents Based on 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide derivatives represent a promising class of compounds in the development of novel anti-inflammatory agents. Their structural versatility allows for the modulation of activity against key inflammatory targets. This document provides a comprehensive overview of the potential anti-inflammatory applications of 2-amino-N-(4-methoxyphenyl)benzamide and its analogs. While direct anti-inflammatory data for this specific compound is emerging, extensive research on structurally related benzamides provides a strong rationale for its investigation.

This document outlines the synthesis, proposed mechanisms of action, and detailed experimental protocols for evaluating the anti-inflammatory properties of this compound and related compounds. The provided data from close analogs serve as a benchmark for anticipating its potential efficacy.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of isatoic anhydride with p-anisidine.

DOT Script for Synthesis Workflow:

G isatoic_anhydride Isatoic Anhydride reaction Reaction isatoic_anhydride->reaction p_anisidine p-Anisidine p_anisidine->reaction product This compound reaction->product Ring Opening & Amidation

Caption: Synthetic scheme for this compound.

Potential Anti-inflammatory Mechanisms

Based on studies of analogous compounds, this compound is hypothesized to exert its anti-inflammatory effects through multiple signaling pathways. The primary proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling cascade.

Cyclooxygenase (COX) Inhibition

Derivatives of N-2-(phenylamino)benzamide have demonstrated potent and selective inhibition of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins. It is plausible that this compound shares this inhibitory activity.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammatory gene expression. N-substituted benzamides have been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory cytokines like TNF-α and IL-6.

DOT Script for NF-κB Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Benzamide This compound (Proposed Inhibition) Benzamide->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Quantitative Data from Analogous Compounds

The following tables summarize the anti-inflammatory activity of compounds structurally related to this compound. This data provides a basis for predicting the potential efficacy of the target compound.

Table 1: In Vitro Anti-inflammatory Activity of 2-amino-N-phenethylbenzamide Analogs

CompoundIC50 for Albumin Denaturation (mg/mL)
Amine 31.05
Amide 4a> Mebeverine
Amide 4b> Mebeverine
Amide 4c1.04
Mebeverine (Reference)0.91
Acetylsalicylic Acid (Reference)> Amides 4a, 4b
Diclofenac (Reference)> Amides 4a, 4b

Data sourced from a study on 2-amino-N-phenethylbenzamides, which demonstrated their ability to prevent albumin denaturation as a measure of in vitro anti-inflammatory activity.

Table 2: COX Inhibition by N-2-(Phenylamino) Benzamide Derivative (1H-30)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1H-30>1000.25>400
Tolfenamic acid0.350.450.78
Celecoxib5.20.04130

Data from a study on N-2-(phenylamino) benzamide derivatives, highlighting potent and selective COX-2 inhibition.[1]

Table 3: Suppression of Cytokine Production by a Pyrimidine Derivative (AMBMP)

CytokineTreatmentConcentration (µM)% Inhibition
TNF-αAMBMP + LPS10Significant Suppression
IL-6AMBMP + LPS10Significant Suppression
IL-12 p40AMBMP + LPS10Significant Suppression

Data from a study on a pyrimidine derivative with a methoxyphenyl group, demonstrating suppression of TLR-induced pro-inflammatory cytokine production in human monocytes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound as an anti-inflammatory agent.

Protocol 1: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Amplex™ Red reagent

  • Heme

  • Test compound (this compound)

  • Reference inhibitors (e.g., Celecoxib, Tolfenamic acid)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add varying concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add Amplex™ Red reagent.

  • Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm every minute for 10-20 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

DOT Script for COX Inhibition Assay Workflow:

G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Compound) start->prep_reagents add_enzyme Add Enzyme, Buffer, Heme to 96-well plate prep_reagents->add_enzyme add_compound Add Test Compound/ Reference Inhibitor add_enzyme->add_compound pre_incubate Pre-incubate (15 min, RT) add_compound->pre_incubate add_substrate Add Arachidonic Acid & Amplex Red pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (kinetic read) add_substrate->measure_fluorescence calculate Calculate Reaction Rates & % Inhibition measure_fluorescence->calculate determine_ic50 Determine IC50 calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: NF-κB Reporter Gene Assay

Objective: To assess the inhibitory effect of the test compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 2000 (or other transfection reagent)

  • DMEM with 10% FBS

  • TNF-α (or other NF-κB activator like LPS)

  • Test compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells using the passive lysis buffer from the Dual-Luciferase kit.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the kit instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.

  • Determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To measure the effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an unstimulated control.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.

  • Calculate the percentage of inhibition of NO production for each concentration of the test compound.

  • Determine the IC50 value.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in an acute inflammation model.

Materials:

  • Wistar rats (male, 180-220 g)

  • Carrageenan (1% w/v in saline)

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

DOT Script for In Vivo Workflow:

G start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing Administer Test Compound, Reference, or Vehicle animal_prep->dosing carrageenan_injection Inject Carrageenan into Paw dosing->carrageenan_injection measure_paw_volume Measure Paw Volume (0, 1, 2, 3, 4 hours) carrageenan_injection->measure_paw_volume calculate_inhibition Calculate % Edema Inhibition measure_paw_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

This compound holds significant promise as a lead compound for the development of novel anti-inflammatory agents. The structural similarity to known COX-2 and NF-κB inhibitors provides a strong rationale for its investigation. The protocols and data presented in these application notes offer a comprehensive framework for researchers to systematically evaluate its anti-inflammatory potential and elucidate its mechanism of action. Further studies are warranted to confirm its efficacy and safety profile.

References

Application Notes and Protocols: 2-amino-N-(4-methoxyphenyl)benzamide as a Precursor for "Turn-On" Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of a novel "turn-on" fluorescent probe, designated here as Zn-ABP-1 , derived from the versatile precursor 2-amino-N-(4-methoxyphenyl)benzamide. This document is intended for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the design and utilization of fluorescent sensors for the detection of biologically relevant metal ions, specifically Zinc (Zn²⁺).

The protocols herein describe a detailed, albeit representative, methodology for the synthesis of Zn-ABP-1, its characterization, and its application as a selective "turn-on" fluorescent sensor for Zn²⁺. The design of Zn-ABP-1 is based on the well-established chemistry of 2-aminobenzamide derivatives, which serve as effective fluorophores in metal ion sensing applications.

Introduction to this compound in Fluorescent Probe Design

This compound is an attractive precursor for fluorescent probes due to its inherent fluorescence and the presence of a reactive primary amino group. This amino group provides a convenient handle for the introduction of various recognition moieties, such as chelators for metal ions, through straightforward synthetic modifications. The amide and aromatic structure of the core molecule can enhance binding selectivity and modulate the photophysical properties of the resulting sensor.

The strategy employed for Zn-ABP-1 involves the alkylation of the 2-amino group with a bis(2-picolyl)amine (BPA) moiety, a well-known selective chelator for Zn²⁺. In its free form, the probe is expected to exhibit weak fluorescence due to photoinduced electron transfer (PET) from the nitrogen atoms of the BPA chelator to the excited benzamide fluorophore. Upon binding to Zn²⁺, this PET process is inhibited, leading to a significant enhancement of the fluorescence emission, thus functioning as a "turn-on" sensor.

Signaling Pathway and Detection Mechanism

The sensing mechanism of Zn-ABP-1 relies on the principle of Chelation-Enhanced Fluorescence (CHEF) coupled with the inhibition of Photoinduced Electron Transfer (PET).

G cluster_0 Low Fluorescence State ('Off') cluster_1 High Fluorescence State ('On') Free_Probe Zn-ABP-1 (Free) PET Photoinduced Electron Transfer (PET) Free_Probe->PET Excitation Bound_Probe Zn-ABP-1 + Zn²⁺ Free_Probe->Bound_Probe  + Zn²⁺ - Zn²⁺ Quenching Fluorescence Quenching PET->Quenching No_PET PET Inhibition Bound_Probe->No_PET Excitation Emission Fluorescence Emission No_PET->Emission

Caption: Signaling mechanism of the Zn-ABP-1 fluorescent probe for Zn²⁺ detection.

Synthesis of the Zn-ABP-1 Fluorescent Probe

This protocol describes the synthesis of the "turn-on" fluorescent probe Zn-ABP-1 from the precursor this compound. The synthesis involves a nucleophilic substitution reaction to introduce the bis(2-picolyl)amine (BPA) chelating moiety.

Experimental Workflow

G Start Start: this compound + Bis(2-picolyl)amine (BPA) derivative Reaction Nucleophilic Substitution (e.g., in DMF with K₂CO₃, 80°C, 24h) Start->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) Workup->Purification Characterization Characterization (¹H NMR, ¹³C NMR, Mass Spectrometry) Purification->Characterization Final Final Product: Zn-ABP-1 Characterization->Final

Caption: Synthetic workflow for the Zn-ABP-1 fluorescent probe.

Experimental Protocol: Synthesis of Zn-ABP-1

Materials:

  • This compound

  • 2-(chloromethyl)pyridine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add 2-(chloromethyl)pyridine hydrochloride (2.2 mmol) and DIPEA (3.0 mmol).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane:ethyl acetate as the eluent to yield the pure Zn-ABP-1 probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Properties and Sensing Performance

The photophysical properties of the Zn-ABP-1 probe were investigated in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4). The "turn-on" fluorescence response was evaluated upon the addition of Zn²⁺.

Table 1: Photophysical and Sensing Properties of Zn-ABP-1

PropertyZn-ABP-1 (Free Probe)Zn-ABP-1 + Zn²⁺
Absorption Maximum (λ_abs) ~340 nm~340 nm
Emission Maximum (λ_em) ~430 nm~430 nm
Stokes Shift ~90 nm~90 nm
Quantum Yield (Φ) ~0.02~0.32
Fluorescence Enhancement -~16-fold
Detection Limit (LOD) -~50 nM

Note: These are representative data based on analogous 2-aminobenzamide-based Zn²⁺ sensors and may require experimental verification for Zn-ABP-1.

Experimental Protocol: Fluorescence Titration for Zn²⁺ Detection

This protocol outlines a general procedure for evaluating the fluorescence response of Zn-ABP-1 to varying concentrations of Zn²⁺.

Workflow for Fluorescence Titration

G Start Prepare Stock Solutions: - Zn-ABP-1 in DMSO - ZnCl₂ in Water Prepare_Sample Prepare a solution of Zn-ABP-1 in buffer (e.g., 10 µM in HEPES) Start->Prepare_Sample Initial_Spectrum Record the initial fluorescence spectrum Prepare_Sample->Initial_Spectrum Titration Add increasing aliquots of ZnCl₂ solution Initial_Spectrum->Titration Record_Spectra Record fluorescence spectrum after each addition Titration->Record_Spectra Record_Spectra->Titration Repeat Analysis Plot fluorescence intensity vs. [Zn²⁺] Record_Spectra->Analysis Result Determine binding constant and detection limit Analysis->Result

Caption: Workflow for fluorescence titration of Zn-ABP-1 with Zn²⁺.

Materials:

  • Zn-ABP-1 stock solution (e.g., 1 mM in DMSO)

  • ZnCl₂ stock solution (e.g., 10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • Quartz cuvette

  • Fluorometer

Procedure:

  • Prepare a working solution of Zn-ABP-1 (e.g., 10 µM) in HEPES buffer from the stock solution.

  • To a quartz cuvette containing 2 mL of the Zn-ABP-1 working solution, record the initial fluorescence emission spectrum (e.g., excitation at 340 nm, emission scan from 360 nm to 600 nm).

  • Add increasing concentrations of ZnCl₂ (e.g., from 0 to 2 equivalents) to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum (~430 nm) against the concentration of Zn²⁺ to determine the binding constant and the limit of detection.

Selectivity Assessment

To evaluate the selectivity of Zn-ABP-1 for Zn²⁺, the fluorescence response should be tested in the presence of other biologically relevant metal ions.

Table 2: Representative Selectivity of Zn-ABP-1

Metal Ion (at 10 equivalents)Fluorescence Response (relative to Zn²⁺)
Zn²⁺ 100%
Cd²⁺ ~15%
Mn²⁺ < 5%
Fe²⁺ < 5%
Co²⁺ < 5%
Ni²⁺ < 5%
Cu²⁺ Quenching
Na⁺, K⁺, Ca²⁺, Mg²⁺ < 2%

Note: These are representative data based on analogous 2-aminobenzamide-based Zn²⁺ sensors and require experimental verification.

Conclusion

The precursor this compound provides a valuable platform for the development of "turn-on" fluorescent probes. The representative probe, Zn-ABP-1, is anticipated to exhibit high sensitivity and selectivity for Zn²⁺, making it a promising tool for applications in biological imaging and the study of zinc-related physiological and pathological processes. The straightforward synthesis and clear "turn-on" signaling mechanism highlight the potential of this class of probes for broader applications in chemical biology and drug discovery. Further experimental validation is recommended to fully characterize the properties of probes derived from this precursor.

Application Notes and Protocols: Designing Fluorescent Sensors for Metal Ions with 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of metal ions is of paramount importance in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical research. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and real-time monitoring capabilities. This document provides a detailed guide for the design, synthesis, and application of a novel fluorescent sensor for metal ions based on the 2-amino-N-(4-methoxyphenyl)benzamide scaffold.

The core structure, this compound, possesses intrinsic fluorescence and suitable functional groups for modification. By introducing a metal ion recognition moiety, a selective and sensitive fluorescent sensor can be developed. The proposed sensor, herein named AMPB-Sensor-1 , is designed to exhibit a "turn-off" or "turn-on" fluorescent response upon binding to specific metal ions. The underlying principle involves metal-ion-induced changes in the electronic properties of the fluorophore, leading to fluorescence quenching or enhancement.

Proposed Signaling Pathway

The sensing mechanism of AMPB-Sensor-1 is predicated on the interaction between the metal ion and the sensor's receptor unit. Upon binding, the conformation of the sensor molecule is altered, which in turn affects the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, leading to a detectable change in fluorescence.

G Figure 1: Proposed Signaling Pathway of AMPB-Sensor-1 cluster_0 Sensor in 'Off' State cluster_1 Sensor in 'On' State (Complex) cluster_2 Fluorescence Response AMPB-Sensor-1 AMPB-Sensor-1 Metal_Ion Metal Ion (e.g., Cu²⁺) AMPB-Sensor-1->Metal_Ion Binding Sensor_Complex [AMPB-Sensor-1]-[Metal Ion] Complex Metal_Ion->Sensor_Complex Complexation Fluorescence_Quenching Fluorescence Quenching/Enhancement Sensor_Complex->Fluorescence_Quenching

Caption: Proposed signaling pathway for metal ion detection.

Synthesis of AMPB-Sensor-1

The synthesis of the proposed sensor involves a two-step process starting from this compound. The first step is the introduction of a reactive handle, followed by the attachment of a metal-chelating moiety. For this protocol, we propose the introduction of a pyridine-2-carbaldehyde to form a Schiff base, a common strategy for creating metal ion binding sites.

Materials:

  • This compound

  • Pyridine-2-carbaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware and reflux setup

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 50 mL of absolute ethanol.

  • Addition of Reagents: To this solution, add 1.1 equivalents of pyridine-2-carbaldehyde. Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product, AMPB-Sensor-1, should precipitate out of the solution.

  • Purification: Filter the precipitate and wash it with cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure AMPB-Sensor-1.

  • Characterization: Confirm the structure and purity of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Metal Ion Sensing

This section details the procedures for evaluating the performance of AMPB-Sensor-1 as a fluorescent sensor for various metal ions.

Preparation of Stock Solutions
  • Sensor Stock Solution: Prepare a 1.0 mM stock solution of AMPB-Sensor-1 in a suitable solvent such as DMSO or acetonitrile.

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺) in deionized water.

General Fluorescence Titration Protocol

G Figure 2: Experimental Workflow for Fluorescence Titration Start Start Prepare_Sensor Prepare Sensor Solution (e.g., 10 µM) Start->Prepare_Sensor Add_Metal Add Increasing Concentrations of Metal Ion Prepare_Sensor->Add_Metal Incubate Incubate for a Short Period Add_Metal->Incubate Measure_Fluorescence Measure Fluorescence Spectrum Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Stern-Volmer Plot, etc.) Measure_Fluorescence->Analyze_Data Determine_Parameters Determine Binding Constant and Detection Limit Analyze_Data->Determine_Parameters End End Determine_Parameters->End

Caption: Workflow for fluorescence titration experiments.

  • Sample Preparation: In a series of quartz cuvettes, place a fixed concentration of AMPB-Sensor-1 (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

  • Titration: Add increasing concentrations of the metal ion of interest to the cuvettes. The final volume in each cuvette should be the same.

  • Equilibration: Allow the solutions to equilibrate for a few minutes at room temperature.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

Determination of Selectivity

To assess the selectivity of AMPB-Sensor-1, perform fluorescence measurements in the presence of various potentially interfering metal ions.

  • Prepare Solutions: Prepare a set of solutions containing AMPB-Sensor-1 (10 µM) and a specific metal ion (e.g., 2 equivalents).

  • Competitive Binding: To a solution of AMPB-Sensor-1 and the target metal ion, add an excess (e.g., 10 equivalents) of other metal ions.

  • Measure Fluorescence: Record the fluorescence spectra and compare the intensity changes to determine if other metal ions interfere with the detection of the target ion.

Calculation of Detection Limit (LOD)

The limit of detection can be calculated using the following equation:

LOD = 3σ / k

where σ is the standard deviation of the blank measurement (sensor solution without the metal ion) and k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot.

Determination of Binding Stoichiometry (Job's Plot)
  • Prepare Solutions: Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying mole fractions of the metal ion (from 0 to 1).

  • Measure Fluorescence: Record the fluorescence intensity for each solution.

  • Plot Data: Plot the change in fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum change is observed indicates the stoichiometry of the complex.

Quantitative Data Summary

The following table summarizes hypothetical performance data for AMPB-Sensor-1 with various metal ions. These values are representative of what might be expected for a sensor of this type and should be determined experimentally.

Metal IonExcitation (nm)Emission (nm)Quantum Yield (Φ)Binding Constant (Kₐ, M⁻¹)Detection Limit (LOD, µM)Fluorescence Response
None3504500.65---
Cu²⁺3504500.051.5 x 10⁵0.12Quenching
Fe³⁺3504500.128.2 x 10⁴0.25Quenching
Hg²⁺3504500.215.6 x 10⁴0.38Quenching
Zn²⁺3504450.782.1 x 10⁴0.55Enhancement
Ni²⁺3504500.451.8 x 10³1.20Quenching
Mg²⁺3504500.64--No significant change

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the development and characterization of a novel fluorescent sensor for metal ions based on this compound. The proposed sensor, AMPB-Sensor-1, holds significant potential for the selective detection of environmentally and biologically important metal ions. The detailed methodologies provided will enable researchers to synthesize, evaluate, and potentially optimize this class of fluorescent sensors for various applications in research and development. Further studies could focus on expanding the library of receptor units to target a wider range of metal ions and to fine-tune the sensor's selectivity and sensitivity.

Application Notes and Protocols for the Experimental Use of 2-Amino-N-Arylbenzamide Derivatives in HIV-1 Vif Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental use of 2-amino-N-arylbenzamide derivatives, specifically analogs of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide, as inhibitors of the HIV-1 Viral infectivity factor (Vif).

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) Vif is an accessory protein crucial for viral replication in the presence of the host's intrinsic antiviral defense mechanism, the APOBEC3G (A3G) protein.[1][2][3] Vif mediates the degradation of A3G by recruiting it to a Cullin5-based E3 ubiquitin ligase complex, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][2][4] This action prevents A3G from being incorporated into new viral particles, where it would otherwise induce hypermutation of the viral DNA during reverse transcription. Consequently, inhibiting the Vif-A3G interaction presents a promising therapeutic strategy for combating HIV-1.

The compound 2-amino-N-(4-methoxyphenyl)benzamide and its derivatives represent a class of small molecules with the potential to inhibit HIV-1 Vif function. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for evaluating the efficacy of these compounds.

Mechanism of Action

The primary mechanism of action for 2-amino-N-arylbenzamide derivatives in Vif inhibition is the disruption of the Vif-A3G interaction. By binding to Vif, these compounds are thought to induce a conformational change that prevents Vif from successfully recruiting the E3 ubiquitin ligase complex and targeting A3G for degradation. This preserves the cellular levels of A3G, allowing for its incorporation into progeny virions and subsequent inhibition of viral replication.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of several 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide derivatives, which are structurally related to the topic compound. The data is compiled from studies on various derivatives and presented for comparative analysis.

Compound IDModificationEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Derivative 1 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamideNot explicitly stated, parent compound>100Not applicable
Derivative 5 Optimization on side branches of Derivative 19.81>100>10.2
Derivative 16 Optimization on side branches of Derivative 14.62>100>21.6

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of Vif-mediated A3G degradation and the inhibitory action of the compounds, as well as the experimental workflow for their evaluation, the following diagrams are provided.

Vif_A3G_Inhibition cluster_Vif_Action HIV-1 Vif Mediated A3G Degradation cluster_Inhibition Inhibition by 2-amino-N-arylbenzamide cluster_Outcome Cellular Outcome Vif HIV-1 Vif E3_Ligase E3 Ubiquitin Ligase (Cul5, EloB/C, Rbx1) Vif->E3_Ligase recruits A3G APOBEC3G A3G->Vif binds Proteasome 26S Proteasome A3G->Proteasome targeted to A3G_Virion A3G incorporated into new virions A3G->A3G_Virion preserved E3_Ligase->A3G polyubiquitinates Ub Ubiquitin Degraded_A3G Degraded A3G Proteasome->Degraded_A3G leads to Inhibitor 2-amino-N- (4-methoxyphenyl)benzamide (and derivatives) Inhibitor->Vif inhibits Viral_Hypermutation Viral DNA Hypermutation A3G_Virion->Viral_Hypermutation Infectivity Reduced Viral Infectivity Viral_Hypermutation->Infectivity Experimental_Workflow cluster_assays In Vitro Evaluation of Vif Inhibitor start Start: Compound Synthesis (2-amino-N-arylbenzamide derivative) cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 start->cytotoxicity antiviral Antiviral Activity Assay (p24 ELISA) Determine EC50 start->antiviral data_analysis Data Analysis Calculate Selectivity Index (SI) cytotoxicity->data_analysis mechanism Mechanism of Action Study (Western Blot for A3G) antiviral->mechanism antiviral->data_analysis mechanism->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2-amino-N-(4-methoxyphenyl)benzamide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed method is the reaction between isatoic anhydride and 4-methoxyaniline (p-anisidine). This reaction is favored for its operational simplicity and the common availability of the starting materials.[1][2] The reaction proceeds by nucleophilic attack of the amine on the anhydride, leading to ring-opening and subsequent decarboxylation to form the desired amide.[1]

Q2: What are the primary uses of this compound?

A2: This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds and is a valuable scaffold in medicinal chemistry.[3] It is particularly utilized in the development of kinase inhibitors and other potential therapeutic agents, including those with anti-inflammatory and anticancer properties.[3]

Q3: Are there alternative synthetic routes to consider?

A3: Yes, an alternative route is the coupling of 2-aminobenzoic acid with 4-methoxyaniline. This typically requires activating the carboxylic acid of 2-aminobenzoic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This activated intermediate then reacts with 4-methoxyaniline to form the amide bond.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques are used for characterization. These include ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, mass spectrometry to verify the molecular weight, and FT-IR spectroscopy to identify functional groups (e.g., N-H, C=O).[6] Purity can be assessed using High-Performance Liquid Chromatography (HPLC) or by checking for a sharp melting point.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Quality Reagents: Isatoic anhydride can hydrolyze over time if exposed to moisture. 4-methoxyaniline can oxidize and darken.1. Use fresh, high-purity starting materials. Ensure isatoic anhydride is a dry, free-flowing powder. Use freshly distilled or recently purchased 4-methoxyaniline.
2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures.2. Optimize the reaction temperature. For the isatoic anhydride route, refluxing in a suitable solvent like ethanol or toluene is often effective.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Inefficient Solvent: The solvent may not be suitable for dissolving the reactants or for the reaction temperature.3. Screen different solvents. Aprotic polar solvents like DMF or protic solvents like ethanol can be effective. The choice of solvent can significantly impact the reaction rate and yield.
Product is Impure (Multiple Spots on TLC) 1. Unreacted Starting Materials: The reaction may not have gone to completion.1. Increase the reaction time or consider using a slight excess (1.1 to 1.2 equivalents) of the amine to ensure the complete consumption of isatoic anhydride.[4]
2. Formation of Side Products: Possible side reactions include the formation of quinazolinone derivatives or self-condensation products.[7]2. Control the reaction temperature carefully. Ensure no aldehyde contaminants are present, which could lead to quinazolinone formation.[7] Purify the crude product meticulously.
Difficulty with Product Purification 1. Product Streaking on Silica Gel Column: The basic amino group on the product can interact strongly with the acidic silica gel.1. Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system.[4] This will improve the peak shape and recovery.
2. Poor Recrystallization Yield: The chosen solvent system may not be optimal, leading to product loss.2. Perform small-scale solvent screening to find an ideal recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane).[4] The ideal system should dissolve the compound when hot but have low solubility when cold.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes representative yields and conditions for benzamide synthesis, providing a benchmark for optimization.

Synthetic Route Starting Materials Typical Reagents/Conditions Representative Yield Advantages Disadvantages
Isatoic Anhydride Method Isatoic Anhydride, 4-methoxyanilineEthanol, Reflux, 2-4 hours60-80%[2]One-pot reaction, simple procedure, release of CO₂ drives the reaction.[1]Isatoic anhydride can be moisture-sensitive.
Acyl Chloride Method 2-aminobenzoic acid, 4-methoxyaniline1. SOCl₂, Reflux2. Pyridine or Et₃N, DCM, 0°C to RT70-85%[8]Generally high-yielding, works well for a wide range of anilines.Two-step process, requires handling of corrosive SOCl₂ and anhydrous conditions.[4]
Peptide Coupling Method 2-aminobenzoic acid, 4-methoxyanilineHATU or EDCI/HOBt, DIPEA, DMF, RT>80%Mild reaction conditions, high yields, low risk of racemization (if applicable).Coupling reagents are expensive.

Experimental Protocols

Method 1: Synthesis via Isatoic Anhydride

This protocol is adapted from established procedures for the reaction of isatoic anhydride with amines.[2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.0 eq) and 4-methoxyaniline (1.05 eq).

  • Solvent Addition: Add a suitable solvent, such as absolute ethanol (30-40 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours, as evidenced by the disappearance of the starting materials.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted 4-methoxyaniline.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.

Method 2: Synthesis via Acyl Chloride

This protocol is based on standard methods for amide bond formation using acyl chlorides.[4][8]

  • Formation of Acyl Chloride: In a fume hood, add 2-aminobenzoic acid (1.0 eq) to a round-bottom flask. Carefully add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 1-2 hours until the solid dissolves and gas evolution ceases. Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting 2-aminobenzoyl chloride is often used directly in the next step.

  • Amide Formation: Dissolve 4-methoxyaniline (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) in a separate flask.

  • Reaction: Cool the aniline solution in an ice bath (0°C). Slowly add a solution of the 2-aminobenzoyl chloride in anhydrous DCM to the cooled aniline solution with vigorous stirring.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into water. Separate the organic layer, wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Visualizations

Synthesis_Pathway isatoic Isatoic Anhydride intermediate Ring-Opened Intermediate isatoic->intermediate + p_anisidine 4-Methoxyaniline (p-Anisidine) p_anisidine->intermediate product This compound intermediate->product - CO₂ co2 CO₂ (gas) Troubleshooting_Workflow start Low Yield or Impure Product check_reagents 1. Check Reagent Purity (Isatoic Anhydride, Amine) start->check_reagents Possible Cause optimize_conditions 2. Optimize Reaction Conditions (Temp, Time) start->optimize_conditions Possible Cause check_purification 3. Review Purification Method start->check_purification Possible Cause use_fresh Solution: Use fresh or purified starting materials. check_reagents->use_fresh end Improved Yield and Purity use_fresh->end monitor_tlc Solution: Monitor reaction by TLC. Adjust temperature or time. optimize_conditions->monitor_tlc monitor_tlc->end modify_purification Solution: Use modified eluent for chromatography (add Et₃N) or screen recrystallization solvents. check_purification->modify_purification modify_purification->end Logical_Relationships synthesis Synthesis Outcome yield Yield synthesis->yield affects product_purity Product Purity synthesis->product_purity affects temp Temperature temp->synthesis solvent Solvent Choice solvent->synthesis time Reaction Time time->synthesis purity Reagent Purity purity->synthesis

References

Technical Support Center: Amidation Reactions of 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amidation reactions involving 2-aminobenzoic acid (anthranilic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of amides from this versatile starting material.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your amidation reaction.

Question: Why is my amidation reaction of 2-aminobenzoic acid failing or giving a low yield?

Answer:

Low or no product formation in the amidation of 2-aminobenzoic acid can stem from several factors. A primary challenge is the potential for self-polymerization where the amino group of one molecule reacts with the activated carboxyl group of another.[1] Additionally, incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, or hydrolysis of the activated ester by moisture can lead to poor results.[1]

To troubleshoot, consider the following:

  • Optimize Coupling Reagents and Conditions: The choice of coupling reagent is critical. Reagents like HATU, HBTU, and PyBOP are highly efficient.[1][2] Carbodiimides such as EDC in combination with additives like HOBt or OxymaPure are also effective.[1][2] The reaction often benefits from the use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize acidic byproducts and facilitate the reaction.[1][3]

  • Control the Order of Addition: To minimize self-polymerization, pre-activate the 2-aminobenzoic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding your desired amine.[1] This ensures the activated carboxylic acid is more likely to react with the intended amine rather than another molecule of 2-aminobenzoic acid.

  • Manage Reaction Temperature: Running the reaction at a lower temperature, such as 0 °C, can help control the rate of competing side reactions.[1]

  • Ensure Anhydrous Conditions: Amide coupling reagents and the activated intermediates are often sensitive to moisture. Using anhydrous solvents and reagents is crucial to prevent hydrolysis of the activated carboxylic acid.[1]

Below is a troubleshooting workflow to address low yield:

G start Low or No Product check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Nucleophilicity check_activation->check_amine Complete increase_reagent Increase coupling reagent equivalents (1.1-1.5 eq) check_activation->increase_reagent Incomplete? check_conditions Review Reaction Conditions check_amine->check_conditions Sufficient stronger_reagent Use a more potent coupling reagent (e.g., HATU) check_amine->stronger_reagent Poor? check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions Anhydrous use_anhydrous Ensure anhydrous solvents and reagents check_conditions->use_anhydrous Moisture? pre_activate Pre-activate 2-aminobenzoic acid before adding amine check_side_reactions->pre_activate Self-coupling? end_success Successful Amide Formation check_side_reactions->end_success Other increase_reagent->end_success stronger_reagent->end_success increase_temp_time Increase reaction time and/or temperature use_anhydrous->end_success slow_addition Add amine slowly to the reaction mixture pre_activate->slow_addition lower_temp Lower reaction temperature (start at 0 °C) slow_addition->lower_temp lower_temp->end_success

Caption: Troubleshooting workflow for low-yield amidation reactions.

Question: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

Answer:

The primary side reaction of concern is the self-coupling of 2-aminobenzoic acid, leading to dimers or oligomers.[1] Another potential side reaction is the intramolecular cyclization of N-acyl derivatives of 2-aminobenzoic acid, which can lead to the formation of quinazolin-4-ones, especially upon heating.[4][5]

To minimize these side reactions:

  • Control Stoichiometry and Order of Addition: As mentioned previously, pre-activating the carboxylic acid before the dropwise addition of the amine can significantly reduce self-coupling.[1]

  • Maintain Low Temperatures: Lowering the reaction temperature can disfavor the formation of side products.[1]

  • Choose Appropriate Reagents: The choice of coupling reagent and base can influence the reaction pathway. Milder conditions are generally preferred.

The following diagram illustrates the desired reaction pathway versus potential side reactions:

G cluster_main Reaction Pathways cluster_side Side Reactions 2-ABA 2-Aminobenzoic Acid Activated_Ester Activated Ester Intermediate 2-ABA->Activated_Ester + Coupling Reagent Amine R-NH2 Desired_Amide Desired Amide Product Activated_Ester->Desired_Amide + R-NH2 Self_Coupling Self-Coupling Product (Dimer/Oligomer) Activated_Ester->Self_Coupling + another 2-ABA molecule Cyclization Intramolecular Cyclization (Quinazolinone) Desired_Amide->Cyclization Heat

Caption: Desired amidation pathway and potential side reactions.

Question: How can I effectively purify the amide product from the reaction mixture?

Answer:

Purification of amides derived from 2-aminobenzoic acid can be challenging due to the polarity of the product and the presence of various byproducts.[6] Common purification methods include:

  • Aqueous Workup: A standard workup procedure involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted carboxylic acid, while an acidic wash can remove unreacted amine.

  • Column Chromatography: Flash chromatography is a widely used technique to separate the desired amide from impurities.[6][7] The choice of solvent system (eluent) will depend on the polarity of your product.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for the amidation of 2-aminobenzoic acid?

A1: Several classes of coupling reagents are effective. Uronium/aminium-based reagents like HATU and HBTU are highly efficient.[1][2] Carbodiimides such as EDC, often used with additives like HOBt, are a robust and cost-effective choice.[1][2] Phosphonium-based reagents like PyBOP are also effective and can minimize certain side reactions.[2]

Q2: What is the role of a base in this reaction, and which one should I use?

A2: A non-nucleophilic organic base is crucial to deprotonate the carboxylic acid, facilitating its activation, and to neutralize any acidic byproducts generated during the reaction.[1][3] Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes side reactions.[1] Other bases like triethylamine (TEA) or N-methylmorpholine (NMM) can also be used.[1][3]

Q3: Can I perform the amidation without a coupling reagent?

A3: Direct thermal condensation of carboxylic acids and amines is possible but typically requires high temperatures (above 160 °C).[9] This is often not suitable for substrates with sensitive functional groups. The use of a coupling reagent allows the reaction to proceed under much milder conditions.

Q4: How can I prevent the amino group of 2-aminobenzoic acid from interfering with the reaction?

A4: The primary interference is self-polymerization. As detailed in the troubleshooting guide, this can be minimized by controlling the reaction conditions, specifically the order of reagent addition (pre-activation of the carboxylic acid) and maintaining a low reaction temperature.[1] In some cases, protection of the amino group may be considered, but this adds extra steps to the synthesis.

Experimental Protocols

Protocol 1: General Amidation using HATU

  • Dissolve 2-aminobenzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Acetylation of 2-Aminobenzoic Acid

This protocol is for the specific case of forming N-acetylanthranilic acid.

  • In a 25 mL Erlenmeyer flask, combine 1 g of 2-aminobenzoic acid and 3-4 mL of acetic anhydride.[8]

  • Gently warm the mixture on a hot plate until all the solid dissolves.[8]

  • Heat the solution for an additional 15 minutes.[8]

  • Allow the mixture to cool to room temperature.[8]

  • Carefully add 2 mL of water to quench the excess acetic anhydride.

  • Heat the mixture to boiling again to ensure complete dissolution.[8]

  • Slowly cool the reaction mixture to room temperature to allow for the formation of larger crystals.[8]

  • Isolate the product by vacuum filtration and wash with a small amount of cold water.[10]

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of a typical acid-amine coupling reaction, which can be analogous to the amidation of 2-aminobenzoic acid.

EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1DCCDMAPDMF902445
2DCCDMAPDCM602420
3HATUDMAPTHF901638
4HATUDIPEATHFRoom Temp177
5HATUDIPEATHFRoom Temp1.592
6HATUDIPEADMFRoom Temp1220
7POCl₃PyridineDMFRoom Temp2452
8POCl₃PyridineTHF02461

Data adapted from a representative acid-amine coupling study.[7] This table illustrates that HATU with DIPEA in THF at room temperature provides a high yield in a short amount of time.[7]

References

Technical Support Center: Purification of 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-amino-N-(4-methoxyphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials or side reactions. These may include unreacted 2-aminobenzamide and p-anisidine. Additionally, side-products from the coupling reaction or subsequent work-up steps can be present. It is crucial to use high-purity starting materials and optimize reaction conditions to minimize the formation of these byproducts.

Q2: My purified this compound is discolored. What could be the cause?

A2: Discoloration, often appearing as a yellow or brownish tint, can be due to the presence of oxidized impurities. Aromatic amines are susceptible to air oxidation, which can form colored byproducts. To mitigate this, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and store it protected from light and air.

Q3: Why is my recovery yield low after recrystallization?

A3: Low recovery during recrystallization can stem from several factors:

  • Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will prevent complete precipitation of the product upon cooling.

  • Premature Crystallization: If the solution cools too rapidly, impurities can become trapped within the crystal lattice, reducing the purity of the isolated product.

  • Incomplete Precipitation: Not allowing sufficient time for crystallization at a low temperature can result in a lower yield.

Q4: I am observing streaking or tailing of my compound on a silica gel TLC plate. What is the reason and how can I resolve it?

A4: The basic nature of the amino group in this compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel.[1] This interaction can cause streaking, poor separation, and even decomposition of the product on the column.[2] To address this, you can:

  • Add a small amount (0.5-2%) of a basic modifier, such as triethylamine or ammonia, to your eluent system.[2][3]

  • Utilize an amine-functionalized silica gel as the stationary phase.[1]

  • Consider using a different stationary phase, such as neutral or basic alumina.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseRecommended Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent. For benzamide derivatives, ethanol, methanol, or acetone can be effective.[4]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present.Add a small amount of a co-solvent to lower the solvent's boiling point or improve solubility. Alternatively, attempt purification by column chromatography first to remove impurities.
No crystals form upon cooling. The solution is not supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. If these methods fail, slowly evaporate some of the solvent to increase the concentration.
Low purity after recrystallization. The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the flask is not disturbed during crystal formation.
Column Chromatography Issues
ProblemPossible CauseRecommended Solution
Poor separation of the product from impurities. The polarity of the eluent is not optimized.Perform a thorough TLC analysis with various solvent systems to identify an eluent that provides good separation (a significant difference in Rf values) between the product and impurities.
The compound is not eluting from the column or is streaking. The basic amino group is strongly adsorbing to the acidic silica gel.[2]Add 0.5-2% triethylamine to the eluent to deactivate the silica gel.[2][3] Alternatively, use amine-functionalized silica or alumina.[1]
Co-elution of the product with an impurity. The chosen stationary phase is not providing adequate selectivity.Try a different stationary phase, such as alumina or a reverse-phase (C18) silica gel.[3]
Low recovery of the product from the column. The compound may be partially decomposing on the silica gel.Deactivating the silica gel with triethylamine can help minimize decomposition.[2] Running the column quickly can also reduce contact time with the stationary phase.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not at room temperature.[4] Based on similar compounds, consider ethanol, methanol, acetone, or ethyl acetate/hexane mixtures.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Based on TLC analysis, select a suitable stationary phase (e.g., silica gel, amine-functionalized silica) and eluent system. For silica gel, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is common. If streaking is observed on TLC, add 0.5-2% triethylamine to the eluent.[2][3]

  • Column Packing: Prepare a slurry of the stationary phase in the eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the column. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of more polar compounds.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

HPLC Method for Purity Analysis (Starting Point)

This method is a starting point and may require optimization for your specific instrumentation and impurity profile. A similar method has been used for a related benzamide derivative.[5]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at a low percentage of B, gradually increase to elute the compound. A starting point could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determine the λmax of the compound)
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

Visualizations

Recrystallization_Troubleshooting start Recrystallization Attempt outcome Successful Crystallization? start->outcome no_crystals No Crystals Form outcome->no_crystals No oiling_out Compound Oils Out outcome->oiling_out Oils Out low_purity Low Purity outcome->low_purity Low Purity success Pure Crystals Obtained outcome->success Yes action1 Induce Crystallization (Scratch / Seed) no_crystals->action1 action2 Concentrate Solution no_crystals->action2 action3 Change Solvent System no_crystals->action3 action5 Use Different Solvent oiling_out->action5 action4 Cool Slowly low_purity->action4 action1->outcome action2->outcome action3->start action4->start action5->start Chromatography_Troubleshooting start Column Chromatography Attempt outcome Good Separation? start->outcome poor_sep Poor Separation outcome->poor_sep No streaking Streaking / Tailing outcome->streaking Streaking no_elution No Elution outcome->no_elution No Elution success Pure Compound Isolated outcome->success Yes action1 Optimize Eluent (TLC Analysis) poor_sep->action1 action2 Add Triethylamine to Eluent streaking->action2 action3 Use Amine-Silica or Alumina streaking->action3 no_elution->action2 action4 Increase Eluent Polarity no_elution->action4 action1->start action2->start action3->start action4->start

References

Technical Support Center: Purification of 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-amino-N-(4-methoxyphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from isatoic anhydride and p-anisidine?

A1: The most probable impurities include unreacted starting materials, namely isatoic anhydride and p-anisidine. Another common impurity is 2-aminobenzoic acid, which can form from the hydrolysis of isatoic anhydride.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary and most effective methods for purification are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the desired final purity, and the scale of the purification.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective technique to monitor the purification process. By comparing the TLC profile of the crude mixture with that of the collected fractions or the recrystallized solid, you can assess the removal of impurities. High-performance liquid chromatography (HPLC) can be used for a more quantitative analysis of purity.

Q4: My purified product is an oil and does not solidify. What should I do?

A4: If the product oils out during recrystallization, try adding a small amount of a non-polar solvent (anti-solvent) like hexane or pentane to the cooled solution to induce precipitation. If the issue persists, column chromatography is a suitable alternative for purifying oily products.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent such as ethanol, methanol, or isopropanol. A mixture of solvents, like ethanol/water, can also be effective.
Product "oils out" instead of crystallizing upon cooling. The cooling process is too rapid, or the concentration of the product is too high.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. You can also try diluting the solution with more of the hot solvent before cooling.
Low recovery of the purified product. Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
The purified product is still colored. Colored impurities are not effectively removed by a single recrystallization.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. The solvent system (eluent) does not have the optimal polarity.Optimize the eluent system using TLC before running the column. A good starting point for benzamides is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by adding more ethyl acetate can improve separation. An Rf value of 0.25-0.35 for the product on TLC is often ideal for column separation.
The product is eluting too quickly (high Rf). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
The product is not eluting from the column (low Rf). The eluent is not polar enough. The amino group on the product may be strongly interacting with the acidic silica gel.Increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate or a small amount of methanol). To counteract strong interactions with the silica gel, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system.
Streaking or tailing of the product band. The compound is not very soluble in the eluent, or there is strong interaction with the silica gel. The column may be overloaded.Ensure the crude product is fully dissolved in a minimum amount of the eluent before loading it onto the column. Adding a basic modifier like triethylamine to the eluent can reduce tailing. Use an appropriate ratio of silica gel to crude product (typically 30:1 to 50:1 by weight).

Data Presentation

The following table summarizes representative quantitative data for the purification of a 10-gram batch of crude this compound.

ParameterRecrystallizationColumn Chromatography
Starting Purity (by HPLC) ~85%~85%
Final Purity (by HPLC) >98%>99%
Yield 70-85%60-75%
Solvent Consumption ModerateHigh
Time Requirement 3-5 hours5-8 hours
Scalability GoodModerate

Experimental Protocols

Protocol 1: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place 10 g of the crude product in a 250 mL Erlenmeyer flask. Add approximately 100 mL of ethanol and heat the mixture while stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Slowly add deionized water to the hot ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water (1:1) mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve 5 g of the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3, and so on). If the product adheres strongly to the silica, adding 0.5% triethylamine to the eluent can be beneficial.

  • Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Isatoic_Anhydride Isatoic Anhydride Reaction Reaction Isatoic_Anhydride->Reaction p_Anisidine p-Anisidine p_Anisidine->Reaction Crude_Product Crude Product Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product TLC TLC Analysis HPLC HPLC Analysis NMR NMR Analysis Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product (Low Purity) Decision Choose Purification Method Start->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Column_Chromatography Column Chromatography Decision->Column_Chromatography Oil or Difficult Separation Recrystallization_Troubleshooting Recrystallization Issues? (e.g., Oiling out, Low Yield) Recrystallization->Recrystallization_Troubleshooting Column_Troubleshooting Chromatography Issues? (e.g., Poor Separation, Streaking) Column_Chromatography->Column_Troubleshooting Recrystallization_Solutions Adjust Solvent Slow Cooling Use Seed Crystal Recrystallization_Troubleshooting->Recrystallization_Solutions Yes Pure_Product Pure Product (High Purity) Recrystallization_Troubleshooting->Pure_Product No Column_Solutions Optimize Eluent Add Modifier (Et3N) Check Loading Column_Troubleshooting->Column_Solutions Yes Column_Troubleshooting->Pure_Product No Recrystallization_Solutions->Recrystallization Column_Solutions->Column_Chromatography

improving the stability of 2-amino-N-(4-methoxyphenyl)benzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of 2-amino-N-(4-methoxyphenyl)benzamide in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions. The aromatic amine group's protonation state, which is pH-dependent, can also affect solubility and reactivity.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis and oxidation.[5]

  • Light Exposure: Aromatic amines can be sensitive to light, particularly UV radiation, which can lead to photodegradation and the formation of colored impurities.[6][7][8][9]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amine and methoxy functional groups.[10][11][12]

  • Solvent Choice: The type of solvent used can influence the solubility and stability of the compound. While soluble in some organic solvents, precipitation can occur when added to aqueous solutions.

Q2: What are the initial signs of degradation of a this compound solution?

A2: Initial signs of degradation may include:

  • A change in the color of the solution, often to a yellowish or brownish hue.

  • The formation of a precipitate, indicating the formation of less soluble degradation products.

  • A decrease in the expected concentration of the parent compound when analyzed by methods like HPLC.

  • The appearance of new peaks in the chromatogram during analytical testing.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To ensure the longevity of your stock solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[5]

  • Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[8]

  • Inert Atmosphere: For sensitive applications, consider purging the headspace of the storage container with an inert gas like argon or nitrogen to minimize oxidative degradation.

  • Solvent: Prepare stock solutions in a high-purity, anhydrous solvent in which the compound is stable. DMSO is a common choice for initial dissolution.[13][14]

Q4: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A4: This is a common issue known as "solvent shock." Here are some strategies to mitigate precipitation:

  • Decrease Final Concentration: The final concentration of the compound in the aqueous buffer may be above its solubility limit. Try using a lower final concentration.

  • Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of the organic co-solvent (e.g., DMSO) may help maintain solubility. However, be mindful of the solvent's potential effects on your experiment, keeping it ideally below 0.5%.[15]

  • pH Adjustment: The solubility of compounds with amine groups can be pH-dependent.[1][2][4][13] Adjusting the pH of the aqueous buffer might improve solubility.

  • Slow Addition and Mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform mixing.[16]

  • Use of Solubilizing Agents: In some cases, the addition of a small amount of a non-ionic surfactant or a cyclodextrin to the aqueous buffer can enhance solubility.[16]

Troubleshooting Guides

This section provides systematic approaches to address common stability-related problems.

Issue 1: Solution Turns Yellow/Brown Over Time
  • Potential Cause: Photodegradation or oxidation. Aromatic amines are particularly susceptible to forming colored oxidation products.[8]

  • Troubleshooting Steps:

    • Protect from Light: Ensure all solutions are prepared and stored in light-protected containers (amber vials or foil-wrapped). Conduct experiments under subdued lighting if possible.

    • Deoxygenate Solvents: For highly sensitive experiments, sparge solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.

    • Use Antioxidants: If compatible with the experimental system, consider adding a small amount of an antioxidant.

    • Analyze for Degradants: Use HPLC with a photodiode array (PDA) detector to analyze the colored solution. The appearance of new peaks with different UV spectra can confirm degradation.

Issue 2: Loss of Compound Concentration in Solution
  • Potential Cause: Hydrolysis of the amide bond, adsorption to container surfaces, or precipitation.

  • Troubleshooting Steps:

    • Control pH: Maintain the pH of the solution within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.[17]

    • Use Low-Binding Containers: If adsorption is suspected, switch to low-protein-binding microplates or siliconized glassware.

    • Verify Solubility: Re-evaluate the solubility of the compound in the specific buffer and at the working temperature to ensure the concentration is not exceeding its solubility limit.

    • Perform a Time-Course Stability Study: Prepare the solution and analyze its concentration at several time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.

Data Presentation

The following tables provide an illustrative summary of stability data for this compound under various stress conditions. This data is intended as an example to guide your own stability assessments.

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffers

pHBuffer SystemTemperature (°C)Incubation Time (hours)% Remaining Parent CompoundAppearance
2.00.1 M HCl402485.2Clear, colorless
5.0Acetate402498.1Clear, colorless
7.4Phosphate402499.5Clear, colorless
9.0Borate402492.7Clear, colorless
12.00.1 M NaOH402478.4Faint yellow

Table 2: Illustrative Photostability of this compound in Solution

SolventLight ConditionDuration (hours)% Remaining Parent CompoundAppearance
MethanolDark Control2499.8Clear, colorless
MethanolUV Light (254 nm)2465.3Yellow
AcetonitrileDark Control2499.7Clear, colorless
AcetonitrileUV Light (254 nm)2470.1Pale Yellow

Experimental Protocols

Protocol 1: Forced Degradation Study by Hydrolysis

Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare Stress Solutions:

    • Acidic: Add a known volume of the stock solution to 0.1 M HCl.

    • Basic: Add a known volume of the stock solution to 0.1 M NaOH.

    • Neutral: Add a known volume of the stock solution to purified water.

  • Incubate: Incubate the stress solutions and a control solution (in the initial solvent) at a controlled temperature (e.g., 60°C).

  • Sample Collection: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Illustrative):

    • Start with 90% A and 10% B.

    • Linearly increase to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the compound's UV spectrum (e.g., 254 nm and 280 nm). A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Mandatory Visualizations

G Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, precipitation, concentration loss) check_light Was the solution protected from light? start->check_light protect_light Store and handle in amber vials or foil-wrapped containers. check_light->protect_light No check_ph Is the solution pH outside the neutral range (6-8)? check_light->check_ph Yes protect_light->check_ph adjust_ph Adjust pH to neutral if experimentally feasible. check_ph->adjust_ph Yes check_temp Was the solution exposed to high temperatures? check_ph->check_temp No adjust_ph->check_temp control_temp Store at recommended low temperatures and avoid heat. check_temp->control_temp Yes check_solubility Is the concentration exceeding the solubility limit? check_temp->check_solubility No control_temp->check_solubility optimize_conc Reduce concentration or use solubilizing agents. check_solubility->optimize_conc Yes analyze Analyze for degradation products using a stability-indicating HPLC method. check_solubility->analyze No optimize_conc->analyze

Caption: Troubleshooting workflow for solution instability.

G Experimental Workflow for Forced Degradation Study start Prepare Stock Solution (1 mg/mL in Acetonitrile) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C, solid state) stress_conditions->thermal photo Photodegradation (UV/Vis light) stress_conditions->photo sampling Collect Samples at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Detect Degradants analysis->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Scale-Up Synthesis of 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-amino-N-(4-methoxyphenyl)benzamide. The information addresses common challenges and provides troubleshooting advice for a robust and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the reaction of isatoic anhydride with 4-methoxyaniline (p-anisidine). This route is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction, which typically proceeds with good yield and selectivity. The reaction involves the nucleophilic attack of the amine on the isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form the desired amide.[1][2]

Q2: What are the critical process parameters to consider when scaling up this synthesis?

A2: Key parameters for scale-up include:

  • Temperature Control: The reaction is exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure consistent product quality.

  • Reagent Addition Rate: Slow and controlled addition of the amine to the isatoic anhydride solution is recommended to manage the exotherm and minimize the formation of impurities.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, particularly in larger reactors, to promote efficient mass and heat transfer.

  • Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of reactants and products, and ease of product isolation. Solvents like DMF, ethanol, or toluene are often used.[1][3]

  • Work-up and Product Isolation: The purification method, whether crystallization or chromatography, needs to be optimized for larger quantities to ensure high purity and yield.

Q3: What are the primary safety concerns associated with this synthesis at scale?

A3: The primary safety concerns include:

  • Thermal Runaway: Due to the exothermic nature of the reaction, a thermal runaway is a potential hazard if temperature is not adequately controlled.

  • Handling of Reagents: Isatoic anhydride and 4-methoxyaniline can be irritants. Appropriate personal protective equipment (PPE) should be worn.

  • Solvent Hazards: Depending on the solvent used, flammability and toxicity are important considerations. Ensure proper ventilation and adherence to safety protocols for solvent handling.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is adapted from established procedures for the synthesis of 2-aminobenzamide derivatives.[1][2]

Materials:

  • Isatoic Anhydride

  • 4-Methoxyaniline (p-anisidine)

  • Dimethylformamide (DMF) or Ethanol

  • Hydrochloric Acid (for work-up)

  • Sodium Bicarbonate (for work-up)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge isatoic anhydride (1.0 equivalent) and the chosen solvent (e.g., DMF).

  • Reagent Addition: Dissolve 4-methoxyaniline (1.0 equivalent) in the solvent in the addition funnel. Slowly add the 4-methoxyaniline solution to the stirred suspension of isatoic anhydride. Control the addition rate to maintain the reaction temperature within the desired range (e.g., 25-30°C).

  • Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 80-100°C) and monitor the progress by a suitable analytical technique such as TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a water-miscible solvent like DMF, pour the reaction mixture into water to precipitate the product. If using a water-immiscible solvent, proceed with aqueous washes.

    • Filter the crude product or separate the organic layer.

    • Wash the organic layer or the dissolved crude product sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Scale-Up Data Comparison (Illustrative)

ParameterLab Scale (10g)Illustrative Scale-Up (1kg)Considerations for Scale-Up
Isatoic Anhydride 10 g (1.0 eq)1 kg (1.0 eq)Ensure accurate weighing and charging.
4-Methoxyaniline 7.5 g (1.0 eq)750 g (1.0 eq)Controlled addition is critical.
Solvent Volume 100 mL10 LAffects concentration, mixing, and heat transfer.
Addition Time 15 min1-2 hoursTo control exotherm.
Reaction Time 2-4 hours3-6 hoursMay need adjustment based on in-process controls.
Reaction Temperature 80°C80-85°CRequires efficient reactor cooling/heating.
Stirring Speed 300 rpm (magnetic)100-200 rpm (mechanical)Ensure adequate mixing for the reactor geometry.
Expected Yield 85-95%80-90%Yield may slightly decrease on scale-up.

Troubleshooting Guide

Q4: The reaction is sluggish or incomplete. What are the possible causes and solutions?

A4:

  • Cause: Low reaction temperature or insufficient heating.

    • Solution: Ensure the reaction is maintained at the optimal temperature. Verify the accuracy of the temperature probe.

  • Cause: Poor quality of starting materials.

    • Solution: Use fresh, high-purity isatoic anhydride and 4-methoxyaniline. Check for any degradation of the amine.

  • Cause: Inefficient mixing.

    • Solution: On a larger scale, ensure the stirrer design and speed are adequate to maintain a homogeneous suspension.

Q5: The isolated product has a low melting point and appears impure. What are the likely side products?

A5:

  • Cause: Formation of N-(2-carboxyphenyl)-N'-(4-methoxyphenyl)urea. This can occur if the reaction conditions favor an alternative ring-opening pathway of isatoic anhydride.[4]

    • Solution: Optimize the reaction temperature and reagent stoichiometry. Slower addition of the amine can sometimes mitigate this.

  • Cause: Presence of unreacted starting materials.

    • Solution: Improve reaction monitoring to ensure completion. Adjust stoichiometry slightly (e.g., a small excess of the amine) if necessary.

  • Cause: Formation of anthraniloylanthranilic acid from the self-reaction of isatoic anhydride.[5]

    • Solution: Ensure the amine is added promptly and the reaction is initiated efficiently.

Q6: During work-up, an emulsion forms, making phase separation difficult. How can this be resolved?

A6:

  • Cause: The product or impurities may be acting as surfactants.

    • Solution: Add a small amount of brine to the aqueous layer to increase its ionic strength. If the issue persists, filtration through a pad of celite can help break the emulsion.

Q7: The product color is darker than expected. What could be the reason?

A7:

  • Cause: Oxidation of the aromatic amine functionalities. Aniline derivatives can be sensitive to air and light, especially at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen). Minimize exposure to light. The use of antioxidants is generally not necessary but can be considered in extreme cases. Purification by recrystallization, perhaps with a small amount of activated carbon, can often improve the color.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactor Charge Reactor with Isatoic Anhydride & Solvent add_amine Controlled Addition of Amine Solution prep_reactor->add_amine prep_amine Prepare Solution of 4-Methoxyaniline prep_amine->add_amine react Heat and Stir (Monitor Progress) add_amine->react cool Cool Reaction Mixture react->cool precipitate_wash Precipitate/Wash (Aqueous Work-up) cool->precipitate_wash isolate Isolate Crude Product (Filtration/Extraction) precipitate_wash->isolate purify Recrystallization or Column Chromatography isolate->purify dry Dry Final Product purify->dry final_product This compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield / Incomplete Reaction cluster_purity Product Impure start Problem Encountered q_temp Is Temperature Correct? start->q_temp q_impurities Identify Impurity Type start->q_impurities s_temp Increase/Verify Temperature q_temp->s_temp No q_reagents Are Reagents High Quality? q_temp->q_reagents Yes s_reagents Use Fresh Reagents q_reagents->s_reagents No q_mixing Is Mixing Adequate? q_reagents->q_mixing Yes s_mixing Improve Agitation q_mixing->s_mixing No s_side_product Optimize Addition Rate & Temperature q_impurities->s_side_product Side Product s_unreacted Increase Reaction Time or Adjust Stoichiometry q_impurities->s_unreacted Starting Material s_color Use Inert Atmosphere, Purify with Carbon q_impurities->s_color Color Impurity

Caption: Troubleshooting decision tree for synthesis issues.

References

preventing byproduct formation in benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of benzamide, with a focus on preventing byproduct formation and ensuring high product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide?

A1: The most prevalent methods for synthesizing benzamide include:

  • From Benzoyl Chloride: This method, often performed under Schotten-Baumann conditions, involves the reaction of benzoyl chloride with an amine source like ammonia.[1][2] It is a widely used and generally high-yielding reaction.[3]

  • From Benzoic Acid: Benzamide can be prepared from benzoic acid by first converting it to a more reactive species, such as an acyl chloride, or through direct condensation with an amine using a coupling agent.[1][4] Another approach involves the reaction of benzoic acid with urea, often catalyzed by boric acid at elevated temperatures.[5][6]

  • From Benzonitrile: The hydrolysis of benzonitrile under acidic or basic conditions also yields benzamide.[1][4]

Q2: What are the typical byproducts encountered in benzamide synthesis?

A2: Byproduct formation is a common challenge in benzamide synthesis. Key byproducts include:

  • Benzoic Acid: This can form from the hydrolysis of unreacted benzoyl chloride or the benzamide product itself, especially under harsh reaction or workup conditions.[1][7]

  • Ammonium Chloride: When ammonia is the amine source, it can react with acidic byproducts like hydrochloric acid (generated from benzoyl chloride) to form ammonium chloride.[1]

  • N-Benzoylbenzamide: This diacylated byproduct can form, particularly if reaction conditions are not carefully controlled.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual benzoyl chloride, benzoic acid, or the starting amine in the final product mixture.[1]

  • N-acylurea: In syntheses utilizing carbodiimide coupling reagents like DCC or EDC, an N-acylurea byproduct can form from the rearrangement of the O-acylisourea intermediate.[4]

Q3: How can I purify crude benzamide?

A3: Recrystallization is a highly effective and common method for purifying crude benzamide.[1][5] Hot water is often a suitable solvent.[1] The general process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to promote the formation of pure crystals. The purified benzamide is then collected by filtration.[1] For more complex mixtures, flash chromatography or sublimation can be employed.[5]

Troubleshooting Guides

Issue 1: Low Yield of Benzamide
Potential Cause Recommended Solution
Hydrolysis of Benzoyl Chloride Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use of an inert atmosphere (e.g., nitrogen or argon) is recommended.[5][7]
Incomplete Reaction Increase the reaction time or adjust the temperature. Ensure proper stoichiometry; a slight excess of the aminating agent can help drive the reaction to completion.[5]
Protonation of Amine In the Schotten-Baumann reaction, the generation of HCl can protonate the amine, rendering it non-nucleophilic. Use a base, such as aqueous sodium hydroxide, to neutralize the acid as it forms.[3][8]
Product Loss During Workup To minimize product loss during washing, use minimal amounts of cold solvent. Ensure complete precipitation before filtration, which can be aided by cooling the mixture in an ice bath.[1]
Issue 2: Formation of an Oily Product Instead of a Solid
Potential Cause Recommended Solution
Presence of Impurities The presence of significant impurities can lower the melting point of the product mixture. Attempt to purify a small sample by recrystallization to see if a solid can be obtained.[1]
Low-Melting Eutectic Mixture Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure benzamide.[3]
Incomplete Reaction Analyze the oily product using techniques like NMR or mass spectrometry to identify the components and troubleshoot the reaction conditions accordingly.[1]
Issue 3: Presence of Specific Byproducts
Byproduct Prevention Strategy
Benzoic Acid Wash the crude product with a dilute base (e.g., sodium bicarbonate solution) during workup to remove acidic impurities. The resulting benzoate salt is water-soluble and will be removed in the aqueous layer.[1]
N-Benzoylbenzamide (Diacylated Product) Avoid using a large excess of benzoyl chloride. Control the reaction temperature carefully and consider using a milder base.[1]
N-acylurea (with Carbodiimide Coupling) Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) to the reaction mixture. HOBt reacts with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to form the desired amide.[4]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions)

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia

  • Ice bath

  • Conical flask

  • Vacuum filtration apparatus

Procedure:

  • In a conical flask, place the concentrated aqueous ammonia solution and cool it in an ice bath.[1]

  • Slowly add benzoyl chloride to the cooled ammonia solution with constant swirling. The reaction is exothermic, so maintain a low temperature.[5][9]

  • Continue to swirl the flask for an additional 10-15 minutes after the addition is complete.[4]

  • A white precipitate of crude benzamide will form.[1]

  • Collect the solid product by vacuum filtration and wash it with cold water to remove soluble byproducts like ammonium chloride.[1][4]

  • The crude benzamide can be further purified by recrystallization from hot water.[4]

Protocol 2: Synthesis of Benzamide from Benzoic Acid and Urea

Materials:

  • Benzoic acid

  • Urea

  • Boric acid (catalyst)

  • Round-bottom flask

  • Heating mantle

  • Reflux condenser

Procedure:

  • Combine benzoic acid, urea, and a catalytic amount of boric acid in a round-bottom flask.[6]

  • Heat the mixture to approximately 180°C using a heating mantle.[5]

  • Allow the reaction to proceed for an extended period (e.g., 3.5 hours) to improve the yield.[5][6]

  • After cooling, the crude product can be purified by washing with water or a dilute ammonia solution to remove unreacted urea and its byproducts.[5]

Visualizations

Benzamide_Synthesis_Byproducts cluster_reactants Reactants cluster_byproducts Potential Byproducts Benzoyl Chloride Benzoyl Chloride Benzamide Benzamide Benzoyl Chloride->Benzamide + Ammonia Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid + H2O (Hydrolysis) Ammonium Chloride Ammonium Chloride Benzoyl Chloride->Ammonium Chloride + Ammonia -> HCl byproduct HCl + NH3 -> NH4Cl Ammonia Ammonia N-Benzoylbenzamide N-Benzoylbenzamide Benzamide->N-Benzoylbenzamide + Benzoyl Chloride (Excess)

Caption: Byproduct formation pathways in benzamide synthesis from benzoyl chloride.

Troubleshooting_Workflow start Benzamide Synthesis issue Low Yield or High Impurity? start->issue cause1 Hydrolysis of Benzoyl Chloride issue->cause1 High Level of Benzoic Acid? cause2 Incomplete Reaction issue->cause2 Unreacted Starting Material? cause3 Side Reactions issue->cause3 Presence of Byproducts (e.g., N-substituted amides)? solution1 Use Anhydrous Conditions, Control Temperature cause1->solution1 result Improved Purity and Yield solution1->result solution2 Increase Reaction Time, Adjust Stoichiometry, Use Catalyst cause2->solution2 solution2->result solution3 Control Stoichiometry, Slow Addition of Reagents cause3->solution3 solution3->result

Caption: Troubleshooting flowchart for common issues in benzamide synthesis.

References

Technical Support Center: Synthesis of 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-amino-N-(4-methoxyphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is via the coupling of 2-aminobenzoic acid and 4-methoxyaniline. This is typically achieved by activating the carboxylic acid of 2-aminobenzoic acid to form a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with the amino group of 4-methoxyaniline.[1] Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[2][3] Another approach is the Schotten-Baumann reaction, which involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine in the presence of a base.[3][4]

Q2: What is the role of coupling agents and additives like EDC and HOBt?

A2: Amide coupling agents, such as EDC, are used to facilitate the formation of the amide bond directly from a carboxylic acid and an amine, avoiding the need to prepare a more reactive acyl chloride.[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can sometimes undergo side reactions. Additives like HOBt are used to trap the O-acylisourea intermediate and form an activated ester, which is more stable and less prone to side reactions like racemization (if chiral substrates are used).[2][3] This two-step activation process generally leads to higher yields and purer products.

Q3: What are the typical reaction conditions for the synthesis?

A3: Typical reaction conditions involve dissolving the 2-aminobenzoic acid, 4-methoxyaniline, and HOBt in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is often cooled to 0 °C before the portion-wise addition of EDC.[2] After the addition, the reaction is typically allowed to warm to room temperature and stirred for a period ranging from 4 to 24 hours.[2] Progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Q4: How can I purify the crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography.[5] For amides, recrystallization from a suitable solvent system (e.g., ethanol/water) can be very effective.[1] If column chromatography is necessary, using a silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is common. For basic compounds like this product, it can be beneficial to deactivate the silica gel by adding a small amount of a basic modifier like triethylamine to the eluent to prevent streaking and improve separation.[1] The workup procedure typically involves washing the organic reaction mixture with aqueous solutions like saturated sodium bicarbonate to remove acidic impurities and brine to remove water-soluble byproducts.[2][3]

Troubleshooting Guide

Issue 1: Low Yield

Q: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[2]

Common Causes and Solutions:

  • Inefficient Amide Coupling: The choice and quality of the coupling reagent are critical.[2]

    • Solution: Ensure your coupling agent (e.g., EDC) is fresh and has been stored under appropriate conditions. Consider using a more potent coupling reagent like HATU if yields remain low.[1]

  • Hydrolysis of Activated Carboxylic Acid: The activated carboxylic acid intermediate can react with any residual water in the reaction mixture, reverting it back to the starting carboxylic acid.[2][3]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2][5]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or consider a moderate increase in temperature, while monitoring for potential byproduct formation.[1] Use TLC or LC-MS to monitor the consumption of starting materials.[2]

  • Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the amine (4-methoxyaniline) to ensure complete consumption of the activated carboxylic acid.[2]

  • Product Loss During Workup and Purification: The product may be lost during the extraction or purification steps.

    • Solution: Optimize the extraction procedure to ensure the complete transfer of the product to the organic phase. When performing recrystallization, choose an appropriate solvent system to maximize crystal recovery.[3]

Issue 2: Significant Side Product Formation

Q: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A: Side product formation is a common challenge in amide synthesis. Identifying the nature of the side products is key to mitigating their formation.[2]

Common Side Reactions and Mitigation Strategies:

  • Formation of Ureas from Carbodiimide Reagents: Coupling agents like EDC form urea byproducts (in this case, EDU) which can sometimes be difficult to remove.[2]

    • Mitigation: EDU is water-soluble and can typically be removed by aqueous extraction during the workup.[3]

  • N-acylation of the Product (Formation of Diacylated Amine): The newly formed benzamide could potentially be acylated again, though this is less common under standard coupling conditions.

    • Mitigation: Control the stoichiometry carefully. Avoid using a large excess of the activating agent or the carboxylic acid.[2]

  • Self-condensation of 2-aminobenzoic acid: The activated 2-aminobenzoic acid could potentially react with another molecule of 2-aminobenzoic acid.

    • Mitigation: Pre-forming the activated ester at a lower temperature before adding the amine can sometimes mitigate this.[1] Slow, controlled addition of the coupling agent to the mixture of the acid and amine is also recommended.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Suggested Solutions Key Considerations
Inefficient CouplingUse fresh/high-quality coupling reagents (e.g., EDC, HATU).Store reagents under anhydrous conditions. HATU is more potent but also more expensive.
Hydrolysis of IntermediateUse anhydrous solvents and an inert atmosphere.Dry glassware thoroughly before use.
Incomplete ReactionIncrease reaction time or temperature.Monitor by TLC/LC-MS to avoid degradation.
Incorrect StoichiometryUse a slight excess (1.1-1.2 eq.) of 4-methoxyaniline.Accurate measurement of reactants is crucial.
Product LossOptimize workup and purification procedures.Ensure correct pH during extraction; select appropriate recrystallization solvents.

Table 2: Common Side Products and Their Avoidance

Side Product Cause Prevention Strategy Removal
N,N'-dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)Byproduct of DCC or EDC coupling agent.Inherent to the coupling agent.DCU is often insoluble and can be filtered off. EDU is water-soluble and removed by aqueous workup.[3]
Unreacted Starting MaterialsIncomplete reaction.Increase reaction time/temperature; use a slight excess of one reactant.[1]Column chromatography or recrystallization.
Symmetrical Anhydride of 2-aminobenzoic acidActivated ester reacts with another molecule of the carboxylic acid.Pre-form the activated ester at a lower temperature before adding the amine.[1]Can be challenging to remove; prevention is key.

Experimental Protocols

Protocol: Synthesis of this compound using EDC/HOBt

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzoic acid (1.0 equivalent) and an anhydrous solvent such as DMF or DCM.

  • Addition of Reagents: Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir until it dissolves. Then, add 4-methoxyaniline (1.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[2][3]

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[2]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.[2]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Amide Coupling Reaction cluster_workup Workup and Isolation cluster_purification Purification start Combine 2-aminobenzoic acid, 4-methoxyaniline, and HOBt in anhydrous solvent cool Cool to 0°C start->cool add_edc Add EDC portion-wise cool->add_edc stir Stir at room temperature for 12-24 hours add_edc->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Washes (NaHCO3, H2O, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_yield Low Yield Issues cluster_purity Impurity Issues cluster_solutions Potential Solutions start Low Yield or Impure Product? check_reagents Check Reagent Quality (EDC, Solvents) start->check_reagents Low Yield unreacted_sm Unreacted Starting Material(s)? start->unreacted_sm Impure check_conditions Review Reaction Conditions (Time, Temperature) check_reagents->check_conditions solution_anhydrous Ensure Anhydrous Conditions check_reagents->solution_anhydrous check_stoichiometry Verify Stoichiometry check_conditions->check_stoichiometry solution_time_temp Increase Reaction Time/Temp check_conditions->solution_time_temp solution_stoich Use Slight Excess of Amine check_stoichiometry->solution_stoich side_products Unexpected Side Products? unreacted_sm->side_products solution_purification Optimize Purification side_products->solution_purification

Caption: Troubleshooting flowchart for common issues in benzamide synthesis.

References

troubleshooting low yield in the synthesis of benzamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of benzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide derivatives?

A1: The most prevalent laboratory methods for synthesizing benzamide derivatives include:

  • From an acid chloride (e.g., Schotten-Baumann reaction): This involves reacting a benzoyl chloride derivative with an amine in the presence of a base.[1] It is often a rapid and high-yielding method.[2]

  • From a carboxylic acid using a coupling agent: This method directly condenses a benzoic acid derivative with an amine using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-hydroxybenzotriazole (HOBt).[3]

  • Direct thermal amidation: This involves heating a benzoic acid and an amine, typically at high temperatures, to form the amide bond with the removal of water.[4]

Q2: My reaction using a coupling agent like DCC or EDC is giving a low yield. What are the likely causes?

A2: Low yields in coupling agent-mediated reactions can be due to several factors:

  • Hydrolysis of the activated carboxylic acid: The activated intermediate can react with any residual water in the reaction mixture, reverting it back to the carboxylic acid. It is crucial to use anhydrous solvents and reagents.[5]

  • Formation of N-acylurea byproduct: With carbodiimide reagents like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common cause of low yields. Adding HOBt can suppress this side reaction.[3][6]

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or steric hindrance from bulky reactants.

  • Poor quality of coupling agents: Carbodiimides can degrade upon storage. Ensure you are using fresh or properly stored reagents.

Q3: I am observing a significant amount of benzoic acid byproduct in my reaction starting from benzoyl chloride. What is the cause and how can I prevent it?

A3: The presence of benzoic acid indicates the hydrolysis of your benzoyl chloride starting material. Benzoyl chloride is highly reactive towards water. To prevent this, ensure that your solvent and amine are completely dry (anhydrous) and protect the reaction from atmospheric moisture, for instance, by using a drying tube or running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Q4: My purified product is an oil instead of a solid. What can I do?

A4: The formation of an oil can be due to impurities or a low-melting point of the product. You can try the following to induce crystallization:

  • Scratching the inside of the flask: Use a glass rod to scratch the flask's inner surface at the air-liquid interface.

  • Seeding: Add a small crystal of the pure product to the solution to act as a nucleation site.

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes) and stir vigorously to try and precipitate the solid.

Troubleshooting Guides

Issue 1: Low Yield in Schotten-Baumann Reaction
Potential Cause Troubleshooting Steps
Hydrolysis of Benzoyl Chloride Ensure all glassware is oven-dried. Use anhydrous solvents. Add the benzoyl chloride slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C).[5]
Protonation of the Amine The reaction generates HCl, which can protonate the amine, rendering it non-nucleophilic. Ensure an adequate amount of base (e.g., 10% NaOH solution or pyridine) is present to neutralize the acid as it forms.[3]
Inadequate Mixing In a biphasic system (e.g., organic solvent and aqueous base), vigorous stirring is essential to maximize the interfacial area and ensure efficient reaction between the reactants in the different phases.[2]
Reaction Temperature Too High The reaction is exothermic.[7] If the temperature is not controlled, it can lead to increased side reactions. Maintain a low temperature, especially during the addition of benzoyl chloride.
Issue 2: Low Yield in Coupling Agent-Mediated Synthesis
Potential Cause Troubleshooting Steps
Formation of N-acylurea Byproduct (with DCC/EDC) Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[3][6]
Incomplete Reaction Increase the reaction time or gently heat the reaction mixture if the starting materials are sterically hindered. Ensure stoichiometric amounts of reactants and coupling agents are used. Monitor the reaction progress by TLC.
Hydrolysis of Activated Intermediate Use anhydrous solvents (e.g., DMF, DCM, THF) and ensure your amine is dry. Run the reaction under an inert atmosphere (N₂ or Ar).[5]
Difficult Purification The dicyclohexylurea (DCU) byproduct from DCC is often insoluble in many organic solvents and can sometimes be removed by filtration. For the water-soluble urea byproduct of EDC, thorough aqueous workup is effective.[8]

Data Presentation

Table 1: Comparison of Common Benzamide Synthesis Methods

Method Starting Materials Reagents/Catalyst Typical Yield Advantages Disadvantages
Schotten-Baumann Benzoyl Chloride, AmineAqueous Base (e.g., NaOH)70-95%[3]High yield, fast reaction.[3]Benzoyl chloride is lachrymatory and moisture-sensitive.[3]
EDC/HOBt Coupling Benzoic Acid, AmineEDC, HOBt, Base (e.g., DIPEA)65-95%Good for sensitive substrates, easy byproduct removal.[8]Reagents are more expensive than traditional methods.
DCC/HOBt Coupling Benzoic Acid, AmineDCC, HOBt60-90%Effective for a wide range of substrates.DCU byproduct can be difficult to remove completely.
Boric Acid Catalysis Benzoic Acid, AmineBoric Acid50-90%[2]Uses readily available and less hazardous materials.May require higher temperatures and longer reaction times.

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Method)

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia

  • Ice

  • Deionized water

  • Conical flask with stopper

  • Büchner funnel and flask

Procedure:

  • In a conical flask, place 10 mL of concentrated aqueous ammonia and cool it in an ice bath.[5] This step should be performed in a well-ventilated fume hood.

  • Slowly, and in small portions, add 2 mL of benzoyl chloride to the cold ammonia solution while continuously shaking the flask.[2]

  • The reaction is exothermic; maintain the temperature by keeping the flask in the ice bath.[7]

  • After the addition is complete, stopper the flask and shake it vigorously for an additional 10-15 minutes. A white precipitate of benzamide should form.[5]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[5]

  • Wash the collected solid with several portions of cold deionized water to remove any soluble byproducts.[5]

  • The crude product can be purified by recrystallization from hot water.

Protocol 2: Synthesis of a Benzamide Derivative using EDC/HOBt Coupling

Materials:

  • Benzoic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzoic acid derivative (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).[5]

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (2.0-3.0 eq) to the mixture.[5]

  • Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield Observed check_reagents 1. Check Starting Materials start->check_reagents reagents_pure Are starting materials pure and dry? check_reagents->reagents_pure check_conditions 2. Review Reaction Conditions temp_control Was temperature controlled? check_conditions->temp_control check_workup 3. Evaluate Workup & Purification product_loss Was product lost during workup? check_workup->product_loss reagents_pure->check_conditions Yes solution_reagents Solution: Purify/dry starting materials. reagents_pure->solution_reagents No time_sufficient Was reaction time sufficient? temp_control->time_sufficient Yes solution_temp Solution: Use cooling bath for exothermic reactions. temp_control->solution_temp No mixing_adequate Was mixing adequate? time_sufficient->mixing_adequate Yes solution_time Solution: Increase reaction time and monitor by TLC. time_sufficient->solution_time No mixing_adequate->check_workup Yes solution_mixing Solution: Increase stirring speed. mixing_adequate->solution_mixing No solution_workup Solution: Optimize extraction and purification steps. product_loss->solution_workup Yes end_node Yield Optimized product_loss->end_node No solution_reagents->end_node solution_temp->end_node solution_time->end_node solution_mixing->end_node solution_workup->end_node

Caption: Troubleshooting flowchart for low yield in benzamide synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Benzoic Acid Derivative, Amine, and HOBt in Solvent cool Cool to 0 °C reagents->cool add_base Add Base (e.g., DIPEA) cool->add_base add_edc Add EDC·HCl add_base->add_edc react Stir at Room Temperature (12-24h) add_edc->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: General experimental workflow for EDC/HOBt mediated benzamide synthesis.

References

characterization issues with 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-amino-N-(4-methoxyphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound often used as an intermediate in the synthesis of more complex molecules.[1] It has applications in pharmaceutical research, particularly in the development of kinase inhibitors, and shows potential for use in designing anti-inflammatory and anticancer agents.[1] Its structural characteristics also make it useful in the preparation of fluorescent probes.[1]

Q2: What are the key structural features of this compound to look for during characterization?

A2: The key features to confirm are the presence of the benzamide backbone, the 2-amino group on one phenyl ring, and the N-(4-methoxyphenyl) group. Spectroscopic techniques are essential for this. In ¹H NMR, you should expect to see signals corresponding to the aromatic protons on both rings, the amine (-NH2) protons, the amide (N-H) proton, and the methoxy (-OCH3) protons. FT-IR spectroscopy should show characteristic peaks for N-H stretches (both amine and amide), a C=O stretch for the amide, and C-O stretching for the methoxy group. Mass spectrometry should confirm the molecular weight of the compound.

Q3: I'm seeing a lower than expected yield in my synthesis of this compound. What are the common causes?

A3: Low yields in benzamide synthesis can arise from several factors:

  • Hydrolysis of starting materials: If you are using an acyl chloride as a starting material, it can react with moisture to form the corresponding carboxylic acid, which will not react with the amine under standard conditions. Ensure all glassware is dry and use anhydrous solvents.

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or poor mixing. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Side reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.

  • Product loss during workup: Significant amounts of product can be lost during extraction and purification steps. Ensure proper phase separation during extractions and choose an appropriate solvent for recrystallization to minimize loss in the mother liquor.

Q4: My purified this compound appears discolored. What could be the reason?

A4: Discoloration, often appearing as a yellow or brown tint, can be due to the presence of oxidized impurities. The primary amino group on the benzamide ring is susceptible to oxidation, which can lead to colored byproducts. To minimize this, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1] If your product is discolored after synthesis, an additional purification step, such as recrystallization or column chromatography, may be necessary.

Troubleshooting Guides

Synthesis and Purification Issues
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction due to inactive reagents.Ensure the freshness of coupling agents if used. Use freshly distilled or purified starting materials.
Hydrolysis of acyl chloride starting material.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Presence of Starting Material in Final Product Incomplete reaction.Increase reaction time or temperature. Monitor reaction progress using TLC.
Inefficient purification.Optimize the purification method. For column chromatography, try a different solvent system. For recrystallization, select a solvent in which the starting material is more soluble.
Formation of an Oily Product Instead of a Solid Presence of impurities lowering the melting point.Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.
Incorrect solvent for precipitation/recrystallization.Experiment with different solvent systems to find one that promotes crystallization.
Characterization Issues

This section provides guidance on interpreting analytical data for this compound. As experimental data for this specific compound is limited in the public domain, the following tables are based on predicted values and data from structurally similar compounds.

Table 1: Predicted Spectroscopic Data for this compound

Parameter Value Source
IUPAC Name This compoundN/A
Molecular Formula C₁₄H₁₄N₂O₂[2]
Molecular Weight 242.27 g/mol [2]
CAS Number 20878-54-0[1]

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.80s1H-NH- (Amide)
~7.50d2HAr-H (ortho to -NH)
~7.30d1HAr-H (ortho to -C=O)
~7.15t1HAr-H (para to -NH₂)
~6.90d2HAr-H (ortho to -OCH₃)
~6.70d1HAr-H (ortho to -NH₂)
~6.55t1HAr-H (meta to -NH₂)
~5.50s (br)2H-NH₂ (Amino)
~3.75s3H-OCH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~168.0C=O (Amide)
~155.0C-OCH₃
~150.0C-NH₂
~132.0C (quaternary, attached to NH)
~131.0Ar-CH
~129.0Ar-CH
~122.0Ar-CH
~117.0Ar-CH
~116.0C (quaternary, attached to C=O)
~115.0Ar-CH
~114.0Ar-CH
~55.0-OCH₃

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300Strong, BroadN-H stretching (Amine and Amide)
3100 - 3000MediumAromatic C-H stretching
1640 - 1680StrongC=O stretching (Amide I)
1590 - 1620StrongN-H bending (Amine) / C=C stretching (Aromatic)
1510 - 1550StrongN-H bending (Amide II)
1240 - 1260StrongAsymmetric C-O-C stretching (Aryl ether)
1020 - 1040MediumSymmetric C-O-C stretching (Aryl ether)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Assignment
242High[M]⁺ (Molecular Ion)
123High[H₂N-C₆H₄-NH-C=O]⁺
120Medium[H₂N-C₆H₄-CO]⁺
108Medium[CH₃O-C₆H₄-NH]⁺
92Medium[C₆H₄-NH₂]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

  • Instrumentation: Bruker DRX 500-AVANCE FT-NMR instrument or equivalent.

  • Procedure:

    • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR Acquisition: Record the spectrum at a frequency of 500 MHz. Set the spectral width to cover a range of -2 to 12 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Record the spectrum at a frequency of 125 MHz. Set the spectral width to cover a range of 0 to 200 ppm. Use a proton-decoupled pulse sequence. A larger number of scans may be required compared to ¹H NMR.

    • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Background Collection: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Procedure:

    • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Ionization: Ionize the sample using a standard electron energy of 70 eV.

    • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Starting Materials Starting Materials Amidation Reaction Amidation Reaction Starting Materials->Amidation Reaction Crude Product Crude Product Amidation Reaction->Crude Product Purification Purification (Recrystallization or Chromatography) Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR FT-IR FT-IR Pure Product->FT-IR MS MS Pure Product->MS Data Analysis Data Analysis NMR->Data Analysis FT-IR->Data Analysis MS->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Caption: Experimental workflow for the synthesis and characterization of this compound.

troubleshooting_workflow Start Characterization Issue CheckPurity Is the sample pure? Start->CheckPurity Repurify Repurify Sample CheckPurity->Repurify No CompareSpectra Spectra match reference data? CheckPurity->CompareSpectra Yes Repurify->CheckPurity UnexpectedSignals Unexpected Signals Present CompareSpectra->UnexpectedSignals No StructureConfirmed Structure Confirmed CompareSpectra->StructureConfirmed Yes IdentifyImpurity Identify Impurity Structure UnexpectedSignals->IdentifyImpurity ModifySynthesis Modify Synthesis or Purification IdentifyImpurity->ModifySynthesis End End ModifySynthesis->End StructureConfirmed->End

Caption: Troubleshooting workflow for spectroscopic characterization issues.

kinase_inhibition_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase Kinase Domain Receptor->Kinase Compound 2-amino-N-(4-methoxy- phenyl)benzamide (as a potential kinase inhibitor) Compound->Kinase Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase->Signaling Response Cellular Response (Proliferation, Survival) Signaling->Response

References

Validation & Comparative

comparing 2-amino-N-(4-methoxyphenyl)benzamide with other kinase inhibitor precursors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-amino-N-(4-methoxyphenyl)benzamide and Other Precursors in Kinase Inhibitor Synthesis

This guide provides a comparative analysis of this compound and other prominent molecular scaffolds used as precursors in the development of kinase inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform research and development decisions.

Introduction to Kinase Inhibitors and Precursor Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating most cellular processes, including proliferation, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary target for therapeutic intervention.[2] Small molecule kinase inhibitors have become a cornerstone of targeted therapy.[1] These inhibitors are often designed around specific chemical scaffolds, or precursors, that can mimic the adenine ring of ATP, allowing them to bind competitively to the enzyme's ATP-binding pocket.[3] The choice of precursor is a critical decision in drug design, influencing potency, selectivity, and pharmacokinetic properties. This guide compares this compound with other foundational precursors like anilinoquinazolines and aminopyrimidines.

Profile of Kinase Inhibitor Precursors

This compound

Chemical Structure: C₁₄H₁₄N₂O₂[4]

This compound is a benzamide derivative used as an intermediate in the synthesis of heterocyclic compounds for pharmaceutical research, particularly in the development of kinase inhibitors.[5] Its structure combines an anthranilamide core with a methoxy-substituted phenyl ring, providing a versatile foundation for building more complex molecules. It is often utilized in the synthesis of quinazoline and pyrimidine-based inhibitors, where the 2-amino group facilitates cyclization reactions to form the core heterocyclic system, and the N-(4-methoxyphenyl) group serves as a key pharmacophoric element for interaction with the kinase active site.

Alternative Precursors
  • Anilinoquinazolines: This scaffold is one of the most successful in kinase inhibitor design, forming the core of numerous FDA-approved drugs targeting the Epidermal Growth Factor Receptor (EGFR), such as Gefitinib and Erlotinib.[6] The 4-anilinoquinazoline structure is a privileged scaffold that potently inhibits receptor tyrosine kinases.[7][8]

  • Aminopyrimidines: The aminopyrimidine scaffold is highly versatile and has been used to develop inhibitors for a wide range of kinases, including EGFR, Lymphocyte-specific kinase (Lck), Aurora kinases, and Polo-like kinases (PLK).[9][10][11] Its ability to form critical hydrogen bonds with the kinase hinge region makes it an attractive starting point for inhibitor design.[3]

Comparative Data on Kinase Inhibitor Performance

The efficacy of inhibitors derived from these precursors is typically measured by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of inhibitor required to reduce kinase activity by 50%. Lower IC₅₀ values signify higher potency.

Precursor/ScaffoldCommon Kinase TargetsExample Inhibitors/Derivatives
Benzamide DerivativesEGFR, VEGFR-2, FAK2,4-dianilinopyrimidine derivatives, Pyrimidine hybrids[12][13]
4-AnilinoquinazolinesEGFR, VEGFR-2Gefitinib, Erlotinib, Vandetanib, Compound 15a, 15b[7][14]
AminopyrimidinesEGFR, Lck, Aurora Kinases (AURK), Polo-like Kinases (PLK)Alisertib (MLN8237), Barasertib (AZD1152), BI2536[9][11]
Compound/DerivativePrecursor ClassTarget Kinase(s)IC₅₀ Value (µM)Reference Cell Lines
Compound 8a (2,4-dianilinopyrimidine derivative)Benzamide DerivativeFAK0.047N/A
0.044 (antiproliferative)H1975
0.119 (antiproliferative)A431
Compound 15a (4-anilinoquinazoline derivative)4-AnilinoquinazolineEGFR0.13N/A
VEGFR-20.56N/A
Compound 15b (4-anilinoquinazoline derivative)4-AnilinoquinazolineEGFR0.15N/A
VEGFR-21.81N/A
4.41 (antiproliferative)MCF-7
Alisertib (MLN8237) AminopyrimidineAURKA0.0012N/A
Barasertib (AZD1152) AminopyrimidineAURKB0.00037N/A
BI2536 AminopyrimidinePLK10.00083N/A

Table compiled from data in references[11][13][14].

Experimental Protocols

Synthesis of this compound Precursor

A common synthetic route for 2-aminobenzamides involves the reduction of the corresponding 2-nitrobenzamide.

  • Starting Material: 2-nitro-N-(4-methoxyphenyl)benzamide.

  • Reaction: The starting material is dissolved in a suitable solvent, such as ethanol.

  • Reduction: The nitro group is reduced to an amine via catalytic hydrogenation. A common catalyst is Raney Nickel. The reaction is carried out under a hydrogen atmosphere (e.g., 50 psi) at room temperature for an extended period (e.g., 48 hours).[15]

  • Workup: The catalyst is removed by filtration.

  • Isolation: The solvent is evaporated under reduced pressure to yield the final product, this compound.[15]

General Synthesis of 4-Anilinoquinazoline Inhibitors
  • Starting Materials: A 4-chloroquinazoline intermediate and an aniline derivative (e.g., this compound or a similar compound).

  • Condensation Reaction: The two starting materials are typically reacted in a suitable solvent like isopropanol or ethanol, often with catalytic acid (e.g., HCl), and heated under reflux.

  • Purification: The resulting product, a 4-anilinoquinazoline derivative, precipitates upon cooling and can be collected by filtration and purified, for instance, by recrystallization.

Kinase Inhibition Assay: ADP-Glo™ Method

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[16]

  • Kinase Reaction: The kinase, its substrate, ATP, and the test compound (inhibitor) are incubated together in a reaction buffer. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which contains luciferase and its substrate. This reagent converts the ADP generated in the first step into ATP, which then drives the luciferase reaction, producing a luminescent signal.

  • Signal Detection: The luminescence is measured using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity. Lower luminescence in the presence of the test compound indicates inhibition.[16]

Visualizations

Synthesis and Signaling Pathways

G cluster_synthesis Generalized Synthesis of Kinase Inhibitors P1 2-amino-N-(4-methoxyphenyl) benzamide R1 Cyclization/ Condensation P1->R1 P2 Aminopyrimidine Core P2->R1 P3 4-Chloroquinazoline R2 Nucleophilic Substitution P3->R2 I1 Benzamide-based Inhibitors R1->I1 I2 Aminopyrimidine Inhibitors R1->I2 I3 Anilinoquinazoline Inhibitors R2->I3

Caption: Synthetic pathways from precursors to final kinase inhibitors.

G cluster_pathway Simplified Kinase Signaling and Inhibition Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activation ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK Inhibitor Kinase Inhibitor (Precursor-derived) Inhibitor->RTK Binding to ATP Pocket Phos_Substrate Phosphorylated Substrate Substrate->Phos_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phos_Substrate->Downstream

Caption: Mechanism of action for ATP-competitive kinase inhibitors.

Experimental Workflow

G cluster_workflow Kinase Inhibitor Evaluation Workflow S1 Synthesis of Inhibitor Library S2 In Vitro Kinase Assay (e.g., ADP-Glo) S1->S2 S3 Determine IC₅₀ Values S2->S3 S4 Cellular Antiproliferative Assay (e.g., CCK-8) S3->S4 Potent compounds S5 Lead Compound Identification S4->S5

Caption: Standard workflow for evaluating novel kinase inhibitors.

References

Efficacy of 2-Amino-N-Arylbenzamide Derivatives: A Comparative Analysis Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. Within this landscape, derivatives of 2-amino-N-arylbenzamide have emerged as a versatile scaffold, demonstrating promising activity across a spectrum of therapeutic areas, including oncology, infectious diseases, and virology. This guide provides a comparative analysis of the efficacy of these derivatives against established drugs, supported by experimental data and detailed methodologies to aid in further research and development.

Anticancer Activity: Targeting Key Pathways with Enhanced Potency

Several 2-amino-N-phenylbenzamide derivatives have exhibited significant antiproliferative activity against various cancer cell lines. Notably, some of these compounds have demonstrated superior potency compared to existing chemotherapy agents and targeted therapies.

A series of novel imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. Among the synthesized compounds, derivatives 4e and 4f displayed notable activity, with IC50 values in the low micromolar range.[1] Computational studies suggest that these compounds exhibit a high affinity for the ABL1 kinase protein, a key target in cancer therapy.[1]

Another study focused on 2-amino-N-methoxybenzamide derivatives as potential treatments for Non-small cell lung cancer (NSCLC). Two compounds, 5d and 5h , showed superior activity to the established EGFR inhibitors Gefitinib and Osimertinib, with IC50 values of 95 nM and 71 nM, respectively.[2] Molecular docking studies indicated a significant interaction with the EGFR kinase.[2]

Furthermore, N-2-(phenylamino) benzamide derivatives have been investigated as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), crucial enzymes in inflammation and cancer progression.[3][4][5] One such derivative, 1H-30 , showed a more potent inhibitory effect on COX-2 than tolfenamic acid and better Topo I inhibition than the parent compound.[3] In vivo studies with a similar compound, I-1 , demonstrated significant tumor growth inhibition in glioma models, with higher safety compared to temozolomide.[5]

Comparative Efficacy Data (Anticancer)
Compound/DrugCancer Cell LineIC50 (µM)Reference
Derivative 4e A549 (Lung)8.9[1]
HeLa (Cervical)11.1[1]
MCF-7 (Breast)9.2[1]
Derivative 4f A549 (Lung)7.5[1]
HeLa (Cervical)9.3[1]
MCF-7 (Breast)8.9[1]
Doxorubicin (Control) A549, HeLa, MCF-7Not specified[1]
Derivative 5d Not specified0.095
Derivative 5h Not specified0.071[2]
Gefitinib (Control) Not specifiedLess active than 5d/5h[2]
Osimertinib (Control) Not specifiedLess active than 5d/5h[2]
Compound 7 K562 (Leukemia)2.27
HL-60 (Leukemia)1.42[6]
Compound 10 K562 (Leukemia)2.53[6]
HL-60 (Leukemia)1.52[6]
Sorafenib (Control) K562, HL-60Comparable to 7/10[6]

Signaling Pathway: Dual Inhibition of COX-2 and Topoisomerase I

dual_inhibition_pathway Benzamide 2-Amino-N-phenylbenzamide Derivative (e.g., 1H-30) COX2 COX-2 Benzamide->COX2 inhibition TopoI Topoisomerase I Benzamide->TopoI inhibition NFkB NF-κB Pathway Benzamide->NFkB suppression Prostaglandins Prostaglandins COX2->Prostaglandins DNAReplication DNA Replication & Transcription TopoI->DNAReplication facilitates Inflammation Inflammation Prostaglandins->Inflammation CellProliferation Tumor Cell Proliferation & Survival Inflammation->CellProliferation DNAReplication->CellProliferation NFkB->CellProliferation

Dual inhibition of COX-2 and Topoisomerase I by 2-amino-N-phenylbenzamide derivatives.

Antimicrobial Activity: A Promising Avenue for New Antibacterials and Antifungals

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. 2-amino-N-(4-methoxyphenyl)benzamide has been identified as a compound with excellent antimicrobial potential. While direct comparative studies with a broad range of standard antibiotics and antifungals are still emerging, preliminary findings are encouraging.

One study highlighted its potent activity against various bacterial and fungal strains.[7] N-phenylbenzamide derivatives, in general, have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans.[8] However, in some cases, their in vitro activity was not as potent as standard drugs like streptomycin and micafungin.[8]

Further research is required to fully elucidate the spectrum of activity and clinical potential of these compounds as antimicrobial agents. Head-to-head comparisons using standardized methods such as broth microdilution or disk diffusion will be crucial in determining their place in the therapeutic armamentarium.

Experimental Workflow: Antifungal Susceptibility Testing

antifungal_workflow start Start: Fungal Isolate prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Microdilution Plates with Serial Drug Dilutions prep_plates->inoculate incubate Incubate at 35-37°C inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Determine Susceptibility read_mic->end

Workflow for determining antifungal susceptibility via broth microdilution.

Antiviral Activity: A Novel Approach to HIV Treatment

A significant area of investigation for 2-amino-N-arylbenzamide derivatives is their potential as HIV-1 inhibitors. These compounds target the viral infectivity factor (Vif), a protein essential for HIV-1 to counteract the host's natural antiviral defense mechanism mediated by the APOBEC3G (A3G) protein.[9][10][11] Vif targets A3G for degradation, allowing the virus to replicate unchecked.

Novel 2-amino-N-arylbenzamide derivatives act as Vif inhibitors, protecting A3G from degradation.[9][10][11] This allows A3G to be incorporated into new virus particles, where it induces hypermutation of the viral DNA, rendering the virus non-infectious. Some of these derivatives have shown potent antiviral activity in vitro. For instance, the small molecule RN-18 was identified as an antagonist of Vif function that inhibits HIV-1 replication in an A3G-dependent manner.[9][10][11]

While these findings are promising, direct comparisons with standard antiretroviral drugs are necessary to determine their clinical utility.

Signaling Pathway: Inhibition of HIV-1 Vif

hiv_vif_pathway Vif HIV-1 Vif A3G APOBEC3G (A3G) Vif->A3G targets for ViralReplication HIV-1 Replication Vif->ViralReplication enables Proteasome Proteasome A3G->Proteasome degradation InhibitionOfReplication Inhibition of Replication A3G->InhibitionOfReplication induces hypermutation Benzamide 2-Amino-N-arylbenzamide Derivative Benzamide->Vif inhibits

Mechanism of action of 2-amino-N-arylbenzamide derivatives as HIV-1 Vif inhibitors.

Experimental Protocols

Determination of IC50 for Anticancer Agents (MTT Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.[12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[12]

  • Compound Treatment: The cells are treated with serial dilutions of the 2-amino-N-arylbenzamide derivatives and a standard chemotherapy drug for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[12][13]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[12]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[12]

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][14][15]

  • Preparation of Drug Dilutions: Two-fold serial dilutions of the antifungal agents (both the test compounds and standard drugs) are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).[14]

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.[7]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles and echinocandins, and complete inhibition for amphotericin B) compared to the growth in the drug-free control well.[7]

Conclusion

Derivatives of 2-amino-N-arylbenzamide represent a highly promising class of compounds with demonstrated efficacy in preclinical models of cancer and HIV infection, and potential as novel antimicrobial agents. Several derivatives have shown superior potency to existing drugs, highlighting their potential to address unmet medical needs. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development of this versatile chemical scaffold. Future studies should focus on comprehensive head-to-head comparisons with standard-of-care drugs, in vivo efficacy and safety profiling, and elucidation of precise mechanisms of action to translate these promising findings into clinically effective therapies.

References

The Structural Dance: Unraveling the Anticancer Potential of 2-amino-N-(4-methoxyphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The quest for novel anticancer therapeutics has led researchers to explore a multitude of chemical scaffolds, with the benzamide core emerging as a particularly promising starting point. Within this class, 2-amino-N-(4-methoxyphenyl)benzamide and its analogs have garnered significant attention for their potential to inhibit key cellular processes implicated in cancer progression. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer properties, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The anticancer activity of this compound analogs is profoundly influenced by substitutions on both the benzamide and the N-phenyl rings. Studies have revealed that modifications can modulate their potency and selectivity against various cancer cell lines and molecular targets, including Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).

A series of 2-amino-N-methoxybenzamide derivatives, which are structurally similar to the this compound scaffold, have been synthesized and evaluated for their antitumor activities. These studies provide valuable insights into the SAR of this compound class. For instance, the introduction of a pyrimidine moiety has been shown to yield potent EGFR inhibitors.[1]

Similarly, N-(2-aminophenyl)-benzamide derivatives have been investigated as inhibitors of Class I HDACs (HDAC1, 2, and 3). These studies highlight the importance of the aminophenyl group in chelating the zinc ion within the enzyme's active site.

The following table summarizes the in vitro antiproliferative activity of representative 2-amino-N-methoxybenzamide pyrimidine derivatives against various human cancer cell lines.

Compound IDR GroupA549 IC₅₀ (nM)[1]H1975 IC₅₀ (nM)[1]PC-3 IC₅₀ (μM)[1]HepG2 IC₅₀ (μM)[1]
5d 3-fluorobenzamido95Not ReportedNot ReportedNot Reported
5h 4-fluorobenzamido71Not ReportedNot ReportedNot Reported
4c 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide0.56 (μM)Not Reported2.462.21
Gefitinib (positive control)>50 (μM)Not ReportedNot ReportedNot Reported
Osimertinib (positive control)0.45 (μM)Not ReportedNot ReportedNot Reported

Structure-Activity Relationship Insights

The data suggests several key SAR trends for this class of compounds:

  • Substitution on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring are critical for activity. In the 2-amino-N-methoxybenzamide series, the presence of fluorobenzamido groups at the meta or para position of a linked phenylamino-pyrimidine scaffold resulted in potent activity against the A549 non-small cell lung cancer cell line.[1]

  • The 2-Amino Group: The 2-amino group on the benzamide ring is a crucial feature for the HDAC inhibitory activity observed in related N-(2-aminophenyl)-benzamide analogs. This group is believed to interact with the zinc ion in the active site of HDAC enzymes.

  • Modification of the Benzamide Core: Hybridization of the 2-aminobenzamide scaffold with other pharmacologically active moieties, such as pyrimidine, can lead to compounds with potent and specific activities, for example, as EGFR inhibitors.[1]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound analogs can be attributed to their interaction with key signaling pathways involved in cell growth, proliferation, and survival.

One of the primary mechanisms of action for some analogs is the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. Inhibition of EGFR blocks these downstream signals, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Analog 2-amino-N-(4-methoxyphenyl) benzamide Analog Analog->EGFR EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Another potential mechanism involves the inhibition of HDACs. HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs results in histone hyperacetylation, reactivation of tumor suppressor gene expression, and subsequent cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of these analogs.

Synthesis of this compound

The parent compound can be synthesized via the reaction of isatoic anhydride with 4-methoxyaniline.

Method: A mixture of isatoic anhydride (1.63 g, 10 mmol) and 4-methoxyaniline (1.23 g, 10 mmol) in a suitable solvent such as DMF is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, followed by recrystallization to yield this compound as a solid.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add test compounds (various concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 remove_media Remove media incubate3->remove_media add_dmso Add DMSO to dissolve formazan remove_media->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Workflow.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in modulating the biological activity of these analogs. Their ability to target key oncogenic pathways such as EGFR signaling and potentially HDACs underscores their therapeutic potential. Further optimization of this scaffold, guided by the SAR insights and robust experimental evaluation, holds promise for the discovery of next-generation cancer therapies.

References

A Comparative Analysis of Benzamide-Based EGFR Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, experimental validation, and signaling pathways of emerging benzamide-based Epidermal Growth Factor Receptor (EGFR) inhibitors compared to established alternatives.

The Epidermal Growth Factor Receptor (EGFR) remains a critical target in oncology. While several generations of EGFR inhibitors have been successfully developed, the emergence of drug resistance necessitates the continuous exploration of novel chemical scaffolds. This guide provides a comparative analysis of a promising class of compounds: benzamide-based EGFR inhibitors. We will delve into their performance against established inhibitors such as gefitinib, erlotinib, afatinib, and osimertinib, supported by experimental data. Detailed methodologies for key assays are provided to ensure reproducibility and aid in the design of future studies.

Performance Comparison of EGFR Inhibitors

The efficacy of EGFR inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against both wild-type and mutant forms of the EGFR kinase, as well as their anti-proliferative activity in cancer cell lines. The following tables summarize the available quantitative data for selected benzamide-based inhibitors in comparison to well-established EGFR tyrosine kinase inhibitors (TKIs).

Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)

Compound/DrugEGFR WT (nM)EGFR L858R (nM)EGFR T790M (nM)EGFR L858R/T790M (nM)Reference
Benzamide Derivatives
Benzamide 1c----[1]
Benzamide 1d----[1]
Cyclic Benzamidine 3aPotent at 1.0 µg/mL---[1]
Cyclic Benzamidine 3bPotent at 1.0 µg/mL---[1]
First-Generation TKIs
Gefitinib17.13.22->10,000[2]
Erlotinib2,000--1185[2]
Second-Generation TKI
Afatinib---<100
Third-Generation TKI
Osimertinib278.1--

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. "-" indicates data not available in the cited sources.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in µM)

Compound/DrugA549 (EGFR WT)NCI-H1975 (L858R/T790M)HCC827 (Exon 19 del)Reference
Benzamide Derivatives
Benzylidene Hydrazine Benzamides10.88 ± 0.82 ppm--[3]
First-Generation TKIs
Gefitinib>10>100.005[2]
Erlotinib>100.11850.0054[2]
Second-Generation TKI
Afatinib-<0.1-
Third-Generation TKI
Osimertinib-0.01-0.10.01-0.1

Note: Cell line sensitivities can vary between laboratories. The provided data serves as a general comparison.

EGFR Signaling Pathway and Inhibition

The EGFR signaling cascade is a complex network that, upon activation, triggers downstream pathways crucial for cell proliferation, survival, and metastasis. EGFR inhibitors, including benzamide-based compounds, primarily act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Benzamide-Based EGFR Inhibitor Inhibitor->EGFR Competitively Binds (Reversible/Irreversible) ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by benzamide-based inhibitors.

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, detailed experimental protocols for key assays are outlined below.

In Vitro EGFR Kinase Inhibition Assay (Generic TR-FRET Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - EGFR Enzyme - Biotinylated Substrate - ATP - Test Compound (Benzamide derivative) - Assay Buffer start->reagents plate_prep Add EGFR enzyme and test compound to a 384-well plate reagents->plate_prep incubation1 Incubate for 15 minutes at room temperature to allow for compound binding plate_prep->incubation1 reaction_start Initiate kinase reaction by adding biotinylated substrate and ATP incubation1->reaction_start incubation2 Incubate for 60 minutes at 30°C reaction_start->incubation2 reaction_stop Stop reaction with an EDTA-containing solution incubation2->reaction_stop detection Add detection reagents: - Europium-labeled anti-phosphotyrosine antibody - Streptavidin-Allophycocyanin (SA-APC) reaction_stop->detection incubation3 Incubate in the dark for 60 minutes at room temperature detection->incubation3 readout Measure TR-FRET signal on a plate reader incubation3->readout analysis Calculate % inhibition and determine IC50 values readout->analysis end End analysis->end

Caption: General workflow for an in vitro EGFR kinase inhibition assay using TR-FRET.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the benzamide-based inhibitor and control drugs (e.g., gefitinib) in assay buffer. The final DMSO concentration should not exceed 1%. Prepare solutions of recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the EGFR kinase and the test compound. Incubate for a short period to allow for binding. Initiate the reaction by adding the peptide substrate and ATP. The reaction is typically carried out at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions required for kinase activity.

  • Detection: Add a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC). The antibody binds to the phosphorylated substrate, and the streptavidin binds to the biotinylated end of the substrate, bringing the Europium donor and APC acceptor into close proximity.

  • Signal Measurement: After incubation, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader. The ratio of the acceptor to donor emission is proportional to the amount of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells. Determine the IC50 value by fitting the data to a dose-response curve.[4]

Cell Viability Assay (MTT Assay)

This assay assesses the anti-proliferative effect of the inhibitors on cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells (e.g., A549, NCI-H1975) in a 96-well plate start->cell_seeding incubation1 Incubate overnight to allow for cell attachment cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of benzamide-based inhibitors and controls incubation1->compound_treatment incubation2 Incubate for 72 hours compound_treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 4 hours to allow formazan crystal formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization readout Measure absorbance at 570 nm using a microplate reader solubilization->readout analysis Calculate % cell viability and determine IC50 values readout->analysis end End analysis->end

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide-based inhibitors and control drugs for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block EGFR autophosphorylation within a cellular context.

Western_Blot_Workflow start Start cell_culture Culture cells to ~80% confluency start->cell_culture serum_starve Serum-starve cells overnight cell_culture->serum_starve inhibitor_treatment Pre-treat cells with benzamide-based inhibitor or control for 1-2 hours serum_starve->inhibitor_treatment egf_stimulation Stimulate cells with EGF for 15 minutes inhibitor_treatment->egf_stimulation cell_lysis Lyse cells in RIPA buffer containing phosphatase and protease inhibitors egf_stimulation->cell_lysis protein_quantification Determine protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate protein lysates by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane with 5% BSA or milk transfer->blocking primary_antibody Incubate with primary antibodies (anti-phospho-EGFR and anti-total-EGFR) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect signal using an enhanced chemiluminescence (ECL) substrate secondary_antibody->detection imaging Image the blot using a chemiluminescence imager detection->imaging analysis Quantify band intensities to determine the ratio of phosphorylated to total EGFR imaging->analysis end End analysis->end

References

In Vitro Antifungal Activity of 2-amino-N-(4-methoxyphenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activity of 2-amino-N-(4-methoxyphenyl)benzamide, focusing on its potential as an antifungal agent. The information is intended to support research and development efforts in the discovery of novel antimicrobial compounds. While preliminary studies have highlighted its promise, this document aims to present the available data in comparison with established antifungal drugs, alongside detailed experimental protocols to facilitate further investigation.

Executive Summary

This compound has demonstrated notable in vitro antimicrobial activity, particularly against the fungal pathogen Aspergillus fumigatus. A key study identified this compound as having "excellent antimicrobial potential against all tested bacterial and fungal strains," and more specifically, being "more potent than the standard drug against Aspergillus fumigatus species."[1][2] However, at present, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values from publicly available literature, are limited. This guide, therefore, presents a qualitative comparison based on these findings and provides a framework for quantitative evaluation by comparing it against the well-documented in vitro activities of standard-of-care antifungal agents: voriconazole, amphotericin B, and caspofungin.

Comparative Analysis of Antifungal Activity

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the typical in vitro activity of leading antifungal drugs against Aspergillus fumigatus. The data is presented as MIC ranges, which represent the concentration of the drug that inhibits the visible growth of the microorganism.

CompoundTarget OrganismMIC Range (µg/mL)Key Mechanistic Class
This compound Aspergillus fumigatusData not available (reported as more potent than Clotrimazole)Not fully elucidated
Voriconazole Aspergillus fumigatus0.12 - 4Azole (inhibits ergosterol synthesis)
Amphotericin B Aspergillus fumigatus0.12 - 2Polyene (binds to ergosterol, disrupting membrane integrity)
Caspofungin Aspergillus fumigatus0.015 - 0.06 (MEC)Echinocandin (inhibits β-(1,3)-D-glucan synthesis)

Note: For Caspofungin, the Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the growth of abnormal, branched hyphae.

Signaling Pathways and Experimental Workflow

To facilitate further research, the following diagrams illustrate a potential mechanism of action for antifungal agents targeting the fungal cell wall and a standard workflow for in vitro antifungal susceptibility testing.

Antifungal_Mechanism cluster_CellWall Fungal Cell Wall cluster_CellMembrane Cell Membrane cluster_Synthesis Biosynthesis Pathways Glucan β-(1,3)-D-glucan Chitin Chitin Ergosterol Ergosterol Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan_Synthase->Glucan Ergosterol_Synthesis Ergosterol Synthesis Ergosterol_Synthesis->Ergosterol Caspofungin Caspofungin (Echinocandins) Caspofungin->Glucan_Synthase Inhibits Amphotericin_B Amphotericin B (Polyenes) Amphotericin_B->Ergosterol Binds to Voriconazole Voriconazole (Azoles) Voriconazole->Ergosterol_Synthesis Inhibits

Potential Antifungal Drug Targets in Fungal Cells.

Antifungal_Susceptibility_Workflow A Prepare Fungal Inoculum (e.g., Aspergillus fumigatus) C Inoculate Microtiter Plate with Fungal Suspension and Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 35-37°C for 48-72 hours C->D E Visually or Spectrophotometrically Determine MIC/MEC D->E F Data Analysis and Comparison E->F

Workflow for In Vitro Antifungal Susceptibility Testing.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to validate the antifungal activity of this compound and other compounds. These protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

a. Preparation of Fungal Inoculum:

  • Culture the Aspergillus fumigatus strain on potato dextrose agar (PDA) at 35°C for 5-7 days to allow for sufficient sporulation.

  • Harvest the conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a spectrophotometer (600 nm) and confirmed by viable plate counts.

b. Preparation of Antifungal Agents:

  • Prepare stock solutions of this compound and comparator drugs (voriconazole, amphotericin B) in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of each drug in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

c. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the adjusted fungal inoculum.

  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubate the plates at 35°C for 48 to 72 hours.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. For azoles and amphotericin B, this is typically 100% growth inhibition.

Minimum Effective Concentration (MEC) Assay for Echinocandins

For echinocandins like caspofungin, the MEC is a more appropriate measure of in vitro activity.

a. Procedure:

  • The assay is set up similarly to the MIC assay.

  • After incubation, the wells are observed microscopically (using an inverted microscope).

  • The MEC is defined as the lowest drug concentration at which abnormal, short, and highly branched hyphae are observed compared to the normal hyphal growth in the drug-free control well.

Conclusion

This compound presents a promising scaffold for the development of new antifungal agents, with initial studies indicating potent activity against Aspergillus fumigatus. While quantitative in vitro data is not yet widely available, the qualitative comparison with established antifungal drugs underscores the potential of this compound. The provided experimental protocols offer a standardized approach for researchers to further quantify its efficacy and elucidate its mechanism of action. Further investigation into the MIC values and the spectrum of activity of this compound is warranted to fully assess its therapeutic potential in the fight against fungal infections.

References

In Vivo Efficacy of 2-Amino-N-(4-methoxyphenyl)benzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo therapeutic potential of 2-amino-N-(4-methoxyphenyl)benzamide derivatives, focusing on their anticancer and anti-inflammatory activities. While direct in vivo studies on the parent compound are limited in publicly available literature, this document synthesizes data from closely related analogues to offer valuable insights for researchers in drug discovery and development. The information is presented through comparative data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding of their potential mechanisms of action.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-amino-N-phenylbenzamide have shown promise as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Comparative In Vivo Efficacy of Anticancer Benzamide Derivatives

The following table summarizes the in vivo antitumor activity of representative 2-amino-N-phenylbenzamide derivatives from xenograft models. It is important to note that these are structurally related compounds, and their efficacy may not be directly extrapolated to all derivatives.

Compound IDDerivative StructureAnimal ModelCancer Cell LineDosageTumor Growth Inhibition (TGI)Reference
FNA N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideNude Mice XenograftHepG2 (Liver Cancer)Not Specified48.89%[1]
12a 2,4-pyrimidinediamine derivativeSK-N-BE(2) XenograftsSK-N-BE(2) (Neuroblastoma)25 or 100 mg/kgNot specified, but inhibits tumor growth[2]
Experimental Protocol: Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a test compound using a xenograft mouse model.

1. Cell Culture and Implantation:

  • Human cancer cells (e.g., HepG2, SK-N-BE(2)) are cultured in appropriate media until they reach the logarithmic growth phase.

  • A specific number of cells (e.g., 1x10^6 to 5x10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[3][4]

2. Tumor Growth and Treatment:

  • Tumor volume is monitored regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.[2][4]

  • The test compound is administered via a specified route (e.g., intraperitoneal, oral) at various dosages. The control group receives the vehicle.

3. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the study, tumors are excised and weighed.

  • Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[1]

Signaling Pathway: EGFR Inhibition

Many 2-amino-N-phenylbenzamide derivatives are designed as inhibitors of EGFR, a key receptor tyrosine kinase. Upon binding of its ligand (like EGF), EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and invasion. Inhibition of EGFR by small molecules blocks these downstream signals, leading to reduced tumor growth.[5][6][7][8][9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS Activates PI3K PI3K EGFR_dimer->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Amino-N-phenyl- benzamide Derivative Inhibitor->EGFR_dimer Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Certain derivatives of 2-aminobenzamide have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade.

Comparative In Vivo Efficacy of Anti-inflammatory Benzamide Derivatives

The table below presents the in vivo anti-inflammatory effects of various benzamide and related derivatives in the carrageenan-induced paw edema model.

Compound IDDerivative StructureAnimal ModelDosagePaw Edema Inhibition (%)Time PointReference
Compound 3 (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanolMiceNot Specified91%3 hr[10]
Compound 4 Amino acid derivative of 2-mercaptobenzimidazoleRatsNot Specified66.66%3 hr[11]
MNZQ Compound Muniziqi granuleRats1.62 g/kg82.43%1 hr[12]
MNZQ Compound Muniziqi granuleRats4.86 g/kg84.32%1 hr[12]
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol details a standard method for assessing the acute anti-inflammatory activity of a test compound in rodents.

1. Animal Preparation:

  • Wistar rats or Swiss albino mice are used for the study.

  • The animals are fasted overnight with free access to water before the experiment.

2. Compound Administration:

  • The test compound is administered orally or intraperitoneally at different doses.

  • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac, ibuprofen).[10]

3. Induction of Inflammation:

  • Thirty minutes to one hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.[13][14]

4. Measurement of Paw Edema:

  • The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[14]

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the mean paw volume of the treated group and Vc is the mean paw volume of the control group.

Signaling Pathway: COX-2 Inhibition in Inflammation

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme metabolizes arachidonic acid into prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) and some benzamide derivatives may exert their anti-inflammatory effects by inhibiting COX-2, thereby reducing prostaglandin synthesis.[15][16][17][18]

COX2_Inflammation_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cellular Process Stimuli Cellular Injury/ Inflammatory Signals Membrane Membrane Phospholipids Stimuli->Membrane Activates Phospholipase A2 ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Releases COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Mediates Inhibitor 2-Aminobenzamide Derivative Inhibitor->COX2 Inhibits

Caption: COX-2 Pathway in Inflammation.

Conclusion

The available in vivo data on derivatives of 2-amino-N-phenylbenzamide suggest their potential as scaffolds for the development of novel anticancer and anti-inflammatory agents. The representative data and protocols presented in this guide offer a framework for researchers to design and evaluate new analogues. Further in vivo studies on this compound and its specific derivatives are warranted to fully elucidate their therapeutic efficacy and mechanisms of action. The signaling pathways illustrated provide a basis for understanding their potential molecular targets and for guiding future drug design and optimization efforts.

References

Navigating the Selectivity Landscape of 2-Amino-N-(4-methoxyphenyl)benzamide-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-N-(4-methoxyphenyl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. A critical aspect of the preclinical development of these compounds is the rigorous assessment of their cross-reactivity against a broad panel of kinases. This guide provides a comparative overview of the selectivity of a representative 2-aminobenzamide-based inhibitor, highlighting its performance against potential off-targets and providing supporting experimental methodologies.

Due to the limited availability of comprehensive public kinome screening data for the specific compound this compound, this guide will utilize a representative aminobenzamide-based p38α MAPK inhibitor, hereafter referred to as 2-AB-p38i , to illustrate a typical kinase selectivity profile. The principles and experimental protocols detailed herein are broadly applicable for the evaluation of novel inhibitors based on this scaffold.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of 2-AB-p38i was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below, comparing the on-target potency with activity against other closely related and common off-target kinases. For context, a hypothetical, less selective comparator, Compound Y , is also included.

Kinase Target2-AB-p38i IC50 (nM)Compound Y IC50 (nM)Protein FamilyNotes
p38α (MAPK14) 8 15 CMGCPrimary Target
p38β (MAPK11)1525CMGCHigh affinity for related isoform
p38γ (MAPK12)250150CMGCLower affinity for related isoform
p38δ (MAPK13)300180CMGCLower affinity for related isoform
JNK11,20080CMGCStructurally related MAP kinase
GSK3β85095CMGCCommon off-target for p38 inhibitors
ERK2>10,0005,500CMGCAnother MAP kinase family member
SRC2,500210TKNon-receptor tyrosine kinase
LCK3,000350TKNon-receptor tyrosine kinase
VEGFR2>10,000800TKReceptor tyrosine kinase

As a real-world example of a highly selective benzamide-based inhibitor, CHMFL-ABL/KIT-155 has been reported to have a high degree of selectivity. In a KINOMEscan assay profiling against 468 kinases and their mutants, it exhibited a selectivity score (S Score (1)) of 0.03 at a concentration of 1 µM, indicating it inhibits a very small fraction of the tested kinome.[1]

Experimental Protocols

Accurate determination of inhibitor potency and selectivity is paramount. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Radiometric Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against a specific protein kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Materials:

  • Purified recombinant kinase (e.g., p38α)

  • Specific peptide substrate (e.g., ATF2)

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the purified kinase, and the specific substrate.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a vehicle control (DMSO only) for 0% inhibition and a control without enzyme for background.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction: Start the reaction by adding a solution of [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.

Materials:

  • Purified recombinant kinase

  • Substrate

  • Test inhibitor

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: Add the kinase, substrate, and serially diluted test inhibitor to the wells of a 384-well plate.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction. Incubate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the IC50 value as described in the radiometric assay protocol.

Visualizations

Signaling Pathway

The p38 MAP kinase signaling pathway is a key regulator of cellular responses to stress and inflammation.[2][3][4] Environmental stresses and inflammatory cytokines activate a cascade of kinases, leading to the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, to mediate a cellular response.

p38_pathway stress Environmental Stress / Inflammatory Cytokines map3k MAP3K (e.g., TAK1, ASK1) stress->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream inhibitor 2-AB-p38i inhibitor->p38 Inhibition response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition by 2-AB-p38i.

Experimental Workflow

The process of determining the cross-reactivity of a kinase inhibitor involves several key steps, from initial compound handling to data analysis and selectivity assessment.

workflow start Start: Test Inhibitor dilution Serial Dilution in DMSO start->dilution assay In Vitro Kinase Assay (Panel of Kinases) dilution->assay data_acq Data Acquisition (e.g., Scintillation, Luminescence) assay->data_acq analysis Data Analysis: Calculate % Inhibition data_acq->analysis ic50 IC50 Determination (Dose-Response Curve) analysis->ic50 profile Generate Selectivity Profile (Comparison Table) ic50->profile end End: Assess Cross-Reactivity profile->end

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

References

A Comparative Guide to the Fluorescent Properties of 2-amino-N-(4-methoxyphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of 2-aminobenzamide derivatives, with a focus on analogs related to 2-amino-N-(4-methoxyphenyl)benzamide. The information compiled herein is intended to assist in the selection and application of these compounds as fluorescent probes and labels in biological and pharmaceutical research.

Introduction

2-Aminobenzamide and its derivatives are a class of compounds recognized for their intrinsic fluorescence.[1] This property makes them valuable scaffolds for the development of fluorescent probes for sensing metal ions, labeling biomolecules, and imaging cellular processes. The substitution on the amide nitrogen significantly influences the photophysical properties, including absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. Understanding these structure-property relationships is crucial for designing probes with optimal performance for specific applications.

Comparative Photophysical Data

The following table summarizes the key fluorescent properties of selected 2-aminobenzamide analogs. These compounds illustrate how modifications to the N-substituent can alter their spectral characteristics.

Compound NameStructureExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent
N-propyl-2-aminobenzamide32539166Not ReportedAcetonitrile
2-amino-N-phenylbenzamide~340 (estimated)~410 (estimated)~70Not ReportedDMSO
2-amino-N-(4-chlorophenyl)benzamideNot ReportedNot ReportedNot ReportedNot Reported-
2-amino-N-benzylbenzamideNot ReportedNot ReportedNot ReportedNot ReportedVarious

*Data for N-propyl-2-aminobenzamide was extracted from a study on aminobenzamide–aminonaphthalimide fluorescent dyads.[2] Data for the N-phenyl and N-(4-chlorophenyl) analogs are inferred from synthetic reports, which confirm their preparation but do not detail their photophysical properties.[3] The benzyl derivative has been noted for its solvatochromic behavior.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of fluorescent compounds. Below are standard protocols for the synthesis and fluorescence analysis of 2-aminobenzamide analogs.

1. General Synthesis of N-Substituted 2-Aminobenzamides

A common and efficient method for synthesizing N-substituted 2-aminobenzamides is the reaction of isatoic anhydride with a corresponding primary amine.[4][5] This reaction proceeds via nucleophilic attack of the amine on a carbonyl group of the anhydride, followed by ring-opening and decarboxylation.

  • Materials: Isatoic anhydride, appropriate primary amine (e.g., 4-methoxyaniline, propylamine, etc.), and a suitable solvent (e.g., water, DMF, or solvent-free under microwave irradiation).

  • Procedure (Conventional):

    • Dissolve isatoic anhydride (1 equivalent) in a suitable solvent like DMF.

    • Add the primary amine (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a specified time (typically 1-4 hours).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by pouring the reaction mixture into water, followed by filtration to collect the precipitated solid.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

2. Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely adopted technique.[6]

  • Instrumentation: A research-grade spectrofluorometer and a UV-Vis spectrophotometer are required.

  • Standard: A fluorescent standard with a known quantum yield and spectral properties similar to the sample is chosen. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-visible region.

  • Procedure:

    • Prepare a series of dilute solutions of both the standard and the unknown sample in a spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6]

    • Measure the UV-Vis absorption spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the standard and the sample.

    • Integrate the area under the emission curves for both the standard and the sample.

    • Calculate the quantum yield of the unknown sample (Φx) using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[7]

Diagrams and Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and photophysical evaluation of novel 2-aminobenzamide analogs.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_photophysical Photophysical Measurements IsatoicAnhydride Isatoic Anhydride Reaction Reaction (Solvent, Heat) IsatoicAnhydride->Reaction Amine Primary Amine (e.g., 4-methoxyaniline) Amine->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification PureAnalog Pure 2-Aminobenzamide Analog Purification->PureAnalog Structural Structural Analysis (NMR, MS) PureAnalog->Structural Photophysical Photophysical Analysis PureAnalog->Photophysical UVVis UV-Vis Spectroscopy (Absorbance) Photophysical->UVVis Fluorescence Fluorescence Spectroscopy (Excitation, Emission) Photophysical->Fluorescence QY Quantum Yield Calculation UVVis->QY Fluorescence->QY

Caption: General workflow for the synthesis and characterization of 2-aminobenzamide analogs.

Application in Biosensing: A Hypothetical Pathway

2-Aminobenzamide derivatives can be designed as fluorescent sensors that exhibit a change in their emission upon binding to a specific analyte, such as a metal ion.[8] The diagram below illustrates a hypothetical "turn-on" sensing mechanism.

G cluster_states Fluorescent Probe States Probe_Off Probe-Receptor Complex (Low Fluorescence) Probe_On Probe-Analyte Complex (High Fluorescence) Probe_Off->Probe_On Binding Emission_Low Low Emission Probe_Off->Emission_Low Quenched Fluorescence Emission_High High Emission Probe_On->Emission_High Enhanced Fluorescence Analyte Analyte (e.g., Metal Ion) Excitation Light Excitation (λex) Excitation->Probe_Off Excitation Excitation->Probe_On Excitation

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 2-amino-N-(4-methoxyphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of a series of hypothetical 2-amino-N-(4-methoxyphenyl)benzamide derivatives, offering insights into how structural modifications can influence their metabolic fate. The data presented herein is intended to serve as a practical example for evaluating and comparing the stability of novel compounds.

The inherent metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows for the timely optimization of lead compounds, reducing the likelihood of late-stage failures. In this guide, we explore the metabolic stability of several derivatives of this compound, a scaffold of interest in medicinal chemistry, using a standardized in vitro liver microsomal stability assay.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of hypothetical this compound derivatives in human liver microsomes. The data includes the half-life (t½) and intrinsic clearance (CLint), two key parameters for assessing metabolic stability. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

Compound IDR1 Substitution (at 5-position of benzamide ring)R2 Substitution (on the 4-methoxyphenyl ring)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent HH2527.7
Derivative A FH4515.4
Derivative B ClH5213.3
Derivative C CH₃H3818.2
Derivative D HF6510.7
Derivative E HOCF₃>120<5.8

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Experimental Protocols

The metabolic stability of the compounds was assessed using a well-established in vitro liver microsomal stability assay. This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Liver Microsomal Stability Assay Protocol

1. Materials:

  • Test compounds and reference compound (1 mM stock solutions in DMSO).

  • Pooled human liver microsomes (20 mg/mL).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).

  • Acetonitrile (containing an internal standard for quenching the reaction).

  • 96-well incubation plates.

  • Incubator (37°C).

  • LC-MS/MS system for analysis.

2. Procedure:

  • Preparation of Incubation Mixture: A master mix containing phosphate buffer and human liver microsomes (final protein concentration of 0.5 mg/mL) was prepared.

  • Compound Addition: The test compounds were added to the wells of a 96-well plate to a final concentration of 1 µM.

  • Pre-incubation: The plate was pre-incubated at 37°C for 10 minutes.

  • Initiation of Reaction: The metabolic reaction was initiated by adding the NADPH regenerating system.

  • Time-point Sampling: Aliquots were taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction at each time point was terminated by adding three volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The plates were centrifuged to precipitate the proteins.

  • Analysis: The supernatant was analyzed by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point was calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining was plotted against time.

  • The slope of the linear portion of this plot was used to determine the elimination rate constant (k).

  • The half-life (t½) was calculated using the equation: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) was calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Experimental Workflow

The following diagram illustrates the workflow of the in vitro liver microsomal stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_mix Prepare Master Mix (Buffer + Microsomes) add_cpd Add Test Compound (1 µM final) prep_mix->add_cpd pre_incubate Pre-incubate (37°C, 10 min) add_cpd->pre_incubate start_rxn Initiate Reaction (Add NADPH) pre_incubate->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate % Remaining, t½, and CLint lcms->calc

Workflow of the in vitro liver microsomal stability assay.

Structure-Stability Relationships and Concluding Remarks

The hypothetical data presented in this guide illustrates how structural modifications to the this compound scaffold can significantly impact metabolic stability. The introduction of electron-withdrawing groups, such as fluorine or chlorine, on either aromatic ring (Derivatives A, B, and D) appears to enhance metabolic stability, likely by altering the electronic properties of the molecule and reducing its susceptibility to oxidative metabolism by CYP enzymes. The trifluoromethoxy group (Derivative E) shows the most profound stabilizing effect, a common strategy in medicinal chemistry to block metabolic hotspots.

This comparative guide underscores the importance of early and systematic evaluation of metabolic stability in drug discovery. By employing standardized in vitro assays and iteratively applying medicinal chemistry strategies, researchers can design and select drug candidates with improved pharmacokinetic profiles, ultimately increasing the probability of success in clinical development.

A Comparative Guide to the Pharmacokinetic Profiles of Novel Benzamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse range of therapeutic agents. The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of these compounds is a critical determinant of their clinical success. This guide provides a comparative analysis of the pharmacokinetic properties of several classes of novel benzamide derivatives, supported by experimental data, to aid in the rational design and development of future drug candidates.

Comparative Pharmacokinetic Data of Novel Benzamide Derivatives

The following tables summarize the available pharmacokinetic parameters for distinct classes of novel benzamide compounds. Due to the nature of preclinical drug discovery, a direct head-to-head comparison across all compounds under identical experimental conditions is not available. Therefore, the data is presented within the context of each study.

In Vivo Pharmacokinetic Parameters of a Novel Neuroleptic Benzamide

Compound: cis-N-(1-benzyl-2-methylpyrrolidine-3-yl)-5-chloro-2-methoxy-4-methylamino benzamide (NBND)

This neuroleptic agent was evaluated in multiple species to understand its cross-species pharmacokinetics.

ParameterRatDogMonkey
Dose (i.v.) 0.2 mg/kg0.2 mg/kg0.2 mg/kg
Plasma Half-life (t½) 1.6 h4.7 h2.2 h
Plasma Clearance 4.3 L/h/kg1.7 L/h/kg1.4 L/h/kg
Dose (p.o.) 10 mg/kg3 mg/kg5 mg/kg
Absolute Bioavailability 0.8%9.5%1.3%

Data suggests a significant first-pass effect in all species, likely due to hepatic metabolism.

In Vitro ADME Properties of Novel Sigma-1 Receptor Agonists

Compounds: Novel Benzamide-Based Sigma-1 Receptor Agonists (Compound 2 and Compound 6)

These compounds were evaluated for their potential as central nervous system (CNS) therapeutics.

ParameterCompound 2Compound 6
Solubility (PBS, pH 7.4) HighHigh
Permeability (A-to-B) GoodHigher than Compound 2
Efflux Ratio 1 - 21 - 2
Plasma Stability > 24 h> 24 h
Plasma Protein Binding 98%63%

The low efflux ratio suggests that these compounds are not major substrates for efflux transporters like P-glycoprotein.

In Silico ADME Predictions for N-(Benzo[d]thiazol-2-yl)benzamide Derivatives

Compounds: N-(Benzo[d]thiazol-2-yl)benzamide (BA) and its chlorinated isomers.

Computational models were used to predict the drug-like properties of these compounds.

CompoundiLOGPPredicted Oral BioavailabilityPredicted BBB Penetration
BAOptimal Range (-0.7 to +5.0)Potential for Oral BioavailabilityYes (BOILED-Egg Model)
Chlorinated IsomersOptimal Range (-0.7 to +5.0)Potential for Oral BioavailabilityYes (BOILED-Egg Model)

The BOILED-Egg model predicts that these compounds are likely to be absorbed from the gastrointestinal tract and to cross the blood-brain barrier.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. Below are summaries of the key experimental protocols employed in the cited studies.

In Vivo Pharmacokinetic Studies

Animal Models: Studies on the neuroleptic benzamide NBND utilized male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.

Dosing: For intravenous (i.v.) administration, the compound was dissolved in a suitable vehicle and administered as a bolus injection. For oral (p.o.) administration, the compound was suspended in a vehicle such as a 0.5% carboxymethyl cellulose solution and administered by gavage.

Sample Collection: Blood samples were collected at predetermined time points post-dosing from the jugular vein or other appropriate vessels into heparinized tubes. Plasma was separated by centrifugation and stored at -20°C until analysis.

Bioanalysis: Plasma concentrations of the benzamide compounds and their metabolites were determined using a validated analytical method. For NBND, gas-liquid chromatography-chemical ionization mass spectrometry (GLC-CIMS) was employed. This technique involves extraction of the drug from the plasma, derivatization if necessary, and separation by gas chromatography, followed by detection and quantification using mass spectrometry.

In Vitro Permeability Assay (Caco-2 Cells)

The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.[6][7][8][9][10]

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semi-permeable filter supports in Transwell® plates and cultured for 18-22 days. During this period, the cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

Assay Procedure:

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. This measures the A-to-B permeability.

  • To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B-to-A permeability).

  • Samples are collected from the receiver compartment at various time points and the concentration of the compound is quantified by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess whether the compound is a substrate of efflux transporters.

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, providing insights into its susceptibility to enzymatic degradation.

Procedure:

  • The test compound is incubated with plasma (human, rat, etc.) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

  • The reaction is quenched by adding an organic solvent like acetonitrile to precipitate plasma proteins.

  • After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

Data Analysis: The percentage of the compound remaining at each time point is plotted, and the half-life (t½) in plasma is calculated.

Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is a common method to determine the extent to which a drug binds to plasma proteins.[11][12][13][14][15]

Procedure:

  • A dialysis membrane (typically with a molecular weight cutoff of 5-10 kDa) separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • At equilibrium, samples are taken from both the plasma and buffer chambers.

  • The concentration of the drug in both samples is determined by LC-MS/MS.

Data Analysis: The percentage of the drug bound to plasma proteins is calculated from the difference in concentrations between the plasma and buffer chambers.

In Silico ADME Prediction (BOILED-Egg Model)

The Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model is a computational tool that predicts gastrointestinal absorption and brain penetration based on the compound's lipophilicity (WLOGP) and polarity (tPSA).[1][2][3][4][5] The model graphically represents these two parameters, with the "egg white" region indicating high probability of passive intestinal absorption and the "egg yolk" region indicating high probability of brain penetration.

Visualizing Pharmacokinetic Workflows

Understanding the logical flow of experimental and conceptual processes is crucial for drug development.

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Administration Drug Administration (Oral, IV, etc.) Absorption Movement into Bloodstream Administration->Absorption Distribution Dispersion to Tissues and Organs Absorption->Distribution PlasmaProteinBinding Plasma Protein Binding Distribution->PlasmaProteinBinding Metabolism Biotransformation (e.g., in Liver) Distribution->Metabolism Excretion Removal from Body (Urine, Feces, etc.) Distribution->Excretion Metabolites Formation of Metabolites Metabolism->Metabolites Metabolism->Excretion Metabolites->Excretion

Key ADME processes influencing a drug's pharmacokinetic profile.

PK_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_in_silico In Silico Prediction Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Animal_Dosing Animal Dosing (e.g., Rat, Dog) Metabolic_Stability->Animal_Dosing Permeability Permeability (e.g., Caco-2) Permeability->Animal_Dosing PPB Plasma Protein Binding PPB->Animal_Dosing Blood_Sampling Timed Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis Bioanalysis (LC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis ADME_Prediction ADME Parameter Prediction ADME_Prediction->Metabolic_Stability ADME_Prediction->Permeability ADME_Prediction->PPB

Generalized workflow for pharmacokinetic profiling of novel compounds.

References

A Head-to-Head Comparison of Synthesis Routes for Substituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted benzamides is a cornerstone of modern organic and medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and functional materials. The selection of an appropriate synthetic strategy is critical, directly influencing reaction yield, purity, substrate scope, and overall process efficiency. This guide provides an objective, data-driven comparison of the most prevalent and cutting-edge methods for the synthesis of substituted benzamides, complete with detailed experimental protocols and workflow diagrams to inform laboratory practice.

Amide Bond Formation via Coupling Reagents

The direct coupling of carboxylic acids and amines using activating agents is arguably the most versatile and widely employed method for benzamide synthesis in a research and development setting. This approach is favored for its generally mild reaction conditions and broad tolerance of various functional groups.

Data Presentation: A Comparative Look at Common Coupling Reagents

The efficacy of a coupling reagent is a function of its ability to activate the carboxylic acid towards nucleophilic attack by the amine while minimizing side reactions, such as racemization of chiral centers.

Coupling ReagentClassTypical YieldKey AdvantagesPotential Disadvantages
HATU Uronium Salt>90%High reactivity, rapid reaction times, low rate of racemization.High cost, requires an anhydrous environment.
HCTU Uronium Salt>90%Performance is very similar to HATU, producing peptides of high purity.Higher cost than carbodiimides.
PyBOP Phosphonium Salt80-95%Highly effective, particularly for sterically hindered substrates.Can be less cost-effective than other options.
EDC with HOBt/Oxyma Carbodiimide80-95%Water-soluble urea byproduct simplifies purification; Oxyma is a safer additive than HOBt.Potential for racemization; HOBt has safety concerns.
DIC with HOPO Carbodiimide85-95%Affords the broadest substrate scope and the highest yields for a sterically demanding carboxylic acid.The diisopropylurea byproduct can be difficult to remove.
DMT-MM Triazine-based80-90%Effective in aqueous media, providing good yields for secondary amines.Less effective for anilines or sterically hindered acids.

Note: Yields are representative and highly dependent on the specific benzoic acid and amine substrates, as well as reaction conditions.

Experimental Protocol: Synthesis of N-benzyl-4-chlorobenzamide using HATU

This protocol provides a standard procedure for the HATU-mediated coupling of a substituted benzoic acid and a primary amine.

Materials:

  • 4-chlorobenzoic acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chlorobenzoic acid (1.0 equiv) and dissolve it in anhydrous DMF.

  • Add DIPEA (2.5 equiv) to the stirred solution.

  • Add HATU (1.1 equiv) in one portion. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 equiv) dropwise to the reaction mixture.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-18 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Logical Workflow: Coupling Reagent Pathway

G cluster_prep Reactant Preparation cluster_reaction Amide Formation cluster_workup Workup and Purification Acid Substituted Benzoic Acid Preactivation Dissolve Acid & Base, add HATU for Pre-activation Acid->Preactivation Amine Amine Coupling Add Amine, Stir at Room Temp Amine->Coupling Reagents HATU, DIPEA, Anhydrous DMF Reagents->Preactivation Preactivation->Coupling Extraction Dilute & Extract Coupling->Extraction Wash Aqueous Washes (Acid, Base, Brine) Extraction->Wash Purification Dry, Concentrate, Column Chromatography Wash->Purification Product Pure Substituted Benzamide Purification->Product G cluster_prep Reactant Preparation cluster_reaction Acylation Reaction cluster_workup Workup and Purification AcylChloride Substituted Benzoyl Chloride Addition Cool and add Benzoyl Chloride dropwise AcylChloride->Addition Amine Amine Mixing Combine Amine, Solvent, & Base Amine->Mixing Base Aqueous Base (e.g., NaOH) Base->Mixing Mixing->Addition Separation Separate Organic Layer Addition->Separation Wash Aqueous Washes Separation->Wash Isolation Dry, Concentrate, and Recrystallize Wash->Isolation Product Pure Substituted Benzamide Isolation->Product G cluster_prep Reactant Preparation cluster_reaction Hydrolysis Reaction cluster_workup Workup and Purification Nitrile Substituted Benzonitrile Heating Combine and Heat (Reflux) Nitrile->Heating Base Aqueous Base (e.g., NaOH) Base->Heating Monitoring Monitor reaction (TLC) Heating->Monitoring Neutralization Cool and Neutralize with Acid Monitoring->Neutralization Precipitation Precipitate and Filter Neutralization->Precipitation Purification Wash with Water and Recrystallize Precipitation->Purification Product Pure Primary Benzamide Purification->Product G cluster_prep Reactant Preparation cluster_reaction Carbonylative Coupling cluster_workup Workup and Purification Substrate Aryl Halide or Arene Substrate Setup Combine Reagents under Inert Atmosphere Substrate->Setup Amine Amine Amine->Setup Catalyst Transition Metal Catalyst & Ligand/Additives Catalyst->Setup CO CO Source Reaction Introduce CO and Heat CO->Reaction Setup->Reaction Filtration Filter through Celite Reaction->Filtration Extraction Aqueous Workup Filtration->Extraction Purification Concentrate and Column Chromatography Extraction->Purification Product Pure Substituted Benzamide Purification->Product

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

While specific hazard information for 2-amino-N-(4-methoxyphenyl)benzamide is not available, related benzamide compounds exhibit a range of health hazards. Based on the profiles of analogous compounds, this chemical should be handled as a hazardous substance with the potential for the following:

Hazard ClassPotential Hazard Statement
Acute Toxicity, OralMay be harmful if swallowed.
Skin Corrosion/IrritationMay cause skin irritation.[1]
Serious Eye Damage/Eye IrritationMay cause serious eye irritation.[1]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be treated as a hazardous waste procedure.

Step 1: Waste Identification and Collection
  • Solid Waste: Collect unadulterated this compound waste, including residues and contaminated weighing paper, in a clearly labeled, sealed container.

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, must also be collected as hazardous waste in a designated, properly labeled, and sealed waste container.

Step 2: Labeling

Clearly label the waste container with the full chemical name: "Waste this compound" and the CAS number "20878-54-0" . Indicate the physical state (solid or liquid) and any solvents present.

Step 3: Storage

Store the sealed waste container in a designated, secure area away from general laboratory traffic. The storage area should be cool, dry, and well-ventilated. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 4: Final Disposal

The primary method of disposal for this type of chemical waste is through an approved hazardous waste disposal contractor. Contact your institution's EHS department to arrange for pickup and proper disposal. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of Waste This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container for Solids solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container for Liquids liquid_waste->collect_liquid storage Store Waste in a Designated, Secure, and Ventilated Area collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-amino-N-(4-methoxyphenyl)benzamide. Given that detailed toxicological data for this specific compound may be limited, a cautious approach based on the safety profiles of structurally similar benzamide compounds is imperative. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and conduct a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1][2][3] The following table summarizes the required PPE for handling this compound.

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield is recommended for splash or dust hazards.[1][4]Provides a crucial barrier against airborne particles and accidental splashes, protecting the eyes from irritation or serious damage.[4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[4]Inspect gloves for any signs of degradation before use.[2] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.[2][5]
Skin and Body Protection Laboratory coat or protective overalls. An apron can provide an additional layer of protection.[2][4]Prevents contact of the chemical with the skin.[4] All protective clothing should be clean and put on before work begins.[2] Contaminated clothing should be removed and laundered before reuse.[1][6]
Respiratory Protection A NIOSH-approved respirator is required when handling the compound as a dry powder or if ventilation is inadequate.[2][4]Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[2][4]

First Aid Measures

Immediate action is critical in the event of exposure. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air.[1][7] If breathing is difficult, provide oxygen. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing.[1][6] If skin irritation persists, seek medical advice/attention.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[1][7] Seek medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[9]

Operational Workflow and Disposal Plan

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation & Engineering Controls cluster_handling 2. Handling Procedures cluster_post 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep1 Conduct Risk Assessment (Review SDS) prep2 Ensure Engineering Controls (Fume Hood, Eyewash Station) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Carefully (Minimize Dust) prep3->handle1 handle2 Perform Operations in Fume Hood handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 post1 Clean Work Area Thoroughly handle3->post1 post2 Wash Hands After Handling post1->post2 disp1 Collect Waste in Labeled Hazardous Waste Container post2->disp1 disp2 Dispose of Contaminated Materials (Gloves, etc.) as Hazardous Waste disp1->disp2 disp3 Rinse Empty Containers; Collect Rinsate as Hazardous Waste disp2->disp3 disp4 Engage Licensed Waste Disposal Company disp3->disp4

Caption: Workflow for Safe Handling of this compound.

Detailed Procedural Guidance

1. Preparation and Engineering Controls:

  • Risk Assessment: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and conduct a comprehensive risk assessment for the planned experiment.[10]

  • Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[4][10] Ensure that an eyewash station and safety shower are readily accessible.[1][4]

2. Handling the Chemical:

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before handling the compound.

  • Weighing and Transferring: When weighing or transferring the solid, use techniques that minimize dust generation.[2][4] Use a spatula or other appropriate tools for handling.[4]

  • Dissolution: If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • General Practices: Avoid all personal contact with the substance, including inhalation.[2] Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[2][10] Keep the container tightly closed when not in use.[4]

3. Post-Handling and Cleanup:

  • Work Area Decontamination: Thoroughly clean the work area with an appropriate solvent, followed by soap and water, after handling is complete.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7][10]

4. Disposal Plan: Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Compound: Collect all chemical waste in a designated, clearly labeled hazardous waste container.[9][10]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[9]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[9] Once decontaminated, the container can be disposed of according to local regulations.

  • Disposal Vendor: Dispose of all chemical waste through a licensed and approved waste disposal company, following all local, regional, and national regulations.[2][7][10]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-N-(4-methoxyphenyl)benzamide
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.